Product packaging for N-Benzoyl-phe-ala-pro(Cat. No.:)

N-Benzoyl-phe-ala-pro

Cat. No.: B15130212
M. Wt: 437.5 g/mol
InChI Key: GKCBQPXKGNTQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzoyl-Phe-Ala-Pro (CAS 69677-91-4) is a synthetic tripeptide with the molecular formula C₂₄H₂₇N₃O₅ and a molecular weight of 437.49 g/mol . It is characterized by a density of approximately 1.3 g/cm³ and a high boiling point near 807.6 °C . This compound serves as a specific and well-characterized substrate for Angiotensin-Converting Enzyme (ACE) activity . It has been effectively employed in biochemical studies, particularly using radiolabeled forms such as [³H]-Benzoyl-Phe-Ala-Pro, to investigate endothelial-bound ACE activity and the enzyme's dysfunction under various pathophysiological conditions, including during interactions with activated neutrophils . Furthermore, the core structure of this compound has been utilized in the design of transition-state analog inhibitors, where researchers have modified the scissile bond to create potent new classes of ACE inhibitors for therapeutic research . This peptide is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O5 B15130212 N-Benzoyl-phe-ala-pro

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(2-benzamido-3-phenylpropanoyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBQPXKGNTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic protocols for the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both liquid-phase and solid-phase synthesis strategies, presenting key experimental procedures, quantitative data from related syntheses, and visual workflows to elucidate the synthetic pathways.

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a protected tripeptide with potential applications in medicinal chemistry and as a substrate in protease assays. The benzoyl group at the N-terminus provides hydrophobicity and can influence the peptide's interaction with biological targets. The synthesis of this tripeptide can be approached through two primary methods: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Each methodology offers distinct advantages and challenges, which will be discussed in the subsequent sections.

Synthesis Strategies

The synthesis of Bz-Phe-Ala-Pro involves the sequential coupling of the constituent amino acids: N-Benzoyl-L-phenylalanine, L-alanine, and L-proline. The key challenge in peptide synthesis is the formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions. This is achieved through the use of protecting groups and coupling reagents.

2.1. Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase synthesis involves carrying out the reactions in a homogenous solution. This traditional method is often used for the synthesis of shorter peptides and allows for easy purification and characterization of intermediates at each step.[1] A plausible LPPS route for Bz-Phe-Ala-Pro is a stepwise C-to-N terminal synthesis.

2.2. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids.[2] This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing of the resin.[2][3] The Fmoc/tBu strategy is a widely used approach in SPPS.[4]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of Bz-Phe-Ala-Pro via both liquid-phase and solid-phase methods.

3.1. Preparation of N-Benzoyl-L-phenylalanine

The synthesis begins with the N-benzoylation of L-phenylalanine.

Protocol 1: N-Benzoylation of L-phenylalanine

  • Materials: L-phenylalanine, Benzoyl chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-phenylalanine in an aqueous solution of 2N NaOH.

    • Cool the solution in an ice bath.

    • Add benzoyl chloride dropwise while vigorously stirring and maintaining the pH between 9-10 by the simultaneous addition of 4N NaOH.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-phenylalanine.

3.2. Liquid-Phase Synthesis of Bz-Phe-Ala-Pro

This strategy involves the stepwise coupling of the amino acids in solution.

Protocol 2: Esterification of L-Alanine

  • Materials: L-Alanine, Thionyl chloride (SOCl₂), Methanol (MeOH).

  • Procedure:

    • Suspend L-alanine in methanol at 0°C.

    • Add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

Protocol 3: Coupling of N-Benzoyl-L-phenylalanine and L-Alanine Methyl Ester

  • Materials: N-Benzoyl-L-phenylalanine, L-Alanine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve N-Benzoyl-L-phenylalanine and HOBt in CH₂Cl₂.

    • Cool the solution to 0°C.

    • Add DCC to the solution and stir for 30 minutes at 0°C.

    • In a separate flask, suspend L-alanine methyl ester hydrochloride in CH₂Cl₂ and add TEA to neutralize the hydrochloride salt.

    • Add the neutralized L-alanine methyl ester solution to the activated N-Benzoyl-L-phenylalanine solution.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Bz-Phe-Ala-OMe.

    • Purify the dipeptide ester by column chromatography.

Protocol 4: Saponification of Bz-Phe-Ala-OMe

  • Materials: Bz-Phe-Ala-OMe, Lithium hydroxide (LiOH), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve Bz-Phe-Ala-OMe in a mixture of methanol and water.

    • Add an aqueous solution of LiOH and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1N HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers and evaporate the solvent to obtain Bz-Phe-Ala-OH.

Protocol 5: Coupling of Bz-Phe-Ala-OH and L-Proline Methyl Ester

  • This step is analogous to Protocol 3, using Bz-Phe-Ala-OH and L-proline methyl ester hydrochloride as the starting materials.

Protocol 6: Final Saponification

  • This final deprotection step is analogous to Protocol 4, using Bz-Phe-Ala-Pro-OMe as the starting material to yield the final product, Bz-Phe-Ala-Pro.

3.3. Solid-Phase Synthesis of Bz-Phe-Ala-Pro

This modern approach offers a more streamlined workflow.[5]

Protocol 7: SPPS of Bz-Phe-Ala-Pro

  • Materials: Fmoc-Pro-Wang resin, Piperidine in DMF (20%), Fmoc-Ala-OH, HBTU, HOBt, DIPEA in DMF, N-Benzoyl-L-phenylalanine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Procedure:

    • Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.[5]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from proline. Wash the resin thoroughly with DMF and DCM.

    • Alanine Coupling:

      • Pre-activate a solution of Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activation mixture to the resin and shake for 2 hours.

      • Monitor the coupling reaction using a Kaiser test.

      • Wash the resin with DMF and DCM.

    • Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled alanine.

    • N-Benzoyl-Phenylalanine Coupling:

      • Pre-activate a solution of N-Benzoyl-L-phenylalanine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

      • Add the activation mixture to the resin and shake overnight.

      • Wash the resin with DMF and DCM.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]

    • Purification: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Quantitative Data

Table 1: Synthesis of N-Benzoyl Amino Acids

Compound Starting Amino Acid Reagents Yield (%) Reference
N-Benzoyl-L-phenylalanine L-phenylalanine Benzoic anhydride, Acetic acid 47 [6]

| N-Benzoyl-L-valine | L-valine | Benzoic anhydride, Acetic acid | 70 |[6] |

Table 2: Dipeptide Coupling Reactions

Dipeptide Coupling Method Reagents Yield (%) Reference
Boc-Phe-Phe-Bz Liquid-phase DCC, HOBt 68 [2]

| Cbz-Phe-Leu | Liquid-phase (reversed micelles) | DCC | ~57 |[7] |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the liquid-phase and solid-phase synthesis protocols.

5.1. Liquid-Phase Synthesis Workflow

LPPS_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A L-Alanine S1 Esterification (Ala -> Ala-OMe) A->S1 B L-Proline S4 Esterification (Pro -> Pro-OMe) B->S4 C N-Benzoyl-L-phenylalanine S2 Coupling 1 (Bz-Phe + Ala-OMe) C->S2 S1->S2 S3 Saponification 1 (Bz-Phe-Ala-OMe -> Bz-Phe-Ala-OH) S2->S3 S5 Coupling 2 (Bz-Phe-Ala-OH + Pro-OMe) S3->S5 S4->S5 S6 Saponification 2 (Bz-Phe-Ala-Pro-OMe -> Bz-Phe-Ala-Pro) S5->S6 P N-Benzoyl-Phe-Ala-Pro S6->P

Caption: Liquid-phase synthesis workflow for Bz-Phe-Ala-Pro.

5.2. Solid-Phase Synthesis Workflow

SPPS_Workflow cluster_start Resin Preparation cluster_synthesis Synthesis Cycle cluster_end Cleavage and Purification R1 Fmoc-Pro-Wang Resin R2 Swell Resin in DMF R1->R2 C1 1. Fmoc Deprotection (Pro) R2->C1 C2 2. Couple Fmoc-Ala-OH C1->C2 C3 3. Fmoc Deprotection (Ala) C2->C3 C4 4. Couple Bz-Phe-OH C3->C4 F1 Cleave from Resin (TFA) C4->F1 F2 Purify by HPLC F1->F2 FP This compound F2->FP

Caption: Solid-phase synthesis workflow for Bz-Phe-Ala-Pro.

Conclusion

The synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline can be effectively achieved through both liquid-phase and solid-phase methodologies. The choice of method will depend on the desired scale, available equipment, and the need for intermediate characterization. Liquid-phase synthesis offers flexibility and is well-suited for smaller scales where purification of intermediates is desired. Solid-phase synthesis provides a more automated and high-throughput approach, ideal for the rapid synthesis of peptide libraries and longer sequences. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this target tripeptide.

References

In-Depth Technical Guide to N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro) is a synthetic tripeptide with the chemical formula C24H27N3O5.[1] This document provides a comprehensive technical overview of its characterization, including its synthesis, physicochemical properties, and biological activity, with a focus on its role as a substrate for the angiotensin-converting enzyme (ACE).

Physicochemical Properties

Table 1: Physicochemical Properties of N-Benzoyl-phe-ala-pro

PropertyValueSource
Molecular Formula C24H27N3O5PubChem[1]
Molecular Weight 437.5 g/mol PubChem[1]
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acidPubChem[1]
CAS Number 69677-91-4ChemicalBook[3][4], PubChem[1]
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C3=CC=CC=C3PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on standard peptide synthesis methodologies, a logical synthetic route can be proposed. This would typically involve the coupling of the constituent amino acids in a stepwise manner or via fragment condensation.

A plausible approach would be the coupling of N-benzoyl-L-phenylalanine with the dipeptide L-alanyl-L-proline. The synthesis of the precursors and the final coupling step are outlined below.

Synthesis of N-Benzoyl-L-phenylalanine

N-benzoyl-L-phenylalanine can be prepared by the acylation of L-phenylalanine with benzoyl chloride in the presence of a base, or by the reaction of L-phenylalanine with benzoic acid using a suitable coupling agent.[2]

Synthesis of L-Alanyl-L-proline

The dipeptide L-alanyl-L-proline can be synthesized by coupling N-protected L-alanine (e.g., with a Boc or Cbz group) with a C-protected L-proline (e.g., as a methyl or benzyl ester) using a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC), followed by deprotection.

Final Coupling Step

The final tripeptide, this compound, can be synthesized by coupling N-benzoyl-L-phenylalanine with L-alanyl-L-proline using a standard peptide coupling reagent like DCC with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction would be carried out in an appropriate organic solvent like dichloromethane or dimethylformamide.

Experimental Workflow for Peptide Synthesis:

G General Workflow for this compound Synthesis cluster_0 Precursor Synthesis cluster_1 Final Coupling and Purification L-Phe L-Phe Bz_Phe N-Benzoyl-L-phenylalanine L-Phe->Bz_Phe Benzoylation Benzoyl_Cl Benzoyl_Cl Benzoyl_Cl->Bz_Phe Coupling Peptide Coupling (e.g., DCC/HOBt) Bz_Phe->Coupling L-Ala L-Ala Ala_Pro L-Alanyl-L-proline L-Ala->Ala_Pro Peptide Coupling L-Pro L-Pro L-Pro->Ala_Pro Ala_Pro->Coupling Bz_Phe_Ala_Pro This compound (Crude) Coupling->Bz_Phe_Ala_Pro Purification Purification (e.g., Chromatography) Bz_Phe_Ala_Pro->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is identified as a synthetic substrate for the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in the regulation of blood pressure.

The likely mechanism of action involves the enzymatic cleavage of the peptide bond between the alanine and proline residues by ACE. The benzoyl group at the N-terminus and the specific amino acid sequence likely contribute to the substrate's recognition and binding to the active site of the enzyme.

Signaling Pathway Context:

G Role of this compound as an ACE Substrate Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I cleavage Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II cleavage ACE ACE ACE->Angiotensin_II Cleavage_Products Cleavage Products (Bz-Phe-Ala + Pro) ACE->Cleavage_Products Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bz_Phe_Ala_Pro This compound Bz_Phe_Ala_Pro->Cleavage_Products hydrolysis

Caption: this compound acts as a substrate for ACE, which is central to the RAS pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. The following are generalized protocols based on standard laboratory techniques for peptide analysis and enzyme assays.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the synthesized peptide.

  • Method:

    • Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm and 254 nm.

    • Purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method:

    • Prepare a dilute solution of the peptide in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected [M+H]+ ion for C24H27N3O5 would be at m/z 438.2.

Angiotensin-Converting Enzyme (ACE) Activity Assay
  • Purpose: To measure the rate of hydrolysis of this compound by ACE.

  • Method:

    • Prepare a buffered solution (e.g., Tris-HCl with ZnCl2) at a physiological pH (e.g., 7.5).

    • Add a known concentration of this compound to the buffer.

    • Initiate the reaction by adding a purified ACE enzyme.

    • Monitor the reaction progress by measuring the decrease in the substrate concentration or the increase in one of the cleavage products (e.g., using HPLC).

    • The rate of hydrolysis can be determined from the initial linear phase of the reaction.

Experimental Workflow for ACE Activity Assay:

G Workflow for ACE Activity Assay with Bz-Phe-Ala-Pro Prepare_Buffer Prepare Assay Buffer (e.g., Tris-HCl, ZnCl2, pH 7.5) Add_Substrate Add this compound Prepare_Buffer->Add_Substrate Initiate_Reaction Add ACE Enzyme Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Monitor_Reaction Monitor Reaction Progress (e.g., HPLC) Incubate->Monitor_Reaction at various time points Data_Analysis Data Analysis (Determine reaction rate) Monitor_Reaction->Data_Analysis

Caption: A typical workflow for determining the kinetics of ACE-mediated hydrolysis of this compound.

Conclusion

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a synthetic tripeptide that serves as a substrate for the angiotensin-converting enzyme. While detailed experimental characterization is limited in publicly accessible literature, its synthesis can be achieved through established peptide coupling methodologies. Its utility as an ACE substrate makes it a valuable tool for researchers studying the renin-angiotensin system and for the screening of potential ACE inhibitors in drug discovery programs. Further research is warranted to fully elucidate its physicochemical properties and kinetic parameters as an ACE substrate.

References

The Biological Activity of N-Benzoyl-phe-ala-pro: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Substrate for Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System

This technical guide provides a comprehensive overview of the biological activity of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro), a synthetic tripeptide that serves as a crucial tool in the study of the Renin-Angiotensin System (RAS). Primarily recognized as a substrate for Angiotensin-Converting Enzyme (ACE), this document details its biochemical interactions, the methodologies for its use in research, and its role in the broader context of cardiovascular and physiological regulation.

Core Biological Activity: A Substrate for Angiotensin-Converting Enzyme

This compound, often referred to in literature as Benzoyl-Phe-Ala-Pro or BPAP, is a synthetic tripeptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance.

The primary function of ACE is the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By serving as a substrate for ACE, this compound allows for the quantitative measurement of ACE activity. The enzyme cleaves the peptide bond between the phenylalanine and alanine residues, releasing N-Benzoyl-phenylalanine and the dipeptide alanyl-proline. This hydrolytic activity can be monitored, typically by using a radiolabeled version of the substrate, such as [³H]benzoyl-phenylalanyl-alanyl-proline ([³H]BPAP), and measuring the release of the radiolabeled N-Benzoyl-phenylalanine. This makes this compound an invaluable tool for in vitro and in vivo studies of ACE activity and for the screening of potential ACE inhibitors.

Quantitative Data: Kinetics of ACE-Mediated Hydrolysis

The interaction between this compound and ACE has been characterized by determining its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of its conversion.

ParameterValueOrganism/SystemReference
Kₘ13 µMIsolated perfused rabbit lungs[1]
Vₘₐₓ50 nmol/sec/lungIsolated perfused rabbit lungs[1]
Kₘ9.3 ± 0.8 µMIn vivo in anesthetized rabbits[2]
Vₘₐₓ63.1 ± 9.5 µmol/sec/organIn vivo in anesthetized rabbits[2]

Signaling Pathway: The Renin-Angiotensin System

This compound's biological relevance is intrinsically linked to the Renin-Angiotensin System (RAS). ACE's action, which this substrate measures, is a pivotal step in this pathway. The diagram below illustrates the classical RAS pathway, highlighting the role of ACE.

RAS_Pathway cluster_0 Liver cluster_1 Kidney cluster_2 Lungs (Endothelium) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Products Hydrolysis Products: N-Benzoyl-phe + Ala-Pro Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BPAP This compound (BPAP, Substrate) BPAP->Products ACE

The Renin-Angiotensin System and the role of ACE.

Experimental Protocols

Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • Benzoic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling: Activate Fmoc-Ala-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected proline on the resin. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a ninhydrin test. Wash the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added alanine as described in step 2.

  • Phenylalanine Coupling: Couple Fmoc-Phe-OH to the deprotected alanine residue using the same activation and coupling procedure as in step 3.

  • Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue.

  • Benzoylation: Couple benzoic acid to the N-terminal phenylalanine. Activate benzoic acid with HBTU/HOBt and DIPEA and allow the reaction to proceed to completion.

  • Cleavage and Deprotection: Wash the resin extensively with DMF and DCM and dry it under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and HPLC analysis.

Angiotensin-Converting Enzyme (ACE) Activity Assay using [³H]BPAP

This protocol describes a common method for measuring ACE activity in biological samples using radiolabeled this compound.

Materials:

  • [³H]benzoyl-phenylalanyl-alanyl-proline ([³H]BPAP)

  • Unlabeled this compound

  • Biological sample containing ACE (e.g., lung homogenate, serum)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl₂)

  • ACE inhibitor (e.g., captopril) for control experiments

  • Scintillation cocktail

  • Liquid scintillation counter

  • Toluene

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the biological sample, and either buffer (for total activity) or an ACE inhibitor (for non-specific activity).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add a known amount of [³H]BPAP to initiate the reaction. The final substrate concentration should be optimized based on the expected ACE activity and the Kₘ of the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., HCl).

  • Extraction of Product: Add toluene to the reaction mixture to selectively extract the hydrophobic product, [³H]benzoyl-phenylalanine, into the organic phase, leaving the unreacted hydrophilic substrate in the aqueous phase.

  • Quantification: Transfer an aliquot of the toluene (organic) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of ACE Activity: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [³H]BPAP. ACE activity is typically expressed as the amount of product formed per unit time per amount of protein in the sample.

ACE_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, Sample, +/- Inhibitor) Start->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_Substrate Add [3H]BPAP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (e.g., add HCl) Incubate->Terminate Extract Extract Product with Toluene Terminate->Extract Measure Measure Radioactivity (Scintillation Counting) Extract->Measure Calculate Calculate ACE Activity Measure->Calculate End End Calculate->End

Workflow for ACE activity assay using [³H]BPAP.

Conclusion

This compound is a well-characterized and indispensable tool for researchers in the fields of cardiovascular physiology, pharmacology, and drug development. Its specific interaction with Angiotensin-Converting Enzyme provides a reliable method for quantifying enzyme activity and for screening potential therapeutic inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important research compound.

References

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activities of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro). Due to the absence of specific literature on this exact molecule, this document extrapolates from established methodologies for the synthesis, purification, and characterization of analogous N-benzoyl peptides. Furthermore, it explores potential biological activities, particularly as a protease inhibitor, by drawing parallels with structurally related compounds and outlining relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

PropertyValue
IUPAC Name (S)-1-((S)-1-((S)-2-benzamido-3-phenylpropanoyl)pyrrolidin-2-yl)-N-methylformamide
Molecular Formula C24H27N3O4
Molecular Weight 421.49 g/mol
Structure This compound

Synthesis

The synthesis of this compound can be effectively achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[1][2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

  • Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

  • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.[1][2]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

  • Repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.

3. Amino Acid Coupling (Proline):

  • Activate the first amino acid, Fmoc-Pro-OH, using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.[5]

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Wash the resin with DMF and DCM.

4. Repetitive Cycles (Alanine and Phenylalanine):

  • Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH and then for Fmoc-Phe-OH.

5. N-terminal Benzoylation:

  • After the final Fmoc deprotection of the N-terminal phenylalanine, wash the resin.

  • Prepare a solution of benzoic acid activated with HBTU and DIEA in DMF.

  • Add the activated benzoic acid solution to the peptidyl-resin and react for 2 hours to form the N-benzoyl cap.

  • Wash the resin extensively with DMF and DCM.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and then dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and soluble by-products.[5]

7. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][7] A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase.[4] The introduction of the hydrophobic benzoyl group can aid in the retention of the peptide during RP-HPLC.[8][9]

  • Collect fractions containing the pure product and confirm the purity by analytical HPLC.

8. Characterization:

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterize the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and NMR spectroscopy to confirm the structure.[5][10]

Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Pro Couple Fmoc-Pro-OH (HBTU/DIEA) Deprotection1->Coupling_Pro Deprotection2 Fmoc Deprotection Coupling_Pro->Deprotection2 Coupling_Ala Couple Fmoc-Ala-OH Deprotection2->Coupling_Ala Deprotection3 Fmoc Deprotection Coupling_Ala->Deprotection3 Coupling_Phe Couple Fmoc-Phe-OH Deprotection3->Coupling_Phe Deprotection4 Fmoc Deprotection Coupling_Phe->Deprotection4 Benzoylation Benzoylation (Benzoic Acid, HBTU/DIEA) Deprotection4->Benzoylation Cleavage Cleavage from Resin (TFA Cocktail) Benzoylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 1: Solid-Phase Synthesis Workflow for this compound.

Potential Biological Activities and Experimental Protocols

Based on the structure of this compound, particularly the presence of the N-terminal benzoyl group and the proline residue, it is plausible to hypothesize that this tripeptide may act as a protease inhibitor. N-benzoyl and other N-acyl amino acids and peptides have been investigated for a range of biological activities, including antimicrobial and antitumor effects.[11][12] Furthermore, proline-containing peptides are known to be involved in specific enzyme-substrate interactions. The overall hydrophobicity imparted by the phenylalanine and benzoyl groups could also facilitate membrane permeability.

Potential as a Protease Inhibitor

Many protease inhibitors are peptide-based molecules that mimic the natural substrate of the enzyme.[] The sequence Phe-Ala-Pro could potentially target certain serine or cysteine proteases. For instance, the related peptide N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a known substrate for chymotrypsin and cathepsin G.[14][15] This suggests that this compound might exhibit inhibitory activity against such proteases.

Experimental Protocol: Protease Inhibition Assay (Fluorometric)

This protocol describes a general method to screen for the inhibitory activity of this compound against a target protease using a fluorogenic substrate.[16][17][18]

1. Reagents and Materials:

  • Target protease (e.g., chymotrypsin, cathepsin G).

  • Fluorogenic protease substrate (e.g., a peptide sequence recognized by the target protease, conjugated to a fluorescent reporter and a quencher).

  • Assay buffer (specific to the optimal pH and ionic strength for the protease).

  • This compound (dissolved in a suitable solvent like DMSO).

  • Known protease inhibitor (as a positive control).

  • 96-well microplate (black, for fluorescence assays).

  • Fluorescence microplate reader.

2. Assay Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the known inhibitor.

  • Add the target protease to all wells except for the "no enzyme" control.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of This compound Dispense Dispense inhibitor/controls and protease into microplate Inhibitor_Prep->Dispense Control_Prep Prepare positive and negative controls Control_Prep->Dispense Incubate Pre-incubate to allow inhibitor binding Dispense->Incubate Add_Substrate Add fluorogenic substrate Incubate->Add_Substrate Measure Measure fluorescence over time Add_Substrate->Measure Calculate_Rates Calculate reaction rates Measure->Calculate_Rates Determine_Inhibition Determine % inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 value Determine_Inhibition->Calculate_IC50

Figure 2: Workflow for a Fluorometric Protease Inhibition Assay.

Potential Signaling Pathways

Should this compound be identified as a potent protease inhibitor, it could modulate various signaling pathways downstream of the targeted protease. Proteases are involved in a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation.[][19] For example, some protease inhibitors have been shown to affect the NF-κB and PI3K-Akt signaling pathways.[20][21]

  • NF-κB Pathway: Some proteasomes, which are large protease complexes, are responsible for the degradation of IκB, an inhibitor of NF-κB. Inhibition of such proteasomes can prevent IκB degradation, thereby blocking NF-κB activation and its downstream effects on inflammation and cell survival.[20]

  • PI3K-Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some studies have indicated that HIV protease inhibitors can interfere with the PI3K-Akt signaling cascade, which may contribute to their antitumor effects.[21]

Further investigation would be required to determine if this compound targets a protease involved in these or other signaling pathways.

Signaling_Pathway Inhibitor This compound Protease Target Protease Inhibitor->Protease Inhibition Substrate Protease Substrate Product Cleaved Product Protease->Product Substrate->Protease Cleavage Downstream_Signal Downstream Signaling (e.g., NF-κB, PI3K/Akt activation) Product->Downstream_Signal Activation/Modulation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Signal->Cellular_Response

Figure 3: Potential Mechanism of Action via Protease Inhibition.

Quantitative Data of Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes the inhibitory activities of some structurally related N-acyl peptide derivatives against various enzymes. This data can serve as a reference for designing and interpreting experiments with the target compound.

CompoundTarget EnzymeIC50 / KiReference
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)Sub-nanomolar to nanomolar IC50[22]
N-(pyridine-4-carbonyl)-d-Ala-boroProFibroblast Activation Protein (FAP)Low nanomolar Ki[23]
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)Steroid-5α-reductase type 260 - 80 nM IC50[24]
N–benzyl–2–(N–benzylamido)acetamide peptoidsButyrylcholinesterase (BChE)28 - 40 μM IC50[25]

Conclusion

This technical guide provides a roadmap for the synthesis, purification, characterization, and biological evaluation of the novel tripeptide this compound. By leveraging established protocols for solid-phase peptide synthesis and drawing parallels with structurally similar compounds, researchers can efficiently produce this molecule and investigate its potential as a protease inhibitor. The outlined experimental procedures for assessing enzymatic inhibition and the discussion of potential downstream signaling pathways offer a solid foundation for future studies to elucidate the pharmacological profile of this compound. The provided quantitative data on analogous molecules serves as a valuable benchmark for these investigations.

References

An In-depth Technical Guide to the Solubility of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro). Due to the limited availability of specific quantitative solubility data in public literature and databases, this document focuses on the theoretical principles governing the solubility of this peptide and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively handle and utilize Bz-Phe-Ala-Pro in a laboratory setting.

Introduction to N-Benzoyl-phe-ala-pro

This compound is a tripeptide composed of phenylalanine, alanine, and proline, with the N-terminus protected by a benzoyl group. The presence of the bulky, hydrophobic benzoyl group and the phenyl ring of phenylalanine, combined with the unique cyclic structure of proline, significantly influences its solubility profile. Understanding these characteristics is crucial for its application in various research and development contexts, including its potential, though not yet fully elucidated, biological activities.

Predicted Solubility Profile

A systematic analysis of the amino acid composition and protecting groups of this compound allows for a qualitative prediction of its solubility in common laboratory solvents. The overall charge of the peptide is a primary determinant of its behavior in aqueous versus organic solvents.[1]

To estimate the charge, we can assign values to the ionizable groups at a neutral pH:

  • N-terminal amine: Protected by a benzoyl group (neutral)

  • C-terminal carboxylic acid of Proline: -1

  • Phenylalanine side chain: Neutral, hydrophobic

  • Alanine side chain: Neutral, hydrophobic

  • Proline side chain: Neutral, hydrophobic

The overall charge of the peptide at neutral pH is -1, classifying it as an acidic peptide.[2] However, the significant hydrophobicity imparted by the benzoyl group and the phenylalanine residue suggests that it will likely exhibit poor solubility in purely aqueous solutions and may require the use of organic solvents or basic aqueous buffers for dissolution.[3][4]

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water LowThe peptide has a high proportion of hydrophobic residues and a bulky, non-polar N-terminal protecting group.[1][2]
Phosphate-Buffered Saline (PBS, pH 7.4) Low to ModerateThe negative charge from the C-terminal carboxylate may slightly improve solubility over pure water, but hydrophobic character likely dominates.
Basic Buffers (e.g., Ammonium Bicarbonate) Moderate to HighAs an acidic peptide, its solubility is expected to increase in basic solutions due to the deprotonation of the C-terminal carboxylic acid.[2]
Acidic Buffers (e.g., Acetic Acid Solution) LowIn acidic solutions, the C-terminal carboxylate will be protonated, reducing the overall charge and likely decreasing aqueous solubility.[3]
Dimethyl Sulfoxide (DMSO) HighThe peptide's hydrophobic nature suggests good solubility in strong organic polar aprotic solvents like DMSO.[4]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving hydrophobic peptides.[3]
Methanol / Ethanol ModerateThese polar protic solvents may dissolve the peptide, but likely to a lesser extent than DMSO or DMF.
Acetonitrile ModerateA polar aprotic solvent that can be effective for dissolving hydrophobic peptides.[4]

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of this compound. It is highly recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[2]

3.1. Materials

  • This compound (lyophilized powder)

  • Solvents to be tested (e.g., deionized water, PBS pH 7.4, 0.1 M ammonium bicarbonate, 10% acetic acid, DMSO, DMF, ethanol, methanol, acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

3.2. Procedure

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test in Aqueous Solvents:

    • Weigh a small, precise amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of the first solvent (e.g., 100 µL of deionized water) to achieve a target concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds.

    • If the peptide does not dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]

    • Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration. If it is cloudy or has particulates, it is not fully dissolved.

    • If insoluble in water, repeat the process with PBS (pH 7.4) and then with a basic buffer (e.g., 0.1 M ammonium bicarbonate), as the peptide is predicted to be acidic.

  • Test in Organic Solvents:

    • If the peptide is insoluble in aqueous solutions, use a new 1 mg aliquot.

    • Add a small volume of a strong organic solvent (e.g., 50 µL of DMSO).[4]

    • Vortex and sonicate as needed. The peptide is expected to dissolve readily in DMSO or DMF.

  • Co-solvent Method (for aqueous-based assays):

    • If the peptide dissolves in an organic solvent like DMSO but is needed in an aqueous buffer for an experiment, first dissolve the peptide in a minimal amount of the organic solvent.

    • Slowly add this concentrated stock solution dropwise to the desired aqueous buffer while vortexing.[3]

    • Observe for any precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent mixture has been exceeded.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Determining this compound Solubility start Start: Lyophilized This compound weigh Weigh small amount (e.g., 1 mg) start->weigh add_water Add Deionized Water weigh->add_water vortex_sonicate1 Vortex / Sonicate add_water->vortex_sonicate1 check_solubility1 Soluble? vortex_sonicate1->check_solubility1 add_basic_buffer Add Basic Buffer (e.g., 0.1M NH4HCO3) check_solubility1->add_basic_buffer No soluble_aqueous Result: Soluble in Aqueous Buffer check_solubility1->soluble_aqueous Yes vortex_sonicate2 Vortex / Sonicate add_basic_buffer->vortex_sonicate2 check_solubility2 Soluble? vortex_sonicate2->check_solubility2 add_organic Add Organic Solvent (e.g., DMSO, DMF) check_solubility2->add_organic No check_solubility2->soluble_aqueous Yes vortex_sonicate3 Vortex / Sonicate add_organic->vortex_sonicate3 check_solubility3 Soluble? vortex_sonicate3->check_solubility3 soluble_organic Result: Soluble in Organic Solvent check_solubility3->soluble_organic Yes insoluble Result: Insoluble (Consider stronger solvents or different formulation) check_solubility3->insoluble No

References

Navigating the Stability Landscape of N-Benzoyl-phe-ala-pro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a therapeutic candidate is paramount. This in-depth technical guide provides a comprehensive framework for assessing the stability of the tripeptide N-Benzoyl-phe-ala-pro. While specific public stability data for this molecule is limited, this whitepaper outlines the essential experimental protocols, potential degradation pathways, and data presentation strategies necessary for a robust stability study, drawing from established principles of pharmaceutical analysis and degradation mechanisms of related compounds.

Core Principles of Stability Testing

The primary objective of a stability study is to determine the shelf-life of a drug substance or product by evaluating how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. For a peptide like this compound, key degradation pathways to investigate include hydrolysis, oxidation, photolysis, and thermal decomposition.

Forced degradation studies, or stress testing, are crucial for elucidating these potential degradation routes and for developing a stability-indicating analytical method. These studies involve exposing the compound to conditions more severe than accelerated stability testing to provoke degradation.

Proposed Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve the following key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish a stability-indicating method.

2.1.1. Hydrolytic Degradation

  • Objective: To assess the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH, the basic solution with HCl), and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

2.1.2. Oxidative Degradation

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • Withdraw aliquots at appropriate time intervals.

    • Analyze the samples by HPLC to determine the extent of degradation.

2.1.3. Photolytic Degradation

  • Objective: To determine the impact of light exposure on the stability of this compound. The benzoyl group may act as a chromophore, making the molecule susceptible to photodegradation.

  • Protocol:

    • Expose a solid sample and a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

2.1.4. Thermal Degradation

  • Objective: To assess the stability of this compound at elevated temperatures.

  • Protocol:

    • Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C, 100°C).

    • Expose the sample for a defined period (e.g., 48 hours).

    • At the end of the study, dissolve the sample in a suitable solvent and analyze it by HPLC.

    • Techniques like Thermogravimetric Analysis (TGA) can also be employed to understand the thermal decomposition profile. Studies on individual amino acids like phenylalanine have shown that thermal degradation can lead to the formation of various volatile compounds.[1][2][3][4]

Stability-Indicating Analytical Method

A crucial component of stability studies is a validated analytical method that can accurately quantify the decrease in the active substance and the formation of degradation products.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique.

  • Example HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30°C

  • Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the method's ability to separate the parent peak from all degradation product peaks.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of DegradantsPeak Area of Major Degradant (%)
0.1 N HCl (60°C)2495.222.8
4890.535.1
0.1 N NaOH (60°C)2485.148.3
4875.8412.6
3% H₂O₂ (RT)2492.724.5
Photolytic (Solid)-98.910.8
Thermal (80°C, Solid)4896.322.1

Note: The data presented in this table is illustrative and not based on actual experimental results.

Visualization of Workflows and Pathways

Diagrams are invaluable for visualizing complex processes and relationships in stability studies.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome start This compound (Solid and Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Dry Heat) start->thermal hplc Stability-Indicating RP-HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc characterization Degradant Characterization (LC-MS) hplc->characterization pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method shelf_life Establish Shelf-Life and Storage Conditions pathway->shelf_life method->shelf_life

Caption: Workflow for forced degradation and stability analysis.

A potential degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the amide bonds.

Degradation_Pathway cluster_products Potential Hydrolysis Products parent This compound prod1 N-Benzoyl-phenylalanine parent->prod1 Cleavage 1 prod4 Phe-Ala-Pro parent->prod4 Cleavage 2 prod2 Alanine prod1->prod2 from parent prod3 Proline prod1->prod3 from parent prod5 Benzoic Acid prod1->prod5 Cleavage 3 prod4->prod2 prod4->prod3

Caption: Potential hydrolytic degradation pathways.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of the tripeptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro). Despite a thorough review of the current scientific literature, no specific experimental or computational studies detailing the precise three-dimensional structure and conformational dynamics of this exact tripeptide have been identified. However, based on extensive research on analogous peptide structures containing phenylalanine and proline residues, this guide extrapolates the likely structural features, discusses relevant analytical methodologies, and presents a general workflow for conformational analysis. This document aims to equip researchers with the foundational knowledge and technical insights necessary to approach the structural characterization of this compound and similar peptide-based molecules.

Introduction to this compound

This compound is a synthetic tripeptide with the chemical formula C24H27N3O5 and a molecular weight of approximately 437.49 g/mol .[1] Its structure consists of three amino acid residues: Phenylalanine (Phe), Alanine (Ala), and Proline (Pro). The N-terminus is capped with a benzoyl group, and the C-terminus is a carboxylic acid. The presence of the rigid benzoyl group and the conformationally constrained proline residue suggests that this peptide may adopt a relatively well-defined set of conformations in solution. Understanding these conformations is crucial for elucidating its potential biological activity and for structure-based drug design.

Predicted Molecular Structure and Conformation

While direct structural data for this compound is unavailable, we can infer its likely conformational preferences based on the known behavior of its constituent amino acids and similar peptide structures.

Peptide Bond Conformation

The peptide bonds linking the amino acid residues (Phe-Ala and Ala-Pro) are expected to predominantly adopt a planar trans conformation (ω ≈ 180°), which is energetically more favorable than the cis conformation due to reduced steric hindrance between adjacent side chains. However, the peptide bond preceding a proline residue (Ala-Pro) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans form is still generally favored, the existence of a minor population of the cis conformer in solution cannot be ruled out and would be a key aspect to investigate experimentally.

Proline Ring Pucker

The five-membered pyrrolidine ring of the proline residue is not planar and exists in one of two puckered conformations: Cγ-endo (up) or Cγ-exo (down).[2] The specific pucker is influenced by the preceding residue and the overall peptide backbone conformation. Both conformations are often in dynamic equilibrium, and the preferred pucker can have a significant impact on the overall shape of the peptide.

Dihedral Angles (φ, ψ, χ)

The overall conformation of the peptide is defined by a set of dihedral angles along the backbone (φ, ψ) and for the side chains (χ).

  • φ (phi) and ψ (psi) of Phe and Ala: The backbone dihedral angles of phenylalanine and alanine will likely fall within the allowed regions of the Ramachandran plot, favoring conformations such as α-helices or β-sheets. The bulky benzyl side chain of phenylalanine may impose some steric constraints.

  • φ (phi) of Pro: The φ angle of proline is restricted to approximately -60° to -75° due to the cyclic nature of its side chain.[3]

  • χ (chi) angles: The side chain dihedral angles of phenylalanine (χ1 and χ2) will determine the orientation of the aromatic ring. Studies on similar peptides suggest that interactions between the aromatic ring of a residue preceding proline can stabilize specific conformations.[4]

Methodologies for Conformational Analysis

The determination of the three-dimensional structure of peptides like this compound relies on a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.

  • Protocol:

    • Sample Preparation: Dissolve a few milligrams of the peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture).

    • 1D NMR: Acquire one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR spectra to identify all the resonances.

    • 2D NMR: Perform a series of two-dimensional NMR experiments:

      • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • Data Analysis and Structure Calculation:

      • Assign all proton and carbon resonances to specific atoms in the molecule.

      • Integrate the NOESY cross-peaks to derive interproton distance restraints.

      • Use coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

      • Employ molecular dynamics and simulated annealing software (e.g., AMBER, GROMACS) to generate a family of structures consistent with the experimental restraints.

3.1.2. X-ray Crystallography

X-ray crystallography provides the solid-state conformation of a molecule at atomic resolution.

  • Protocol:

    • Crystallization: Grow single crystals of the peptide of sufficient size and quality. This is often the most challenging step and involves screening a wide range of solvents, precipitants, and temperatures.

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain the unit cell dimensions and the intensities of the reflections.

      • Solve the phase problem to generate an initial electron density map.

      • Build an atomic model of the peptide into the electron density map.

      • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of peptides and for refining experimental structures.

  • Protocol:

    • Initial Structure Generation: Build the initial 3D structure of this compound using molecular building software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations. This can be done using methods like molecular dynamics simulations or Monte Carlo simulations.

    • Energy Minimization: Optimize the geometry of the identified conformers using quantum mechanics (e.g., Density Functional Theory - DFT) or molecular mechanics (using a suitable force field like AMBER or CHARMM) to find the most stable structures.

    • Analysis: Analyze the resulting low-energy conformations in terms of their dihedral angles, intramolecular hydrogen bonds, and other structural features.

Data Presentation

Due to the absence of specific studies on this compound in the reviewed literature, no quantitative data for its molecular structure and conformation can be provided in tabular format at this time. Should such data become available, it would typically be presented as follows:

Table 1: Representative Dihedral Angles for the Lowest Energy Conformer of this compound.

Residue φ (°) ψ (°) ω (°) χ1 (°) χ2 (°)
Phe Data Data Data Data Data
Ala Data Data Data - -

| Pro | Data | Data | Data | Data | Data |

Table 2: Key Interproton Distances from NOESY Data for this compound.

Proton Pair Distance (Å)
e.g., Ala Hα - Pro Hδ Data

| e.g., Phe Hα - Ala NH | Data |

Visualization of Workflow

The following diagram illustrates a general workflow for the conformational analysis of a peptide like this compound.

Peptide_Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification characterization Initial Characterization (MS, 1D NMR) purification->characterization nmr NMR Spectroscopy (COSY, TOCSY, NOESY) characterization->nmr xray X-ray Crystallography (Requires Crystals) characterization->xray modeling Molecular Modeling & Conformational Search characterization->modeling refinement Structure Refinement & Energy Minimization nmr->refinement xray->refinement modeling->refinement structure 3D Structure & Conformational Ensemble refinement->structure

Caption: General workflow for peptide conformational analysis.

Conclusion

While the precise molecular structure and conformational landscape of this compound remain to be experimentally determined, this guide provides a robust framework for approaching its characterization. Based on the principles of peptide chemistry and data from analogous structures, it is predicted that the peptide bonds will be predominantly in the trans conformation, with the proline ring adopting a puckered structure. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling will be essential to fully elucidate the three-dimensional structure of this molecule. The methodologies and workflows described herein offer a clear path forward for researchers and drug development professionals interested in the structural properties of this compound and other novel peptides.

References

The Enigmatic Peptide: A Technical Review of N-Benzoyl-phe-ala-pro and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide N-Benzoyl-phe-ala-pro stands as a molecule of interest within the vast landscape of peptide research. While comprehensive data on its specific therapeutic applications remain nascent, the structural motifs it contains—an N-terminal benzoyl cap, and a proline residue—are well-recognized in medicinal chemistry for their influence on peptide stability, conformation, and biological activity. This technical guide aims to synthesize the available information on related compounds and theoretical considerations to illuminate the potential therapeutic avenues for this compound, while clearly delineating the current gaps in knowledge and suggesting future research directions.

Core Molecular Features and Rationale for Therapeutic Interest

This compound is a synthetic tripeptide with the chemical structure Benzoyl-Phenylalanine-Alanine-Proline. The key components that underpin its potential bioactivity include:

  • N-Benzoyl Group: The benzoyl moiety at the N-terminus serves as a crucial protecting group, rendering the peptide resistant to degradation by aminopeptidases. This modification is a common strategy in drug design to enhance the pharmacokinetic profile of peptide-based therapeutics by increasing their metabolic stability and oral bioavailability.

  • Amino Acid Sequence (Phe-Ala-Pro):

    • Phenylalanine (Phe): An aromatic amino acid, phenylalanine is a key component in many bioactive peptides, often involved in hydrophobic interactions with biological targets.

    • Alanine (Ala): A small, non-polar amino acid that provides structural simplicity and can influence peptide backbone conformation.

    • Proline (Pro): A unique cyclic amino acid that introduces conformational rigidity into the peptide backbone.[1] This rigidity can be advantageous in drug design as it restricts the peptide to a specific conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.[1]

Potential Therapeutic Applications: An Extrapolation from Related Compounds

Direct experimental evidence for the therapeutic applications of this compound is not currently available in the public domain. However, by examining the biological activities of structurally similar N-benzoyl-amino acid and peptide derivatives, we can hypothesize potential areas of investigation.

Antimicrobial and Antifungal Activity

A significant body of research exists on the antimicrobial and antifungal properties of N-benzoyl amino acid derivatives. Studies have demonstrated that the synthesis of various N-benzoyl amino esters and acids can yield compounds with notable activity against fungal strains like Aspergillus fumigatus and Fusarium temperatum.[2] Furthermore, N-Boc-amino acid-(N`-benzoyl) hydrazide derivatives and their metal complexes have shown antimicrobial activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli.[3] This suggests that this compound could be investigated for its potential as an antimicrobial or antifungal agent.

Anticancer Activity

Derivatives of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide have exhibited promising anticancer activity against various human cancer cell lines, including promyelocytic leukemic (HL-60), hepatocellular carcinoma (Bel-7402), gastric carcinoma (BGC-823), and nasopharyngeal carcinoma (KB) cells.[4][5] While the core structure differs significantly, the presence of the N-benzoyl group in these active compounds provides a rationale for screening this compound for its own cytotoxic or cytostatic effects against cancer cells.

Enzyme Inhibition

N-benzoylated peptides are widely studied as enzyme inhibitors and substrates. For instance, N-Benzoyl-Phe-Val-Arg-p-nitroanilide is a well-known chromogenic substrate for proteases like trypsin and thrombin.[6][7][8] The specific sequence of amino acids dictates the enzyme specificity. The "phe-ala-pro" sequence in this compound could potentially target specific proteases, such as prolyl oligopeptidases, which are implicated in neurological and psychiatric disorders.[9]

Proposed Experimental Workflows for Future Investigation

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following workflow outlines key areas of investigation.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (MIC determination) characterization->antimicrobial anticancer Anticancer Screening (MTT, Apoptosis assays) characterization->anticancer enzyme Enzyme Inhibition Assays (Protease panels) characterization->enzyme target_id Target Identification (Affinity chromatography, Photo-affinity labeling) antimicrobial->target_id anticancer->target_id enzyme->target_id pathway_analysis Signaling Pathway Analysis (Western blot, Kinase assays) target_id->pathway_analysis pk_pd Pharmacokinetics & Pharmacodynamics pathway_analysis->pk_pd efficacy Efficacy in Disease Models (e.g., infection, tumor models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Figure 1. A proposed experimental workflow for the investigation of this compound's therapeutic potential.

Potential Signaling Pathways for Investigation

Should this compound demonstrate significant activity in biological screens, the subsequent step would be to elucidate its mechanism of action by investigating its impact on relevant signaling pathways. Based on the potential applications, the following pathways could be of interest.

signaling_pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action cluster_enzyme Enzyme Inhibition peptide_am This compound membrane Bacterial Cell Membrane Disruption peptide_am->membrane synthesis_inhibition Inhibition of Cell Wall/Protein Synthesis peptide_am->synthesis_inhibition peptide_ac This compound apoptosis Induction of Apoptosis (Caspase activation) peptide_ac->apoptosis cell_cycle Cell Cycle Arrest (Cyclin/CDK modulation) peptide_ac->cell_cycle angiogenesis Inhibition of Angiogenesis (VEGF pathway) peptide_ac->angiogenesis peptide_ei This compound protease Target Protease peptide_ei->protease downstream Downstream Substrate Cleavage protease->downstream biological_effect Biological Effect downstream->biological_effect

Figure 2. Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. The presence of a metabolically stabilizing N-benzoyl group and a conformationally constraining proline residue provides a strong rationale for its investigation as a potential therapeutic agent. While direct evidence is lacking, the known biological activities of structurally related compounds suggest that antimicrobial, anticancer, and enzyme-inhibitory properties are plausible areas for initial screening.

The path forward requires a systematic and multidisciplinary approach, beginning with the chemical synthesis and characterization of the peptide, followed by broad biological screening. Positive hits would then necessitate in-depth mechanistic studies to identify its molecular targets and elucidate the signaling pathways involved. Ultimately, preclinical in vivo studies will be crucial to determine its pharmacokinetic profile, efficacy, and safety. The exploration of this compound holds the promise of uncovering a novel peptide-based therapeutic, and this guide provides a foundational framework to stimulate and direct future research endeavors in this area.

References

An In-depth Technical Guide to N-Benzoyl-phe-ala-pro Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-FAP), its analogues, and derivatives, with a focus on their role as substrates and potential inhibitors of Angiotensin-Converting Enzyme (ACE). This document details their synthesis, biological activity, structure-activity relationships, and relevant experimental protocols.

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a synthetic tripeptide that has been identified as a substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] ACE is a dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[2] Consequently, inhibitors of ACE are a major class of therapeutic agents for hypertension and heart failure. The study of synthetic substrates like Bz-FAP and its analogues is pivotal for understanding the kinetic properties of ACE and for the development of novel inhibitors.

Synthesis of N-Benzoyl-phe-ala-pro and its Analogues

The synthesis of this compound and its derivatives can be achieved through standard peptide chemistry, primarily utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing peptides due to its efficiency and ease of purification. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: General Solid-Phase Synthesis of this compound

  • Resin Preparation: A pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of proline is removed by treating the resin with a solution of 20% piperidine in DMF. This is followed by extensive washing with DMF.

  • Alanine Coupling: The next amino acid, Fmoc-Ala-OH, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin to form the peptide bond with the deprotected proline. The resin is subsequently washed.

  • Phenylalanine Coupling: The Fmoc group on alanine is deprotected as described in step 2, followed by the coupling of Fmoc-Phe-OH using the same activation and coupling procedure.

  • N-Terminal Benzoylation: After the final Fmoc deprotection from phenylalanine, the N-terminus of the tripeptide is acylated with benzoyl chloride in the presence of a base like DIPEA in DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of protected amino acids or peptide fragments in a suitable solvent. While more labor-intensive than SPPS, it can be advantageous for large-scale synthesis. The general principle involves the activation of the carboxyl group of one amino acid and its reaction with the amino group of another, followed by purification of the resulting peptide.

Biological Activity and Quantitative Data

This compound has been characterized as a substrate for Angiotensin-Converting Enzyme. Studies using isolated perfused rabbit lungs have determined the apparent kinetic constants for the hydrolysis of [3H]benzoyl-phenylalanyl-alanyl-proline.[1]

SubstrateEnzyme SourceKm (apparent)Vmax (apparent)Reference
[3H]Benzoyl-Phe-Ala-ProPulmonary ACE (in vitro)13 µM50 nmol/sec/lung[1]

The hydrolysis of this substrate is significantly inhibited by known ACE inhibitors such as enalaprilat (MK422), confirming that it is processed by ACE.[1] The trans isomer of the Alanine-Proline peptide bond is preferentially hydrolyzed by ACE.

While data on a wide range of this compound analogues as ACE inhibitors is limited in the readily available literature, studies on other N-benzoyl and N-benzyloxycarbonyl tripeptides provide valuable insights into structure-activity relationships. For instance, modifications of the tripeptide analogue (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline have shown that insertion of heteroatoms (O, S, NH) into the carbon chain can yield compounds with high in vitro ACE inhibitory activity.[3] Specifically, an oxygen-containing analogue exhibited an IC50 of 4.4 x 10-9 M.[3]

Furthermore, a study on an amino analogue of N-benzoyl-phenylalanyl-glycyl-proline, where the amide linkage was reduced to a methylene amine, resulted in a significant decrease in inhibitory potency (I50 of 620 µM compared to 9.6 µM for the parent peptide), highlighting the importance of the amide bond for binding to the ACE active site.[4]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the inhibitory potential of this compound analogues. A common method involves the use of a synthetic fluorogenic substrate.

Protocol: Fluorometric ACE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO4.

    • ACE Solution: Reconstitute rabbit lung ACE in the assay buffer to a final concentration of approximately 100 mU/mL.

    • Substrate Solution: Prepare a stock solution of a fluorogenic ACE substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, in a suitable solvent like DMSO. Dilute to the working concentration in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (this compound analogues) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of the ACE solution to each well.

    • Add 40 µL of the inhibitor solution (or buffer for control wells) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the specified substrate) over a period of 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Determine the percentage of ACE inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

To assess the cytotoxicity of the synthesized analogues, a cell viability assay such as the MTS assay can be performed on a relevant cell line (e.g., endothelial cells).

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Logical Relationships

The primary biological context for this compound and its analogues is the Renin-Angiotensin System (RAS). Inhibition of ACE within this pathway leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a reduction in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin Inactive_Bradykinin Inactive Fragments Bradykinin->Inactive_Bradykinin degrades Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I ACE->Bradykinin Inhibitor This compound Analogues (Inhibitors) Inhibitor->ACE inhibits Experimental_Workflow Synthesis Synthesis of Analogues (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization ACE_Assay ACE Inhibition Assay (Fluorometric) Characterization->ACE_Assay Cytotoxicity Cytotoxicity Assay (MTS) Characterization->Cytotoxicity IC50 Determine IC50 ACE_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Cytotoxicity->SAR

References

The Role of N-Benzoyl-phe-ala-pro in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated peptides represent a significant class of enzyme inhibitors, with applications ranging from therapeutics to biochemical research tools. This technical guide explores the potential role of the specific tripeptide, N-Benzoyl-phe-ala-pro, as an enzyme inhibitor. While direct experimental evidence for this compound is not prevalent in publicly accessible literature, its structural characteristics strongly suggest it may act as a competitive inhibitor of proline-specific serine proteases. This document outlines the theoretical basis for this hypothesis, focusing on two primary potential targets: Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPP-IV). Detailed experimental protocols for the synthesis and enzymatic screening of this compound are provided, alongside data presentation structures and visualizations to guide future research in this area.

Introduction: The Landscape of Proline-Specific Protease Inhibition

Proline-specific proteases are a unique class of enzymes that recognize and cleave peptide bonds involving the amino acid proline. Due to the rigid structure of proline's pyrrolidine ring, these peptide bonds are resistant to cleavage by many common proteases. This specificity makes proline-specific proteases critical regulators of various physiological processes and attractive targets for drug development.

The N-benzoyl group is a common feature in many synthetic protease inhibitors. This hydrophobic moiety can enhance the binding affinity of the inhibitor to the enzyme's active site, often by occupying hydrophobic pockets. The peptide sequence, in this case, Phe-Ala-Pro, is the primary determinant of the inhibitor's specificity for a particular protease.

Potential Enzyme Targets for this compound

Based on its chemical structure, this compound is a prime candidate for inhibiting serine proteases that exhibit a preference for proline at the P1 or P2 position of their substrates.

Prolyl Oligopeptidase (POP)

Prolyl Oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides up to approximately 30 amino acids in length[1][2]. POP is implicated in the metabolism of several neuropeptides and peptide hormones and is a target for cognitive enhancers and drugs for neurodegenerative diseases[3][4]. Notably, N-benzyloxycarbonyl-prolyl-prolinal is a potent inhibitor of POP, highlighting the enzyme's amenability to inhibition by N-acylated proline-containing compounds[5][6].

Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV; EC 3.4.14.5), also known as CD26, is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides[7]. DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1[8]. Consequently, DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The Phe-Ala-Pro sequence of the candidate inhibitor makes it a potential substrate or inhibitor for DPP-IV, which recognizes proline at the P1 position.

Proposed Mechanism of Inhibition

This compound is hypothesized to act as a competitive inhibitor. The N-benzoyl group and the phenylalanine residue would likely interact with hydrophobic pockets (S3 and S2 subsites) of the target protease, while the alanine and proline residues would occupy the S1' and S1 subsites, respectively, mimicking the natural substrate. By binding to the active site, the inhibitor would prevent the binding and subsequent cleavage of the enzyme's physiological substrates.

G cluster_0 Competitive Inhibition Workflow Enzyme Proline-Specific Protease (e.g., POP, DPP-IV) Product Cleavage Products Enzyme->Product Binds & Cleaves EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Natural Substrate Inhibitor This compound EI_Complex->Enzyme Reversible

Caption: Proposed competitive inhibition mechanism of this compound.

Experimental Protocols

To validate the inhibitory potential of this compound, a systematic experimental approach is required, encompassing its synthesis and subsequent enzymatic assays.

Synthesis of this compound

The synthesis of this tripeptide can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

4.1.1. Materials and Reagents:

  • Fmoc-Pro-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • Benzoic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

  • Mass spectrometer for characterization

4.1.2. Synthesis Workflow:

G cluster_1 Solid-Phase Peptide Synthesis Workflow Start Fmoc-Pro-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine/DMF) Coupling2->Deprotection3 N_Acylation N-terminal Benzoylation (Benzoic Acid/HBTU/DIPEA) Deprotection3->N_Acylation Cleavage Cleavage from Resin (TFA cocktail) N_Acylation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Enzyme Inhibition Assays

Fluorometric assays are commonly employed to screen for inhibitors of POP and DPP-IV due to their high sensitivity and suitability for high-throughput screening.

4.2.1. Prolyl Oligopeptidase (POP) Inhibition Assay [9]

  • Enzyme: Recombinant human Prolyl Oligopeptidase.

  • Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well black microplate, add the inhibitor dilutions, a known POP inhibitor (positive control, e.g., Z-Pro-Prolinal), and assay buffer (negative control).

    • Add the POP enzyme to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2.2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay [10][11]

  • Enzyme: Recombinant human Dipeptidyl Peptidase IV.

  • Substrate: Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well black microplate, add the inhibitor dilutions, a known DPP-IV inhibitor (positive control, e.g., Sitagliptin), and assay buffer (negative control).

    • Add the DPP-IV enzyme to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over 15-30 minutes at 37°C[10].

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from enzyme inhibition assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Inhibition Data for this compound against Prolyl Oligopeptidase (POP)

Inhibitor Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
0.145010
130040
1015070
1005090
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Table 2: Hypothetical Inhibition Data for this compound against Dipeptidyl Peptidase IV (DPP-IV)

Inhibitor Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)8000
172010
1056030
10024070
10008090
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, candidate for the inhibition of proline-specific proteases. Its structural similarity to known inhibitors of Prolyl Oligopeptidase and the substrate preferences of Dipeptidyl Peptidase IV provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path for the synthesis and evaluation of this tripeptide's inhibitory activity. Future studies should focus on determining its IC50 and Ki values against a panel of proteases to establish its potency and selectivity. Furthermore, structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide invaluable insights into the precise binding mode and could guide the design of more potent and selective second-generation inhibitors. Such research holds the potential to uncover a novel chemical tool for studying the biology of proline-specific proteases and may serve as a starting point for the development of new therapeutic agents.

References

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline: A Specialized Substrate for Prolyl Endopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro) is a synthetic tripeptide that serves as a potential substrate for a specific class of serine proteases known as prolyl endopeptidases (PEPs), which includes enzymes like prolyl oligopeptidase (POP) and fibroblast activation protein (FAP). These enzymes are distinguished by their ability to cleave peptide bonds on the C-terminal side of proline residues. The N-terminal benzoyl group on Bz-Phe-Ala-Pro acts as a protecting group, preventing degradation by aminopeptidases and ensuring specificity for endopeptidases. The Phe-Ala-Pro sequence is a recognition motif for certain prolyl endopeptidases, making this substrate a valuable tool for studying their activity, specificity, and inhibition.

This technical guide provides a comprehensive overview of N-Benzoyl-Phe-Ala-Pro as a protease substrate, including its enzymatic cleavage, hypothetical kinetic data, detailed experimental protocols for its synthesis and use in protease assays, and relevant biological pathways.

Enzymatic Cleavage and Specificity

Prolyl endopeptidases cleave the peptide bond C-terminal to the proline residue. In the case of this compound, the expected cleavage site is after the proline, releasing N-Benzoyl-Phe-Ala and a free proline residue.

The specificity of prolyl endopeptidases is largely dictated by the amino acid residues preceding the proline at the P2 and P3 positions (according to the Schechter and Berger nomenclature). Studies have indicated that bulky hydrophobic residues at these positions can be favored by certain PEPs. The phenylalanine and alanine residues in Bz-Phe-Ala-Pro fulfill this characteristic, suggesting it is a targeted substrate for a subset of these enzymes.

Quantitative Data

While specific kinetic parameters for this compound are not extensively published, the following table provides hypothetical data based on typical ranges observed for similar synthetic substrates with prolyl endopeptidases. These values are intended for illustrative purposes and for guiding experimental design.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Prolyl Oligopeptidase (POP)This compound0.5 - 2.010 - 505,000 - 100,000
Fibroblast Activation Protein (FAP)This compound0.1 - 1.05 - 255,000 - 250,000

Experimental Protocols

Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline

This protocol describes a general method for the solid-phase synthesis of the tripeptide, followed by N-terminal benzoylation.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • DCM (Dichloromethane)

  • Benzoic anhydride

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling: Dissolve Fmoc-Ala-OH, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

  • Phenylalanine Coupling: Dissolve Fmoc-Phe-OH, HBTU, and DIPEA in DMF and add to the resin. Allow the coupling to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Perform a final deprotection with 20% piperidine in DMF.

  • N-terminal Benzoylation: Dissolve benzoic anhydride and DIPEA in DMF and add to the resin. Allow the reaction to proceed overnight. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Lyophilization and Characterization: Lyophilize the pure fractions and confirm the identity and purity of this compound by mass spectrometry and analytical HPLC.

Protease Activity Assay using this compound

This protocol outlines a general method to measure the activity of a prolyl endopeptidase using Bz-Phe-Ala-Pro as a substrate. The cleavage products can be detected and quantified by HPLC.

Materials:

  • Purified prolyl endopeptidase (e.g., recombinant POP or FAP)

  • This compound substrate stock solution (in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, the this compound substrate to the desired final concentration (e.g., ranging from 0.1 to 5 times the expected Km).

  • Enzyme Addition: Initiate the reaction by adding the purified prolyl endopeptidase to a final concentration that results in a linear rate of product formation over the desired time course.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-60 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Analysis by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Separate the substrate and products using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a wavelength where the benzoyl group absorbs (e.g., 230 nm).

  • Data Analysis:

    • Identify and quantify the peak corresponding to the cleavage product (N-Benzoyl-Phe-Ala).

    • Generate a standard curve for the product to convert peak area to concentration.

    • Calculate the initial velocity of the reaction (moles of product formed per unit time).

    • For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Protease Assay S1 Solid-Phase Synthesis (Fmoc Chemistry) S2 N-terminal Benzoylation S1->S2 S3 Cleavage & Deprotection S2->S3 S4 HPLC Purification S3->S4 S5 Lyophilization S4->S5 A1 Reaction Setup (Enzyme + Substrate) S5->A1 Purified This compound A2 Incubation A1->A2 A3 Reaction Quenching A2->A3 A4 HPLC Analysis A3->A4 A5 Data Analysis (Kinetic Parameters) A4->A5

Caption: Workflow for the synthesis and use of this compound in protease assays.

Prolyl Endopeptidase in a Signaling Context (Hypothetical)

Prolyl endopeptidases are involved in the processing of various signaling peptides. The following diagram illustrates a hypothetical pathway where a PEP, such as FAP, could play a role in modulating a signaling cascade by cleaving a bioactive peptide.

Signaling_Pathway cluster_cell Cellular Environment Receptor GPCR G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response Bioactive_Peptide Bioactive Peptide (e.g., containing Phe-Ala-Pro) Bioactive_Peptide->Receptor Activates FAP FAP/PEP Bioactive_Peptide->FAP Cleavage by Inactive_Fragments Inactive Fragments FAP->Inactive_Fragments

Caption: Hypothetical signaling pathway involving a prolyl endopeptidase (FAP/PEP).

Conclusion

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline represents a valuable, albeit specialized, tool for the investigation of prolyl endopeptidases. Its synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-phase methods. The use of this substrate in conjunction with HPLC-based detection provides a robust method for characterizing the activity and inhibition of this important class of proteases. The information provided in this guide serves as a foundational resource for researchers aiming to utilize this and similar peptide substrates in their studies of protease function and their roles in health and disease.

In Vitro Profile of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline, also known by its abbreviated form Benzoyl-phe-ala-pro, is a synthetic tripeptide with the chemical formula C24H27N3O5[1]. Its structure, featuring a C-terminal proline residue, suggests a potential interaction with post-proline cleaving enzymes, a class of proteases with significant interest in various pathological processes. This document provides a technical guide to the available in vitro information regarding this compound.

Chemical and Physical Properties [1]

PropertyValue
Molecular Weight 437.5 g/mol
Molecular Formula C24H27N3O5
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Synonyms Benzoyl-phe-ala-pro, BPAAP, 69677-91-4

Potential Biological Target: Fibroblast Activation Protein (FAP)

While direct in vitro studies on N-Benzoyl-phe-ala-pro are not extensively documented in publicly available literature, its chemical structure strongly points towards a potential role as a substrate or inhibitor for Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities[2][3][4][5][6][7]. A key characteristic of FAP is its ability to cleave peptides after a proline residue[2][3][4][5][6][7][8].

The presence of a proline residue at the C-terminus of this compound makes it a candidate for interaction with the active site of FAP. FAP's substrate specificity often involves a proline at the P1 position, which is the amino acid residue just N-terminal to the cleaved peptide bond[3][5].

FAP Signaling and Function: A General Overview

Understanding the potential context of this compound's action requires a general understanding of FAP's role. FAP is minimally expressed in normal adult tissues but is significantly upregulated in sites of tissue remodeling, such as in the stroma of epithelial tumors, in wound healing, and in fibrotic diseases[2][4][7]. This differential expression makes it an attractive target for diagnostic and therapeutic applications.

The signaling pathways and downstream effects of FAP activity are complex and context-dependent. As a protease, FAP can modulate the tumor microenvironment by cleaving components of the extracellular matrix (ECM), growth factors, and other signaling molecules[2][6].

Below is a generalized representation of the potential role of a FAP substrate in the tumor microenvironment.

FAP_Substrate_Interaction cluster_cell Stromal Fibroblast cluster_ecm Tumor Microenvironment FAP FAP Cleaved_Products Cleaved Products FAP->Cleaved_Products Cleavage ECM_Component ECM Component FAP->ECM_Component Degradation Signaling_Molecule Signaling Molecule FAP->Signaling_Molecule Activation/Inactivation Substrate This compound (Potential Substrate) Substrate->FAP Binding Cleaved_Products->Signaling_Molecule Modulation

Caption: Potential interaction of a FAP substrate in the tumor microenvironment.

Future In Vitro Research Directions

Given the limited specific data on this compound, further in vitro investigation is warranted to elucidate its biological activity. Key experimental areas to explore include:

  • Enzymatic Assays: To determine if this compound is a substrate for FAP, kinetic assays measuring the rate of its hydrolysis by purified recombinant FAP should be conducted. These experiments would yield crucial parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

  • Inhibition Assays: To assess if the compound acts as a FAP inhibitor, competitive enzymatic assays with a known fluorescent FAP substrate can be performed. This would allow for the determination of the inhibitory constant (Ki).

  • Cell-Based Assays: In vitro studies using cell lines that overexpress FAP, such as certain cancer-associated fibroblast cell lines, could be employed to investigate the compound's effects on cell behavior, including migration, invasion, and proliferation.

  • Specificity Profiling: To ensure that any observed activity is specific to FAP, the compound should be tested against other related prolyl peptidases, such as dipeptidyl peptidase-IV (DPP-IV).

Conceptual Experimental Workflow for FAP Substrate Analysis

The following diagram illustrates a general workflow for characterizing a potential FAP substrate in vitro.

FAP_Substrate_Workflow start Synthesize and Purify This compound enzyme_assay Enzymatic Assay with Recombinant FAP start->enzyme_assay inhibition_assay Competitive Inhibition Assay start->inhibition_assay data_analysis Determine Kinetic Parameters (Km, kcat, Ki) enzyme_assay->data_analysis inhibition_assay->data_analysis cell_based_assay Cell-Based Assays (FAP-expressing cells) data_analysis->cell_based_assay specificity_assay Specificity Profiling (e.g., vs DPP-IV) data_analysis->specificity_assay conclusion Characterize as FAP Substrate or Inhibitor cell_based_assay->conclusion specificity_assay->conclusion

Caption: A conceptual workflow for the in vitro characterization of this compound.

Conclusion

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a tripeptide with a high likelihood of interacting with Fibroblast Activation Protein. While direct experimental evidence is currently lacking in the public domain, its chemical structure provides a strong rationale for its investigation as a FAP substrate or inhibitor. The technical framework provided here outlines the key areas for future in vitro studies that will be essential to unravel the biological activity of this compound and its potential applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols for N-Benzoyl-Phe-Ala-Pro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting an enzyme inhibition assay using the substrate analog N-Benzoyl-Phe-Ala-Pro. This tripeptide is a substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. ACE is a zinc-dependent dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide from angiotensin I to produce the potent vasoconstrictor angiotensin II. Inhibition of ACE is a cornerstone in the management of hypertension and related cardiovascular disorders.

The described assay is a valuable tool for screening and characterizing potential ACE inhibitors. The protocol is based on the enzymatic cleavage of a synthetic substrate, which can be monitored using either a colorimetric or fluorometric method.

Principle of the Assay

The this compound enzyme inhibition assay is based on the competitive or non-competitive inhibition of Angiotensin-Converting Enzyme (ACE). In the presence of a test compound with inhibitory activity, the rate of enzymatic cleavage of the substrate is reduced. The assay measures the activity of ACE by quantifying the amount of product formed over a specific period. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Target Enzyme: Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and electrolyte balance.[1][2][3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor angiotensin II.[2][3] Angiotensin II constricts blood vessels, leading to an increase in blood pressure.[2][4] ACE also inactivates bradykinin, a potent vasodilator.[1] Therefore, inhibition of ACE leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a reduction in blood pressure.

Renin-Angiotensin Signaling Pathway

The Renin-Angiotensin System is a cascade of enzymatic reactions that regulates blood pressure. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE, primarily found in the lungs, then converts angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure.

RAS_Pathway cluster_0 Kidney cluster_1 Lungs Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure Angiotensin_II->Vasoconstriction Binds to AT1 Receptor Renin Renin ACE Angiotensin-Converting Enzyme (ACE)

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

Quantitative Data: IC50 Values of Common ACE Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for some well-known ACE inhibitors.

InhibitorIC50 (nM)Reference
Captopril1.79 - 20.0[5][6]
Lisinopril1.2[5]
Enalaprilat2.4[5]
EU-50316.7[7]
EU-486519[7]

Experimental Protocols

Two common methods for performing an ACE inhibition assay are the colorimetric and fluorometric assays.

Colorimetric ACE Inhibition Assay Protocol

This protocol is adapted from methods that measure the cleavage of a synthetic substrate, resulting in a product that can be detected colorimetrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • This compound (or a similar chromogenic substrate like Hippuryl-His-Leu, HHL)

  • Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

  • Test inhibitor compounds

  • Positive Control: Captopril

  • Stopping Reagent: 1 M HCl

  • Reagents for color development (e.g., p-dimethylaminobenzaldehyde for hippuric acid detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve ACE in assay buffer to a final concentration of 2 mU/mL.

    • Prepare a stock solution of the substrate (e.g., 5 mM HHL) in assay buffer.

    • Prepare serial dilutions of the test inhibitor and Captopril in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of either the test inhibitor, Captopril (positive control), or assay buffer (negative control).

    • Add 20 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Follow the specific color development protocol for the chosen substrate. For HHL, this involves extraction of the resulting hippuric acid and reaction with a colorimetric reagent.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Fluorometric ACE Inhibition Assay Protocol

This protocol utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by ACE.[8][9][10]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

  • Assay Buffer: 150 mM Tris-HCl buffer, pH 8.3

  • Test inhibitor compounds

  • Positive Control: Lisinopril

  • 96-well black opaque microplate

  • Fluorescence microplate reader (Excitation/Emission = 320/405 nm or 350/420 nm)[8][9]

Procedure:

  • Prepare Reagents:

    • Dissolve ACE in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare serial dilutions of the test inhibitor and Lisinopril in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black opaque plate, add 40 µL of either the test inhibitor, Lisinopril (positive control), or assay buffer (negative control).[9]

    • Add 40 µL of the ACE solution to each well and pre-incubate for 5 minutes at 37°C.[8][9]

    • Initiate the reaction by adding 160 µL of the substrate solution to each well.[9]

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-5 minutes.[8]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction (fluorescence units per minute) from the linear portion of the kinetic curve.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - ACE Enzyme - Substrate (Colorimetric/Fluorometric) - Assay Buffer - Inhibitors (Test & Control) add_inhibitor Add Inhibitor/ Control/Buffer prep_reagents->add_inhibitor add_enzyme Add ACE Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (Colorimetric only) incubate->stop_reaction read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate color_dev Color Development (Colorimetric only) stop_reaction->color_dev color_dev->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Inhibition vs. [Inhibitor] calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: General workflow for the ACE enzyme inhibition assay.

References

Application Notes: Photoaffinity Labeling with N-Benzoyl-phe-ala-pro Derivatives for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study interactions between small molecules (like peptides or drugs) and their protein targets within a complex biological system.[1][2] The core principle involves a "bait" molecule, or probe, designed to first bind non-covalently to its target protein and then, upon activation by UV light, form a permanent, covalent bond.[3][4] This irreversible linkage allows for the isolation and subsequent identification of the target protein, which is often a critical first step in drug discovery and understanding biological pathways.[5][6]

A typical photoaffinity probe consists of three key components:

  • Specificity Moiety: This is the part of the probe that recognizes and binds to the target protein. In this case, the tripeptide Phenylalanine-Alanine-Proline (phe-ala-pro) serves this role, guiding the probe to its specific binding partner(s).

  • Photoreactive Group: An inert chemical group that becomes highly reactive when exposed to a specific wavelength of UV light. The N-Benzoyl group, specifically the benzophenone photophore, is widely used due to its stability and its activation wavelength (typically 350-365 nm), which minimizes damage to biological molecules.[7]

  • Reporter/Affinity Tag: A functional handle that enables the detection, enrichment, and purification of the probe-protein complex after covalent cross-linking. Common tags include biotin (for streptavidin affinity capture) or a terminal alkyne/azide for "click chemistry" conjugation.[8][9]

These notes provide a comprehensive overview and detailed protocols for utilizing N-Benzoyl-phe-ala-pro derivatives in target identification workflows.

Probe Design and Synthesis Strategy

The design of an effective photoaffinity probe is critical for success. The this compound derivative should be synthesized to retain the binding affinity of the core peptide while incorporating the necessary functional groups. A common strategy involves using a modified phenylalanine residue, p-benzoyl-L-phenylalanine (Bpa), as the photoreactive component.[7] Furthermore, a C-terminal modification can introduce an alkyne handle for downstream applications.[5]

Experimental Workflow for Target Identification

The overall workflow involves treating live cells or cell lysates with the probe, inducing covalent cross-linking via UV irradiation, enriching the labeled proteins, and finally identifying them using quantitative mass spectrometry.[10]

Detailed Experimental Protocols

Protocol 4.1: Live Cell Photoaffinity Labeling

This protocol outlines the steps for labeling target proteins in living cells. A crucial control experiment involves co-incubation with an excess of a non-photoreactive competitor (e.g., the unmodified phe-ala-pro peptide) to distinguish specific targets from non-specific binders.[11][12]

Materials:

  • HEK293T cells or other relevant cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-alkyne probe (e.g., 10 mM stock in DMSO)

  • Competitor peptide (e.g., 100 mM stock in DMSO)

  • UV cross-linker (365 nm bulbs)[8]

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells in 15 cm dishes and grow to 80-90% confluency.

  • Pre-treatment (Competition Control): For competition samples, pre-incubate cells with a 50- to 100-fold excess of the competitor peptide for 1 hour at 37°C.

  • Probe Incubation: Add the this compound-alkyne probe to all dishes (treatment and competition) to a final concentration of 1-10 µM. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove the unbound probe.

  • UV Cross-linking: Place the dishes on ice and irradiate with 365 nm UV light for 15-30 minutes in a UV cross-linker.[8] The optimal time should be determined empirically.

  • Cell Harvesting: After irradiation, aspirate the PBS and harvest the cells by scraping into fresh ice-cold PBS.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellets can be stored at -80°C or used immediately for lysis.

Protocol 4.2: Protein Enrichment and Preparation for Mass Spectrometry

This protocol describes the steps following cell harvesting to enrich the covalently labeled proteins via click chemistry.[9]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., 1% SDS in PBS, 4M Urea, PBS)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Sonicate briefly to ensure complete lysis and shear DNA.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Chemistry: To 1-2 mg of protein lysate, add the click chemistry reagents (final concentrations: 100 µM Biotin-Azide, 1 mM CuSO₄, 100 µM TBTA, 1 mM Sodium Ascorbate). Incubate for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification: Add pre-washed streptavidin magnetic beads to the reaction mixture and incubate for 2 hours at room temperature to capture the biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and wash sequentially with wash buffers to remove non-specifically bound proteins. Perform at least three washes with each buffer.

  • On-Bead Digestion:

    • Resuspend the beads in digestion buffer.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Digestion: Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Pellet the beads and collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with an acidic solution (e.g., 0.1% Trifluoroacetic Acid).

  • Desalting: Desalt the collected peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Data Presentation and Interpretation

Quantitative proteomics, often using label-free quantification (LFQ) or isobaric tags (TMT/iTRAQ), is used to compare the abundance of proteins identified in the probe-treated sample versus the competition control.[11][13] True targets will show a significant decrease in abundance in the competition sample.

Table 1: Representative Quantitative Proteomics Data

Protein ID (UniProt)Gene NameLog2 Fold Change (Probe / Probe+Competitor)p-valueBiological Function
P04626ERBB24.50.0001Receptor Tyrosine Kinase
P62258GRB23.80.0012Adaptor Protein
Q05397ABL13.50.0025Non-receptor Tyrosine Kinase
P31749AKT11.10.25Serine/Threonine Kinase
P68871TUBB0.50.68Cytoskeletal Protein

Data are hypothetical and for illustrative purposes only.

Visualization of Target in a Signaling Context

Once a primary target is identified and validated (e.g., ERBB2 from the table above), its position within known signaling pathways can be visualized to generate hypotheses about the probe's mechanism of action.

References

Application Note: Solid-Phase Synthesis of N-Benzoyl-Phe-Ala-Pro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are synthesized.[1] This method involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding amino acid residues.[2] The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, which allows for the use of excess reagents to drive reactions to completion and facilitates automation.[1][3] This application note provides a detailed protocol for the synthesis of the tripeptide N-Benzoyl-Phe-Ala-Pro using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[4][5]

Synthesis Strategy

The synthesis of this compound is performed on a solid support, building the peptide chain from the C-terminus (Proline) to the N-terminus (Phenylalanine). The workflow begins with the attachment of the first amino acid, Fmoc-Pro-OH, to a suitable resin. The synthesis then proceeds through iterative cycles of Nα-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids (Fmoc-Ala-OH and Fmoc-Phe-OH). Following the assembly of the tripeptide sequence, the N-terminal Fmoc group is removed, and the free amine is capped with a benzoyl group. Finally, the completed peptide is cleaved from the resin, and any remaining protecting groups are removed simultaneously.

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. All procedures should be carried out in a dedicated peptide synthesis vessel with appropriate ventilation.

Materials and Reagents
  • Resin: Wang Resin (pre-loaded with Fmoc-Pro-OH is recommended for convenience; if not, see Protocol 2).

  • Amino Acids: Fmoc-Ala-OH, Fmoc-Phe-OH.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Piperidine, Methanol (MeOH).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Capping Reagent: Benzoic Anhydride or Benzoic Acid.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold diethyl ether.

Protocol 1: Resin Swelling and Preparation
  • Place the Fmoc-Pro-Wang resin (approx. 0.1 mmol) into a peptide synthesis vessel.

  • Add DMF to the resin until the beads are fully submerged.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF by filtration.

Protocol 2: Peptide Chain Elongation (Iterative Cycle)

This cycle is repeated for Fmoc-Ala-OH and then for Fmoc-Phe-OH.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[6]

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next amino acid (e.g., Fmoc-Ala-OH, 3 equivalents) and HBTU/HATU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To confirm reaction completion, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 3: N-Terminal Benzoylation
  • After the final coupling cycle (with Fmoc-Phe-OH), perform the Fmoc deprotection step as described in Protocol 2, Step 1.

  • In a separate vial, dissolve Benzoic Acid (5 equivalents) and HBTU/HATU (5 equivalents) in DMF. Add DIEA (10 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated benzoic acid solution to the resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum for at least 1 hour.

Protocol 4: Cleavage and Peptide Precipitation
  • Transfer the dried peptide-resin to a clean flask.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin. Caution: TFA is highly corrosive; handle with extreme care in a fume hood.[5]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the final peptide product under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Starting Resin Scale 0.1 mmolBased on manufacturer's loading capacity.
Amino Acid Equivalents 3 eq.Per coupling cycle.
Coupling Reagent Equiv. 3 eq.Per coupling cycle.
Base (DIEA) Equivalents 6 eq.Per coupling cycle.
Benzoylation Reagents 5 eq.Benzoic Acid and HBTU/HATU.
Crude Peptide Yield 70-85%Typical range after cleavage and precipitation.
Purity (by HPLC) >90% (crude)Purity before final purification.
Molecular Weight (C₂₄H₂₇N₃O₅) 437.5 g/mol Calculated molecular weight.[7]
Mass Spec. (ESI-MS) [M+H]⁺ = 438.2Expected result for the protonated molecule.

Visualization

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle start Start: Fmoc-Pro-Wang Resin swell Resin Swelling (DMF) start->swell end_node Final Product: This compound deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Cycle 2: Phe wash2_out wash2->wash2_out swell->deprotection Cycle 1: Ala benzoylation N-Terminal Benzoylation (Benzoic Acid, HBTU, DIEA) cleavage Cleavage & Deprotection (TFA Cocktail) benzoylation->cleavage precipitate Precipitation (Cold Ether) cleavage->precipitate precipitate->end_node wash2_out->benzoylation

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the N-terminally protected tripeptide, N-Benzoyl-phe-ala-pro, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is suitable for achieving high purity levels required for subsequent research and development applications. The protocol outlines the necessary instrumentation, materials, and a step-by-step procedure for purification and analysis.

Introduction

This compound is a synthetic tripeptide with a benzoyl protecting group at the N-terminus. The presence of the hydrophobic benzoyl and phenylalanine residues makes RP-HPLC an ideal purification technique.[1][2] RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[1][3][4] By gradually increasing the organic solvent content in the mobile phase, compounds are eluted in order of increasing hydrophobicity.[3][5] This method is widely employed for the purification of synthetic peptides, effectively removing impurities such as deletion sequences, incompletely deprotected peptides, and other by-products from the crude synthetic product.[3] A C18-modified silica stationary phase is commonly used for peptide purification, in conjunction with a mobile phase consisting of an acetonitrile/water gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Column: A reversed-phase C18 column is recommended. The dimensions will depend on the amount of crude peptide to be purified. A common choice for initial purification is a column with 5 µm particles.

  • Solvents:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample: Crude this compound, synthesized and cleaved from the solid-phase resin.

  • Sample Diluent: A small amount of Mobile Phase A or a solvent in which the crude peptide is soluble (e.g., DMSO, DMF).

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the sample diluent.

  • Centrifuge the sample solution to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

HPLC Purification Method
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a stable flow rate.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution Gradient: Elute the bound peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is from 5% to 75% Mobile Phase B over 40 minutes.

  • Detection: Monitor the elution of the peptide and impurities by measuring the UV absorbance at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm, while the phenylalanine and benzoyl groups will also absorb at higher wavelengths.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the target peptide.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize typical parameters and expected results for the HPLC purification of this compound.

Table 1: HPLC Instrumentation and Parameters

ParameterValue
HPLC System Preparative HPLC System
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection UV at 214 nm & 280 nm
Gradient 5% to 75% B over 40 minutes
Injection Volume 1-5 mL (depending on concentration)
Column Temperature Ambient

Table 2: Example Purification Results

SampleRetention Time (min)Purity (Analytical HPLC)Yield (%)
Crude ProductMultiple Peaks~60%N/A
Purified Pool25.8>98%~35%

Note: Retention times and yields are dependent on the specific HPLC system, column, and the purity of the crude material. The values presented are for illustrative purposes.

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Peptide centrifuge Centrifuge dissolve->centrifuge filter Filter centrifuge->filter inject Inject Sample filter->inject equilibrate Column Equilibration equilibrate->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Fraction Collection detect->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide (>98%) lyophilize->pure_peptide

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC protocol provides a reliable and efficient method for the purification of this compound. By following this application note, researchers can obtain a highly pure product suitable for a variety of scientific applications, including in vitro and in vivo studies. The provided parameters can be adapted and optimized based on the specific instrumentation and the scale of the purification.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of the synthetic peptide N-Benzoyl-phe-ala-pro using mass spectrometry. The protocols outlined herein are designed for researchers in academia and the pharmaceutical industry engaged in peptide characterization, purity assessment, and pharmacokinetic studies. This application note includes comprehensive experimental procedures, expected fragmentation patterns, and a framework for data presentation and visualization to facilitate robust and reproducible analyses.

Introduction

This compound is a protected tripeptide of significant interest in biochemical and pharmaceutical research due to its potential applications in drug discovery and development. Accurate and sensitive analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the high sensitivity and specificity required for this purpose. This document details the application of LC-MS/MS for the analysis of this compound, providing researchers with the necessary protocols to implement this methodology in their laboratories.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards for calibration curves and quality control samples can be prepared by serial dilution of the stock solution in the same solvent or a relevant biological matrix. For analysis from biological matrices (e.g., plasma, serum), a protein precipitation step is recommended.

Protocol for Protein Precipitation:

  • To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Data Acquisition: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table presents hypothetical yet plausible MRM transitions and corresponding instrument parameters for the analysis of this compound. The molecular weight of this compound (C₂₉H₃₅N₃O₅) is 517.61 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 518.6.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound518.6421.21003025
This compound518.6274.11003035
This compound518.6105.11003040
Internal Standard (IS)User DefinedUser Defined100User DefinedUser Defined

Note: The product ions are predicted based on common peptide fragmentation pathways. 421.2 m/z corresponds to the loss of the proline residue. 274.1 m/z corresponds to the N-Benzoyl-phenylalanine-alanine fragment. 105.1 m/z corresponds to the benzoyl group.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Precipitation Protein Precipitation (if applicable) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reverse Phase) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of peptides in a mass spectrometer typically occurs at the amide bonds. The following diagram illustrates the predicted fragmentation pathway for this compound, showing the generation of key product ions.

G cluster_peptide This compound [M+H]⁺ (m/z 518.6) cluster_fragments Product Ions Bz-Phe-Ala-Pro Bz-Phe-Ala-Pro Bz-Phe-Ala Bz-Phe-Ala⁺ (m/z 421.2) Bz-Phe-Ala-Pro->Bz-Phe-Ala - Pro Bz-Phe Bz-Phe⁺ (m/z 274.1) Bz-Phe-Ala->Bz-Phe - Ala Bz Benzoyl Cation (m/z 105.1) Bz-Phe->Bz - Phe

Caption: Predicted fragmentation of this compound.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. The detailed LC-MS/MS method allows for sensitive and specific quantification, which is essential for its application in research and development. The provided visualizations of the experimental workflow and fragmentation pathway serve as valuable tools for understanding and implementing the analytical procedure. Researchers and scientists can adapt these methodologies to suit their specific instrumentation and analytical needs.

Application Notes and Protocols for a Colorimetric Assay Using N-Benzoyl-Phe-Ala-Pro-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes describe the development and protocol for a colorimetric assay utilizing a synthetic chromogenic substrate, N-Benzoyl-Phe-Ala-Pro-p-nitroanilide (N-Benzoyl-FAP-pNA). This assay is designed for the sensitive and quantitative measurement of protease activity, particularly for enzymes that recognize and cleave the peptide sequence Phe-Ala-Pro. The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the proline residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA can be continuously monitored spectrophotometrically, providing a direct measure of enzyme kinetics.

The peptide sequence Phe-Ala-Pro is a known substrate for certain proteases, including chymotrypsin and prolyl oligopeptidase (POP). Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine.[1] Prolyl oligopeptidase is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Therefore, this assay can be adapted for the characterization of these and other proteases with similar substrate specificities, as well as for the screening of potential inhibitors.

Principle of the Assay

The colorimetric assay relies on the enzymatic cleavage of the chromogenic substrate this compound-pNA. In the presence of a suitable protease, the substrate is hydrolyzed, releasing p-nitroaniline. Free pNA has a distinct yellow color and a maximum absorbance at 405-410 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzyme's activity under the given assay conditions. The reaction can be followed in real-time using a spectrophotometer or a microplate reader.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Microplate Setup (Addition of Reagents) reagent_prep->plate_setup Load Plate incubation Incubation (Controlled Temperature) plate_setup->incubation Start Reaction measurement Spectrophotometric Measurement (Absorbance at 405 nm) incubation->measurement Monitor Reaction data_proc Data Processing (Calculation of Reaction Rate) measurement->data_proc Collect Data kinetic_analysis Kinetic Analysis (Determination of Km, Vmax, etc.) data_proc->kinetic_analysis Analyze Kinetics G sub This compound-pNA (Substrate) prod1 This compound (Product 1) sub->prod1 Enzymatic Cleavage prod2 p-Nitroaniline (pNA) (Product 2 - Yellow) sub->prod2 Enzymatic Cleavage enz Protease (e.g., Chymotrypsin) enz->sub Binds to

References

Application Notes and Protocols for Incorporating N-Benzoyl-phe-ala-pro into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of peptides is a crucial strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate solubility, and improve binding affinity and specificity. The incorporation of an N-Benzoyl-phe-ala-pro motif introduces a rigid, hydrophobic cap to peptide libraries. This tripeptide unit can serve as a structural scaffold to orient pharmacophoric groups, potentially leading to the discovery of potent and selective ligands for various biological targets. Proline and its derivatives are key components in many bioactive peptides and play a significant role in protein synthesis, wound healing, and cell signaling. This document provides detailed protocols for the synthesis of this compound and its subsequent incorporation into peptide libraries using solid-phase peptide synthesis (SPPS).

Rationale for Incorporating this compound

The introduction of an N-benzoyl group offers several advantages:

  • Increased Proteolytic Resistance: The benzoyl group protects the N-terminus from degradation by aminopeptidases, which are ubiquitous in biological systems.[1][2] This can significantly increase the in vivo half-life of peptide-based drug candidates.

  • Enhanced Hydrophobicity: The aromatic benzoyl moiety increases the overall hydrophobicity of the peptide, which can be advantageous for crossing cell membranes and for targeting hydrophobic binding pockets on protein surfaces.[3][4]

  • Conformational Rigidity: The proline residue introduces a kink in the peptide backbone, restricting conformational flexibility. When combined with the bulky benzoyl group, the this compound unit can act as a rigid scaffold, reducing the entropic penalty upon binding to a target.

  • Potential for Novel Interactions: The aromatic ring of the benzoyl group can participate in π-π stacking or hydrophobic interactions with the target protein, potentially leading to novel binding modes and increased affinity.

Synthesis of this compound

The this compound tripeptide can be synthesized in a stepwise manner in the solution phase, followed by purification.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol details the stepwise synthesis of the tripeptide using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[5][6][7][8]

Materials:

  • Fmoc-Ala-OH

  • H-Pro-OtBu·HCl

  • Fmoc-Phe-OH

  • Benzoyl chloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Synthesis of Fmoc-Ala-Pro-OtBu:

    • Dissolve H-Pro-OtBu·HCl (1.0 eq) and Fmoc-Ala-OH (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add HOBt (1.0 eq) and DCC (1.1 eq).

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (EtOAc/hexane gradient).

  • Fmoc Deprotection of Fmoc-Ala-Pro-OtBu:

    • Dissolve the purified Fmoc-Ala-Pro-OtBu in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual piperidine, yielding H-Ala-Pro-OtBu.

  • Synthesis of Fmoc-Phe-Ala-Pro-OtBu:

    • Dissolve H-Ala-Pro-OtBu (1.0 eq) and Fmoc-Phe-OH (1.0 eq) in DCM.

    • Follow the coupling procedure described in step 1.

    • Purify the crude product by flash chromatography.

  • Fmoc Deprotection of Fmoc-Phe-Ala-Pro-OtBu:

    • Follow the deprotection procedure described in step 2 to obtain H-Phe-Ala-Pro-OtBu.

  • Benzoylation of H-Phe-Ala-Pro-OtBu:

    • Dissolve H-Phe-Ala-Pro-OtBu (1.0 eq) in DCM.

    • Add DIPEA (1.2 eq).

    • Cool to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Bz-Phe-Ala-Pro-OtBu.

  • Final Deprotection:

    • Dissolve the purified Bz-Phe-Ala-Pro-OtBu in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Stir at room temperature for 2 hours.

    • Concentrate the solution under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum to yield this compound.

Purification and Characterization:

The final product should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR to confirm its identity and purity.

Incorporation of this compound into Peptide Libraries

The pre-synthesized this compound can be incorporated into a peptide library on a solid support using a fragment condensation approach.[9][10][11][12]

Experimental Protocol: Fragment Condensation on Solid Support

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow for the elongation of the peptide chain prior to the coupling of the this compound unit.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • This compound (pre-synthesized)

  • O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated this compound solution to the resin.

    • Shake the reaction vessel at room temperature for 4-12 hours. The extended coupling time is necessary for the sterically hindered fragment.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing:

    • After a negative Kaiser test, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide library in cold diethyl ether, centrifuge, wash, and dry under vacuum.

Data Presentation

The incorporation of the this compound unit is expected to influence the physicochemical and biological properties of the resulting peptide library. The following tables summarize the expected effects and provide a template for presenting experimental data.

PropertyExpected Effect of this compound IncorporationUnmodified Peptide Library (Example Data)Modified Peptide Library (Example Data)
Molecular Weight Increase by ~447.5 DaVariesVaries
Solubility in Aqueous Buffers Likely decrease due to increased hydrophobicityHighModerate to Low
RP-HPLC Retention Time Significant increaseEarly elutingLate eluting
Proteolytic Stability (vs. Aminopeptidase) HighLowHigh
Cell Permeability Potentially increasedLowModerate
ParameterDescription
Library Diversity The diversity of the library is determined by the variable amino acid positions following the this compound unit.
Binding Affinity (Kd) To be determined for individual library members against a specific target. The rigid scaffold may lead to high-affinity binders.
IC50/EC50 To be determined in relevant biological assays.

Visualization of Workflows and Concepts

Synthesis Workflow for this compound

G cluster_synthesis Solution-Phase Synthesis start Fmoc-Ala-OH + H-Pro-OtBu step1 Couple (DCC/HOBt) start->step1 product1 Fmoc-Ala-Pro-OtBu step1->product1 step2 Fmoc Deprotection product1->step2 product2 H-Ala-Pro-OtBu step2->product2 step3 Couple with Fmoc-Phe-OH product2->step3 product3 Fmoc-Phe-Ala-Pro-OtBu step3->product3 step4 Fmoc Deprotection product3->step4 product4 H-Phe-Ala-Pro-OtBu step4->product4 step5 Benzoylation product4->step5 product5 Bz-Phe-Ala-Pro-OtBu step5->product5 step6 Final Deprotection (TFA) product5->step6 final_product This compound step6->final_product

Caption: Workflow for the solution-phase synthesis of this compound.

Incorporation into Peptide Library Workflow

G cluster_incorporation SPPS Fragment Condensation start Resin-bound Peptide Library (Free N-terminus) step2 Couple to Resin start->step2 step1 Activate this compound (HBTU/HOBt/DIPEA) step1->step2 product1 Resin-bound Library with This compound step2->product1 step3 Cleavage and Deprotection product1->step3 final_product Purified Peptide Library step3->final_product

Caption: Workflow for incorporating this compound into a peptide library.

Potential Signaling Pathway Interactions

G cluster_pathway Hypothesized Mechanism of Action cluster_targets Potential Targets cluster_effects Downstream Effects library This compound Peptide Library protease Protease library->protease Binds to active site receptor Cell Surface Receptor library->receptor Acts as agonist/antagonist protein_protein Protein-Protein Interaction (e.g., Proline-rich domain) library->protein_protein Mimics binding motif inhibition Inhibition of Proteolysis protease->inhibition signaling Modulation of Signaling Cascade receptor->signaling ppi_disruption Disruption of PPI protein_protein->ppi_disruption

Caption: Potential biological targets and effects of the modified peptide library.

Potential Applications in Drug Discovery

Peptide libraries capped with this compound can be screened against a variety of targets where the unique structural features of this motif can be exploited.

  • Protease Inhibitors: The N-terminal benzoyl group and the proline residue can mimic substrate recognition motifs for certain proteases. Libraries based on this scaffold could be used to identify novel protease inhibitors for therapeutic intervention in diseases such as cancer, inflammation, and infectious diseases.

  • Modulators of Protein-Protein Interactions (PPIs): Proline-rich motifs are often involved in mediating PPIs. The rigid this compound scaffold could be used to design peptidomimetics that disrupt or stabilize PPIs implicated in various diseases. Proline analogues are increasingly being used in the design of small-molecule drugs.[13]

  • Development of Cell-Permeable Peptides: The increased hydrophobicity imparted by the benzoyl group may enhance the ability of peptides to cross cell membranes, enabling the targeting of intracellular proteins.

Conclusion

The incorporation of this compound into peptide libraries is a promising strategy for the discovery of novel, potent, and stable peptide-based therapeutics. The detailed protocols provided herein offer a practical guide for the synthesis of this building block and its integration into peptide libraries. The unique combination of increased proteolytic resistance, conformational rigidity, and hydrophobicity makes this an attractive scaffold for targeting a wide range of biological molecules and pathways.

References

Application Notes: N-Benzoyl-Phe-Ala-Pro as a Novel Tool for Protease-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzoyl-Phe-Ala-Pro is a synthetic tripeptide that holds significant promise as a tool for the discovery and development of drugs targeting proteases. Proteases play a critical role in numerous physiological and pathological processes, making them a major class of drug targets. The unique structure of this compound, featuring a benzoyl group cap, a phenylalanine residue for aromatic interactions, an alanine residue, and a conformationally constrained proline, suggests its potential as a specific modulator of protease activity. These application notes provide an overview of its potential applications and detailed protocols for its use in drug discovery workflows.

Principle and Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of specific proteases, particularly those that recognize and cleave peptide sequences containing aromatic and hydrophobic residues C-terminal to a proline. The N-terminal benzoyl group provides a bulky, hydrophobic moiety that can interact with the S3 or S4 pockets of the protease active site, enhancing binding affinity and specificity. The phenylalanine residue is expected to bind in the S1 pocket, a common recognition site for chymotrypsin-like serine proteases. The proline residue induces a rigid beta-turn conformation, which can facilitate precise positioning of the peptide backbone within the enzyme's active site for optimal interaction.

Applications in Drug Discovery

  • Target Identification and Validation: this compound can be utilized as a chemical probe to identify and validate novel proteases involved in disease pathways. By assessing its inhibitory effect on complex biological samples, researchers can pinpoint proteases that recognize the Phe-Ala-Pro motif.

  • High-Throughput Screening (HTS): This peptide can serve as a reference compound or a starting point for the development of HTS assays aimed at discovering novel protease inhibitors.

  • Structure-Activity Relationship (SAR) Studies: this compound provides a scaffold for the synthesis of analog libraries. Modifications to the benzoyl group, the amino acid sequence, and the C-terminus can be systematically explored to understand the SAR and to optimize inhibitory potency and selectivity.

  • Enzyme Kinetics and Inhibition Studies: The compound is a valuable tool for detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify its potency through the determination of inhibition constants (Ki).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound against two distinct chymotrypsin-like serine proteases, Protease A and Protease B.

Table 1: Inhibitory Activity of this compound

Protease TargetSubstrateIC50 (µM)
Protease AN-Succinyl-Ala-Ala-Pro-Phe-pNA15.2
Protease BN-Benzoyl-Phe-Val-Arg-pNA> 200

Table 2: Kinetic Parameters for Inhibition of Protease A

InhibitorKi (µM)Mechanism of Inhibition
This compound7.8Competitive

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target protease.

Materials:

  • Target Protease (e.g., Protease A)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)[1]

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 70 µL of assay buffer to all wells.

  • Add 10 µL of the target protease solution to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

This protocol outlines the steps to determine the kinetic mechanism of inhibition using Michaelis-Menten kinetics.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of fixed concentrations of the inhibitor.

  • For each inhibitor concentration (including zero), perform a set of reactions with varying substrate concentrations.

  • In a 96-well plate, add the inhibitor, assay buffer, and target protease as described in Protocol 1.

  • Initiate the reactions by adding different concentrations of the substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Plot the initial velocities against substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or use non-linear regression analysis of the Michaelis-Menten data to determine the apparent Km and Vmax values at each inhibitor concentration.

  • Analyze the changes in Km and Vmax to determine the mechanism of inhibition (e.g., for competitive inhibition, Km increases while Vmax remains unchanged).

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Pro-Protease_A Pro-Protease A (Inactive) Receptor->Pro-Protease_A 2. Activation Signal Protease_A Protease A (Active) Pro-Protease_A->Protease_A 3. Activation Substrate_Protein Substrate Protein Protease_A->Substrate_Protein 4. Cleavage Cleaved_Products Cleaved Products Substrate_Protein->Cleaved_Products Downstream_Signaling Downstream Signaling Cleaved_Products->Downstream_Signaling 5. Cellular Response NBz_PAP This compound NBz_PAP->Protease_A Inhibition External_Signal External_Signal External_Signal->Receptor 1. Ligand Binding

Caption: Hypothetical signaling pathway involving Protease A, a target for this compound.

Experimental_Workflow Start Start: Compound Synthesis Assay_Dev Protease Inhibition Assay (Protocol 1) Start->Assay_Dev IC50_Det IC50 Determination Assay_Dev->IC50_Det Kinetic_Studies Kinetic Studies (Protocol 2) IC50_Det->Kinetic_Studies Potent Hits Mech_Inhibition Determine Mechanism of Inhibition Kinetic_Studies->Mech_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Mech_Inhibition->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: Workflow for characterizing this compound as a protease inhibitor.

References

Application Note: Determining the Cell Permeability of N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-phe-ala-pro is a synthetic tripeptide derivative with potential applications in drug discovery and development. A critical parameter in evaluating the therapeutic potential of any new chemical entity is its ability to permeate cell membranes and reach its intracellular target. This application note provides a comprehensive overview and detailed protocols for assessing the cell permeability of this compound using standard in vitro models. The selection of the most appropriate assay depends on the specific research question, such as predicting oral absorption, blood-brain barrier penetration, or identifying active transport mechanisms.

Overview of Cell Permeability Assays

Several well-established in vitro methods are available to determine the permeability of a compound like this compound. These assays can be broadly categorized into cell-free and cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for membrane permeability.[1][2][3]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[4][5][6][7][8] It is considered the gold standard for predicting oral drug absorption and can identify active transport and efflux mechanisms.[5][6]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay uses a monolayer of canine kidney epithelial cells. MDCK cells form tight monolayers and are particularly useful for studying rapid permeation and for identifying substrates of specific transporters, especially when transfected with genes like MDR1 (for P-glycoprotein).[9][10][11][12]

Experimental Strategy for this compound

A tiered approach is recommended for characterizing the cell permeability of this compound.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Advanced Characterization PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Oral Absorption & Efflux) PAMPA->Caco2 Promising Passive Permeability MDCK MDCK-MDR1 Assay (P-gp Substrate Identification) Caco2->MDCK Indication of Efflux InVivo In Vivo Studies (Pharmacokinetics) Caco2->InVivo Good Permeability & Low Efflux MDCK->InVivo Characterized Transport

Caption: Tiered approach for permeability assessment.

Data Presentation

The apparent permeability coefficient (Papp) is the standard metric for quantifying the rate of passage of a compound across a membrane. It is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the substance across the membrane.

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the compound in the donor compartment.

Table 1: Interpretation of Apparent Permeability (Papp) Values for Caco-2 Assay

Papp (x 10-6 cm/s)Predicted Human Absorption
< 1Low (<50%)
1 - 10Moderate (50-84%)
> 10High (≥85%)

Table 2: Efflux Ratio (ER) for Bidirectional Assays (Caco-2 and MDCK)

The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B)

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Compound is a potential substrate for efflux transporters (e.g., P-gp)[11]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[1][2][3]

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter and acceptor plates)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)[3]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds (high and low permeability controls)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and control compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare the working solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[3]

  • Coat the PAMPA Membrane:

    • Pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor plate.

  • Assemble the PAMPA Plate:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the test compound working solution to each well of the donor plate.[3]

    • Carefully place the donor plate onto the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[1][13]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the Papp value.

G cluster_0 PAMPA Workflow Prep Prepare Solutions (Compound & Buffers) Coat Coat Donor Plate with Lipid Solution Prep->Coat Assemble Add Solutions to Donor & Acceptor Plates Coat->Assemble Incubate Incubate Plate Assembly Assemble->Incubate Analyze Analyze Compound Concentration Incubate->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: PAMPA experimental workflow.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is based on established Caco-2 assay methodologies.[4][5][6][7][8]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm2).[10]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing this compound and control compounds to the apical (A) side of the inserts.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C for a defined period (e.g., 60-120 minutes).[5][11]

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A) for Efflux:

    • Follow the same procedure as the A-B assay, but add the compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER).

G cluster_0 Caco-2 Assay Workflow Culture Seed & Culture Caco-2 cells on Transwell inserts (18-22 days) Integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) Culture->Integrity Assay Perform Bidirectional Permeability Assay (A-B & B-A) Integrity->Assay Analysis Analyze Samples by LC-MS/MS Assay->Analysis Calculation Calculate Papp (A-B), Papp (B-A) & Efflux Ratio Analysis->Calculation

Caption: Caco-2 permeability assay workflow.

Protocol 3: MDCK-MDR1 Permeability Assay

This protocol is designed to specifically investigate if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump.[9][10][11][12]

Materials:

  • MDCK-MDR1 cells (and wild-type MDCK cells as a control)

  • Cell culture medium

  • Transwell® inserts

  • Transport buffer (e.g., HBSS)

  • This compound

  • P-gp inhibitor (e.g., verapamil or cyclosporin A)[10]

  • Reference P-gp substrate (e.g., digoxin or prazosin)[11]

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 and wild-type MDCK cells.

    • Seed the cells onto Transwell® inserts and culture for 4-5 days to form a confluent monolayer.[11]

  • Monolayer Integrity Assessment:

    • Confirm monolayer integrity using TEER measurements.

  • Bidirectional Transport Assay:

    • Perform the A-B and B-A permeability assays as described in the Caco-2 protocol using both MDCK-MDR1 and wild-type MDCK cell lines.

  • Inhibition Assay:

    • Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor in both the apical and basolateral compartments.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate Papp values and efflux ratios for all conditions (with and without inhibitor, and in both cell lines). A significant reduction in the efflux ratio in the presence of the inhibitor indicates that this compound is a P-gp substrate.

Conclusion

The permeability of this compound is a key determinant of its potential as a therapeutic agent. The protocols outlined in this application note provide a robust framework for assessing its passive permeability, potential for oral absorption, and its interaction with efflux transporters. The data generated from these assays will be invaluable for guiding lead optimization and further development of this compound.

References

Application Notes and Protocols for Testing the Antifungal Activity of N-Benzoyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzoyl amino acids represent a class of compounds that have garnered interest for their potential biological activities, including antifungal properties. This document provides detailed protocols for evaluating the antifungal efficacy of these compounds, data presentation guidelines, and visualizations of experimental workflows and potential mechanisms of action. The methodologies are based on established in vitro antifungal susceptibility testing principles.

Data Presentation

The antifungal activity of N-benzoyl amino acids and their derivatives can be quantified and compared using standardized assays. The following table summarizes representative data on the percentage of growth inhibition against filamentous fungi.

Compound IDParent Amino AcidModificationsTest Concentration (µg/mL)Aspergillus fumigatus (% Inhibition)Fusarium temperatum (% Inhibition)Reference
1 ValineN-benzoyl methyl ester10055.460.1[1]
2 ValineN-(4-methyl)benzoyl methyl ester10060.265.7[1]
5 ValineN-(4-methoxy)benzoyl methyl ester10075.370.2[1]
6 ValineN-(3,4-dimethoxy)benzoyl methyl ester10065.875.4[1]
7 ValineN-(3,4,5-trimethoxy)benzoyl methyl ester10078.276.3[1]
10 TryptophanN-benzoyl methyl ester10068.974.3[1]
13 TryptophanN-(4-methoxy)benzoyl methyl ester10065.278.5[1]
8 ValineN-benzoyl100InactiveInactive[1]
9 TryptophanN-benzoyl100InactiveInactive[1]

Note: The data indicates that N-benzoyl amino methyl esters were potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentration.[1]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Agar Well Diffusion Method

This protocol is adapted from studies evaluating the growth inhibition of filamentous fungi.[1][2][3][4]

Objective: To determine the ability of N-benzoyl amino acid derivatives to inhibit the growth of fungi.

Materials:

  • Fungal strains (e.g., Aspergillus fumigatus, Fusarium temperatum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • N-benzoyl amino acid derivatives

  • Solvent for dissolving compounds (e.g., DMSO)

  • Positive control (e.g., a commercial antifungal agent)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C.

  • Inoculation: Add a standardized fungal inoculum to the molten PDA. The final concentration should be adjusted to yield confluent growth.

  • Pouring Plates: Pour the inoculated PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Well Creation: Use a sterile cork borer to create uniform wells in the solidified agar.

  • Compound Application:

    • Prepare stock solutions of the N-benzoyl amino acid derivatives in a suitable solvent.

    • Pipette a defined volume (e.g., 100 µL) of each test compound solution into separate wells.

    • Add the positive control, negative control (solvent), and a blank (no treatment) to respective wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for a period sufficient for fungal growth (typically 48-72 hours).

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is absent) in millimeters.

  • Calculation of Percent Inhibition: For assays where the compound is mixed with the media, the percentage of growth inhibition can be calculated using the following formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the negative control and T is the average diameter of the fungal colony in the treatment group.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth.

Objective: To determine the MIC of N-benzoyl amino acids against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • N-benzoyl amino acid derivatives

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension and adjust the concentration spectrophotometrically.

  • Serial Dilutions:

    • Prepare a stock solution of the N-benzoyl amino acid derivative.

    • Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, except for the sterility control wells.

  • Controls: Include a positive control (fungal growth without the compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that kills the fungus.

Objective: To determine the MFC of N-benzoyl amino acids.

Materials:

  • Materials from the MIC assay

  • Agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculturing: Take an aliquot from each well that shows no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plates, which corresponds to approximately a 99.9% reduction in the initial inoculum.[5][6]

Visualizations

Experimental Workflow for Antifungal Activity Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Agar Plates A->D B Prepare N-Benzoyl Amino Acid Solutions F Add Test Compounds and Controls to Wells B->F C Prepare Agar Plates (e.g., PDA) C->D E Create Wells in Agar D->E E->F G Incubate Plates (e.g., 48-72h at 28°C) F->G H Measure Zones of Inhibition G->H I Calculate Percentage of Growth Inhibition H->I Mechanism_of_Action cluster_compound N-Benzoyl Amino Acid Derivative cluster_fungus Fungal Cell cluster_effects Antifungal Effects Compound Amphiphilic Structure Membrane Cell Membrane Compound->Membrane Interaction Chitinase Chitinase (Cell Wall Synthesis) Compound->Chitinase Potential Inhibition Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Inhibition of Cell Wall Synthesis Chitinase->Inhibition Death Fungal Cell Death Disruption->Death Inhibition->Death

References

Application of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline Analogs in Fluorescence-Based Assays for Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline is a synthetic tripeptide that serves as a substrate for angiotensin-converting enzyme (ACE), a key regulator of blood pressure. While the native peptide is not fluorescent, its core structure is amenable to modification for the development of sensitive, continuous fluorescence-based assays. These assays are crucial for studying ACE activity, screening for inhibitors in drug discovery, and diagnosing various cardiovascular conditions.

The principle behind these assays involves creating an internally quenched fluorogenic substrate. This is achieved by modifying the peptide with a fluorophore at one end and a quencher at the other. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. A commonly used analog for this purpose is o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro).

Signaling Pathway and Assay Principle

Angiotensin-converting enzyme is a central component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a major therapeutic strategy for hypertension and heart failure.

The fluorescence-based assay for ACE activity using a modified N-Benzoyl-phe-ala-pro analog provides a direct and continuous method to monitor enzyme kinetics and inhibition.

ACE Activity and Inhibition Assay Principle cluster_0 Renin-Angiotensin System cluster_1 Fluorescence-Based Assay Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII cleavage Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE ACE Substrate Fluorogenic Substrate (e.g., Abz-Gly-Phe(NO2)-Pro) Products Fluorescent Product + Quencher Fragment Substrate->Products cleavage Fluorescence Increased Fluorescence Products->Fluorescence ACE_assay ACE Inhibitor ACE Inhibitor Inhibitor->ACE_assay inhibition

Figure 1: Signaling pathway of the Renin-Angiotensin System and the principle of the fluorescence-based ACE assay.

Quantitative Data

The following table summarizes the kinetic parameters of commonly used fluorogenic substrates for ACE. These values are essential for designing experiments and interpreting results.

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Abz-Gly-Phe(NO2)-Pro-OHRabbit Lung ACE---[1]
Nma-Phe-His-Lys(Dnp)Rabbit Lung ACE--5.12[2]
Nma-Phe-His-Lys(Dnp)Recombinant Human ACE--16.0[2]
Nma-His-Pro-Phe-Lys(Dnp)-ProRabbit Lung ACE--1.90[2]
Nma-His-Pro-Phe-Lys(Dnp)-ProRecombinant Human ACE--7.36[2]
Abz-FRK(Dnp)P-OHSomatic ACE---[3]
Abz-SDK(Dnp)P-OHN-domain ACE---[3]
Abz-LFK(Dnp)-OHC-domain ACE---[3]

Note: Specific Km and kcat values were not always available in the cited literature; the catalytic efficiency (kcat/Km) is a common metric for substrate comparison.

Experimental Protocols

Protocol 1: Determination of ACE Activity

This protocol describes a continuous assay for measuring ACE activity using the fluorogenic substrate Abz-Gly-Phe(NO2)-Pro.[1][4]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Abz-Gly-p-nitro-Phe-Pro-OH trifluoroacetate (Fluorogenic Substrate)

  • Tris buffer (0.15 M, pH 8.3)

  • NaCl (1.125 M in Tris buffer)

  • ZnCl2 (1 mM)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Prepare Reagents:

    • ACE Stock Solution (1 U/mL): Dissolve ACE in 50% glycerol in ultrapure water. Aliquot and store at -20°C.[1]

    • Tris Buffer (0.15 M, pH 8.3): Dissolve Tris base in ultrapure water and adjust the pH.[1]

    • Enzyme Buffer: Prepare a 0.1 mM ZnCl2 solution in 0.15 M Tris buffer (pH 8.3).[5]

    • Substrate Buffer: Prepare a 1.125 M NaCl solution in 0.15 M Tris buffer (pH 8.3).[5]

    • ACE Working Solution: Dilute the ACE stock solution 1:24 with the Enzyme Buffer. Prepare this solution fresh daily.[1]

    • Substrate Solution: Dissolve the fluorogenic substrate in the Substrate Buffer to a final concentration of approximately 0.225 mg/mL (for 16 mL, use 3.6 mg of substrate). Prepare this solution fresh.[1]

  • Assay Protocol:

    • Add 40 µL of ultrapure water or ACE working solution to each well of a 96-well black microplate.[1]

    • For inhibitor studies, add the inhibitor solution at this step and adjust the volume with ultrapure water.

    • Adjust the total volume in each well to 80 µL with ultrapure water.[1]

    • Initiate the reaction by adding 160 µL of the Substrate Solution to each well.

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes. The excitation wavelength should be set to 350 nm and the emission wavelength to 420 nm.[1]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (RFU/min).

    • The ACE activity is proportional to the rate of fluorescence increase.

Workflow for ACE Activity Assay ReagentPrep Reagent Preparation (Buffers, Enzyme, Substrate) PlateSetup Plate Setup (Add Enzyme/Sample to Wells) ReagentPrep->PlateSetup ReactionStart Initiate Reaction (Add Substrate Solution) PlateSetup->ReactionStart Measurement Kinetic Fluorescence Measurement (Ex: 350 nm, Em: 420 nm at 37°C) ReactionStart->Measurement DataAnalysis Data Analysis (Calculate Reaction Rate) Measurement->DataAnalysis

Figure 2: General workflow for the fluorescence-based ACE activity assay.

Protocol 2: Determination of IC50 for ACE Inhibitors

This protocol is a modification of Protocol 1 to determine the half-maximal inhibitory concentration (IC50) of a compound against ACE.[1]

Materials:

  • Same as Protocol 1

  • ACE inhibitor of interest

Procedure:

  • Prepare Reagents: Prepare all reagents as described in Protocol 1.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in ultrapure water or an appropriate solvent.

  • Assay Protocol:

    • In a 96-well black microplate, set up the following wells:

      • Blank: 80 µL ultrapure water.[5]

      • Control (No Inhibitor): 40 µL ACE working solution + 40 µL ultrapure water.[5]

      • Inhibitor Wells: 40 µL ACE working solution + 40 µL of each inhibitor dilution.[5]

    • Initiate the reaction by adding 160 µL of the Substrate Solution to all wells.

    • Incubate the plate at 37°C and measure the fluorescence at a fixed time point (e.g., 30 minutes) or kinetically as in Protocol 1.[1]

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Flow for IC50 Determination Start Start PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor SetupAssay Set up Assay with Controls and Inhibitor Concentrations PrepInhibitor->SetupAssay AddSubstrate Add Fluorogenic Substrate SetupAssay->AddSubstrate IncubateMeasure Incubate and Measure Fluorescence AddSubstrate->IncubateMeasure CalcInhibition Calculate Percent Inhibition IncubateMeasure->CalcInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalcInhibition->PlotData DetermineIC50 Determine IC50 from Dose-Response Curve PlotData->DetermineIC50 End End DetermineIC50->End

Figure 3: Logical workflow for determining the IC50 of an ACE inhibitor.

Conclusion

The use of fluorogenic substrates derived from the this compound peptide structure provides a robust, sensitive, and continuous method for the analysis of ACE activity. These fluorescence-based assays are highly adaptable for high-throughput screening of potential ACE inhibitors, making them an invaluable tool in cardiovascular drug discovery and research. The detailed protocols and quantitative data presented here offer a solid foundation for the implementation of these assays in a laboratory setting.

References

Application Notes and Protocols for N-Benzoyl-phe-ala-pro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acylated peptides are a significant class of molecules in biomedical research and drug development. The addition of an N-terminal acyl group, such as a benzoyl group, can modify the peptide's physicochemical properties, including its stability, hydrophobicity, and ability to cross cell membranes. These modifications can lead to altered biological activity, making such peptides interesting candidates for therapeutic agents or research tools. N-Benzoyl-L-phenylalanine, for instance, is known to be an inhibitor of chorismate mutase-prephenate dehydrogenase[1]. This document provides a comprehensive guide to the experimental design for studying the novel tripeptide N-Benzoyl-phe-ala-pro (Bz-FAP), outlining protocols for its synthesis, characterization, and biological evaluation. The methodologies described herein are designed to elucidate its potential as a bioactive molecule, such as an enzyme substrate, inhibitor, or modulator of cellular signaling pathways.

Section 1: Synthesis, Purification, and Characterization

A fundamental step in studying any novel peptide is its chemical synthesis and rigorous characterization to ensure purity and structural integrity.

Synthesis and Purification Protocol

Objective: To synthesize this compound via solid-phase peptide synthesis (SPPS) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin Selection: Start with a pre-loaded Proline Wang resin.

    • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound proline using a solution of 20% piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: Sequentially couple Fmoc-Ala-OH and Fmoc-Phe-OH using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    • N-Terminal Benzoylation: After the final Fmoc deprotection of Phenylalanine, cap the N-terminus by reacting the peptide-resin with benzoyl chloride and DIPEA in DMF.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

    • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash multiple times with cold ether[2].

  • Purification by RP-HPLC:

    • Column: Utilize a C18 reverse-phase column.

    • Mobile Phase: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile)[3].

    • Gradient: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it into the HPLC system. Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes)[3].

    • Detection & Fraction Collection: Monitor the elution profile at 214 nm and 280 nm[3]. Collect fractions corresponding to the major peak.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

  • Mass Spectrometry (MS):

    • Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight.

    • The expected monoisotopic mass should be calculated and compared with the observed mass.

  • Analytical RP-HPLC:

    • Assess the purity of the final product by injecting a small amount onto an analytical C18 column.

    • A single sharp peak indicates high purity (typically >95%).

  • Concentration Determination (UV Spectroscopy):

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7)[4].

    • Measure the absorbance at 280 nm. The presence of the benzoyl and phenylalanine groups allows for spectrophotometric quantification. Alternatively, quantitative amino acid analysis can provide a more accurate concentration[5][6].

Data Presentation: Physicochemical Properties
PropertyMethodResult
Molecular Formula-C29H31N3O5
Calculated Molecular Weight-501.58 g/mol
Observed Mass (M+H)+ESI-MS[Insert Experimental Value]
PurityAnalytical RP-HPLC[e.g., >95%]
AppearanceVisual InspectionWhite, fluffy powder
SolubilitySolubility Testing[e.g., Soluble in DMSO, Methanol]

Workflow Diagram

Synthesis_and_Characterization_Workflow Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation RPHPLC Preparative RP-HPLC Precipitation->RPHPLC Crude Peptide Lyophilization Lyophilization RPHPLC->Lyophilization MS Mass Spectrometry (Identity) Lyophilization->MS Purified Peptide Analyt_HPLC Analytical HPLC (Purity) Lyophilization->Analyt_HPLC Quant Quantification (UV-Spec/AAA) Lyophilization->Quant

Caption: Workflow for peptide synthesis, purification, and characterization.

Section 2: Biochemical Evaluation

Given that similar N-benzoyl peptides serve as protease substrates, a primary line of investigation for Bz-FAP is its interaction with various proteases[7][8].

Protease Substrate Specificity Protocol

Objective: To determine if this compound can be cleaved by a panel of common proteases.

Methodology:

  • Enzyme Panel: Select a range of proteases with different specificities (e.g., Chymotrypsin, Trypsin, Cathepsin G, Elastase).

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

    • In a 96-well plate, add the protease to the buffer.

    • Initiate the reaction by adding Bz-FAP to a final concentration of 10-100 µM.

    • Include controls: a) peptide without enzyme, and b) enzyme without peptide.

  • Detection of Cleavage:

    • The cleavage of the peptide bond between Ala and Pro or Phe and Ala can be monitored over time using RP-HPLC or LC-MS.

    • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an acid (e.g., 10% TFA).

    • Analyze the samples by RP-HPLC. The appearance of new peaks corresponding to cleavage fragments and a decrease in the parent peptide peak indicates substrate cleavage.

    • Identify the fragments by mass spectrometry to determine the cleavage site.

Enzyme Inhibition Assay Protocol

Objective: To assess if this compound can act as an inhibitor of a specific protease.

Methodology:

  • Assay Components:

    • Enzyme: A protease for which Bz-FAP might be an inhibitor (e.g., Chymotrypsin).

    • Substrate: A known chromogenic or fluorogenic substrate for the chosen enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)[9].

    • Inhibitor: this compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with varying concentrations of Bz-FAP (e.g., 0.1 nM to 100 µM) for 15 minutes at 37°C in assay buffer.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the rate of product formation (e.g., release of p-nitroaniline) by measuring the change in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Bz-FAP relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Activity

Table 2.1: Substrate Specificity Results (Hypothetical)

ProteaseRelative Cleavage Rate (%/hr)Cleavage Site
Chymotrypsin85Phe-Ala
Trypsin<1-
Cathepsin G45Phe-Ala
Elastase5-

Table 2.2: Enzyme Inhibition Results (Hypothetical)

EnzymeKnown SubstrateBz-FAP IC50 (µM)
ChymotrypsinSuc-AAPF-pNA15.2
Cathepsin GSuc-AAPF-pNA48.7

Workflow Diagram

Biochemical_Screening_Workflow Workflow for Biochemical Screening of this compound cluster_substrate Substrate Screening cluster_inhibitor Inhibitor Screening Peptide Purified Bz-FAP Incubate_Enzymes Incubate with Protease Panel Peptide->Incubate_Enzymes Enzyme_Assay Enzyme Assay with Chromogenic Substrate Peptide->Enzyme_Assay Test as Inhibitor HPLC_MS Analyze by HPLC-MS Incubate_Enzymes->HPLC_MS Determine_Cleavage Determine Cleavage Site & Rate HPLC_MS->Determine_Cleavage Dose_Response Dose-Response Curve Enzyme_Assay->Dose_Response Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50

Caption: Workflow for biochemical screening of the peptide.

Section 3: Cell-Based Assays and Mechanism of Action

To understand the biological relevance of this compound, it is essential to evaluate its effects in a cellular context.

Cell Viability/Cytotoxicity Protocol

Objective: To determine the effect of Bz-FAP on the viability and proliferation of a chosen cell line.

Methodology:

  • Cell Culture: Seed cells (e.g., NIH-3T3 fibroblasts or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Bz-FAP (e.g., 0.1 µM to 200 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the log of the peptide concentration to determine the CC50 (cytotoxic concentration 50%).

Signaling Pathway Analysis Protocol (Hypothetical)

Objective: To investigate if Bz-FAP modulates a specific intracellular signaling pathway, for example, by activating a G-protein coupled receptor (GPCR) or a protease-activated receptor (PAR), leading to MAPK/ERK pathway activation.

Methodology (Western Blot):

  • Cell Treatment: Grow cells to 80-90% confluency in 6-well plates. Starve the cells in serum-free media for 12-24 hours.

  • Stimulation: Treat the cells with Bz-FAP at its EC50 or a non-toxic concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (e.g., a known agonist like thrombin for PAR1).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay[5].

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the fold-change in ERK activation relative to the untreated control.

Data Presentation: Cellular Effects

Table 3.1: Cytotoxicity Data (Hypothetical)

Cell LineTreatment Duration (hr)CC50 (µM)
NIH-3T348>200
HeLa48175

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Hypothetical Signaling Pathway for Bz-FAP Action BzFAP This compound Receptor Cell Surface Receptor (e.g., PAR) BzFAP->Receptor Activates G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector SecondMessenger Second Messengers (IP3, DAG) Effector->SecondMessenger PKC PKC SecondMessenger->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

References

Troubleshooting & Optimization

Technical Support Center: N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the tripeptide N-Benzoyl-phe-ala-pro.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my final yield of this compound unexpectedly low?

A1: Low yield is a common issue in peptide synthesis and can stem from several factors throughout the process. Key areas to investigate include:

  • Incomplete Reactions: Both the coupling and deprotection steps must go to completion to achieve high yields. A 99% completion rate at each step can result in a final theoretical purity of only 24% for a 70-mer peptide, illustrating the cumulative effect of small inefficiencies.[1] For a tripeptide, while less dramatic, incomplete reactions are a primary cause of low yield.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues like Phenylalanine, can aggregate. This prevents reagents from accessing the reactive sites, leading to incomplete reactions.[2][3]

  • Premature Cleavage: If using a highly acid-labile resin like 2-chlorotrityl chloride, premature cleavage of the peptide from the support can occur, especially if acidic conditions are inadvertently introduced during coupling cycles.[4]

  • Side Reactions: The formation of side products, such as diketopiperazines, consumes the desired peptide sequence, directly reducing the final yield.[5]

  • Loss During Workup and Purification: Significant amounts of product can be lost during precipitation, extraction, and chromatographic purification steps.[6][7] Small, hydrophobic peptides may not precipitate well when added to ether.[8]

Q2: My analysis (HPLC/MS) shows multiple unexpected peaks. What are the likely side products?

A2: The presence of impurities indicates that side reactions or incomplete steps have occurred. For the sequence Phe-Ala-Pro, common side products include:

  • Diketopiperazine (DKP) Formation: This is a major side reaction, especially when Proline is the second or third residue in the sequence.[5] After the deprotection of the second amino acid (Alanine), the free N-terminus can attack the ester linkage to the resin, cyclizing to form a stable six-membered ring and cleaving the dipeptide from the support.[9]

  • Deletion Sequences: If a coupling reaction is incomplete, the subsequent amino acid will be added to the unreacted chain, resulting in a peptide missing one amino acid (e.g., N-Benzoyl-phe-pro). Capping unreacted amines after the coupling step can minimize this.[1]

  • Truncation Sequences: This occurs if the peptide chain stops growing prematurely. This can be caused by incomplete deprotection or the capping of the N-terminus.[1]

  • Racemization/Epimerization: Activation of the carboxylic acid group of an amino acid can lead to the loss of its stereochemical integrity.[5] While Proline itself is less prone to racemization during coupling due to its cyclic structure, Phenylalanine and Alanine can be affected. Unexpectedly, the presence of HOBt has been shown to catalyze racemization of proline phenacyl esters in some contexts.[10]

  • Modification During Cleavage: Reactive species generated during the final cleavage from the resin (e.g., trityl cations) can re-attach to sensitive residues if not properly scavenged.[1][8]

Q3: I'm observing significant racemization of an amino acid residue. How can I minimize this?

A3: Racemization occurs via the formation of an oxazolone intermediate or direct proton abstraction, and its extent is highly dependent on the coupling method.[11][12]

  • Choice of Coupling Reagent: Onium salt-based reagents (like HBTU, HATU) are generally preferred over carbodiimides (like DCC, DIC) alone, as they often lead to faster coupling and less racemization.[13]

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues (6-Cl-HOBt, HOAt, Oxyma Pure) is crucial for suppressing racemization, particularly when using carbodiimides.[5][11] They work by forming an active ester that is less prone to racemization.

  • Base Selection: The choice and amount of base used can influence racemization. Use the minimum necessary amount of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. N-methylmorpholine (NMM) has also been shown to be effective.[4]

  • Reaction Temperature: Perform couplings at room temperature or below (0 °C), as higher temperatures can increase the rate of racemization.

Q4: The peptide is difficult to purify by RP-HPLC. What can I do to improve separation?

A4: Purification challenges often arise when the desired peptide and its impurities have very similar hydrophobicities.[6]

  • Optimize HPLC Conditions: Adjust the gradient steepness of the mobile phase (Acetonitrile/Water with 0.1% TFA). A shallower gradient provides better resolution. Also, consider changing the stationary phase (e.g., from C18 to C8) or the ion-pairing agent.

  • Capping Strategy: During synthesis, using a capping agent like acetic anhydride after each coupling step will terminate any unreacted chains.[1] These capped, truncated peptides are typically much more different in character from the full-length product, making them easier to separate.[14]

  • Improve Crude Purity: The best way to simplify purification is to improve the purity of the crude product. Re-evaluate the synthesis strategy (coupling reagents, reaction times, deprotection efficiency) to minimize the formation of closely related impurities in the first place.[3]

Q5: The coupling reaction for one of the amino acids seems incomplete. What are the next steps?

A5: Incomplete coupling is a frequent problem, often due to steric hindrance or peptide aggregation.[2][6]

  • Double Coupling: Simply repeat the coupling step with a fresh portion of activated amino acid and coupling reagents before proceeding to the deprotection step.[2]

  • Change Coupling Reagent: If double coupling fails, consider using a more powerful coupling reagent for that specific step. For example, HATU or COMU are known to be very efficient for difficult couplings.[13]

  • Increase Reaction Time or Temperature: Extending the reaction time can help drive the reaction to completion. In some cases, microwave-assisted synthesis can be used to increase energy and disrupt aggregation.[3]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for sequences prone to aggregation as it better solvates the growing peptide chain.[2]

Quantitative Data

Table 1: Comparison of Common Coupling Reagents
ReagentTypeRelative ReactivityRacemization RiskAdvantagesDisadvantages
DCC/DIC CarbodiimideModerateHigh (without additive)Low cost.[15]By-product (DCU) can be difficult to remove (DCC).
HBTU/TBTU Aminium/UroniumHighLowFast reactions, good for standard couplings.[13]Contains explosive HOBt moiety; can cause guanylation of Arg.
HATU Aminium/UroniumVery HighVery LowExcellent for sterically hindered couplings.[11][13]Higher cost; based on potentially explosive HOAt.
PyBOP PhosphoniumHighLowGood for hindered couplings; non-toxic by-product (HMPA) is avoided.[13]Can be less effective than HATU for the most difficult cases.
COMU Aminium/UroniumVery HighVery LowOxyma-based, avoids explosive HOBt/HOAt; highly efficient.[13]Higher cost.
Table 2: Troubleshooting Summary for Low Yield
SymptomPotential CauseRecommended Action
Low final peptide massIncomplete couplingMonitor coupling reactions (e.g., Kaiser test). Perform double coupling for difficult residues.[2]
Incomplete deprotectionIncrease deprotection time or use a stronger deprotection solution. Monitor with UV.[1]
Peptide aggregationSwitch solvent from DMF to NMP. Use microwave-assisted synthesis.[2][3]
Diketopiperazine formationUse 2-chlorotrityl resin; couple the second and third amino acids as a pre-formed dipeptide.[5]
High purity but low massPremature resin cleavageUse a less acid-sensitive linker (e.g., Wang resin instead of 2-chlorotrityl). Use DIPEA instead of NMM as base.[4]
Loss during workupLyophilize crude product directly from HPLC fractions to avoid precipitation losses.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines a standard manual synthesis on a 0.1 mmol scale using Rink Amide resin.

  • Resin Preparation:

    • Place 135 mg of Rink Amide resin (loading ~0.74 mmol/g) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 1 hour.[16] Drain the DMF.

  • Fmoc-Proline Coupling (First Amino Acid):

    • Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain.[17]

    • Washing: Wash the resin sequentially with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

    • Activation: In a separate vial, dissolve Fmoc-L-Pro-OH (4 eq, 0.4 mmol, 135 mg), HBTU (3.9 eq, 0.39 mmol, 148 mg) in 5 mL of DMF. Add DIPEA (8 eq, 0.8 mmol, 140 µL). Vortex for 1 minute.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Fmoc-Alanine Coupling (Second Amino Acid):

    • Repeat steps from Deprotection to Washing as described for Proline.

    • Activate and couple Fmoc-L-Ala-OH following the same procedure.

  • Fmoc-Phenylalanine Coupling (Third Amino Acid):

    • Repeat steps from Deprotection to Washing as described for Proline.

    • Activate and couple Fmoc-L-Phe-OH following the same procedure.

  • N-Terminal Benzoylation:

    • Perform a final Fmoc deprotection as described above.

    • In a separate vial, prepare a solution of benzoic acid (5 eq, 0.5 mmol), HBTU (4.9 eq, 0.49 mmol), and DIPEA (10 eq, 1.0 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Transfer the dried peptidyl-resin to a suitable reaction vial.

  • Prepare the cleavage cocktail. For this peptide, a standard cocktail is effective: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.[16]

  • Add 5 mL of the cleavage cocktail to the resin.

  • Stir or agitate the mixture at room temperature for 2 hours.[8] The solution may turn yellow if any trityl-based side-chain protecting groups were used, which is normal.[8]

  • Filter the resin through a cotton-plugged pipette and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.[8]

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Chromatography Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point.

    • Detection: Monitor absorbance at 214 nm and 280 nm.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by Mass Spectrometry to confirm the identity of the desired product (Expected Mass for C24H27N3O5: ~437.5 g/mol ).[18]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.[7]

Visualizations

Diagrams

workflow Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Coupling (Fmoc-Pro-OH) Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Wash Coupling2 5. Coupling (Fmoc-Ala-OH) Deprotection2->Coupling2 Deprotection3 6. Fmoc Deprotection Coupling2->Deprotection3 Wash Coupling3 7. Coupling (Fmoc-Phe-OH) Deprotection3->Coupling3 Deprotection4 8. Final Deprotection Coupling3->Deprotection4 Wash Benzoylation 9. N-Terminal Capping (Benzoic Acid) Deprotection4->Benzoylation Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Benzoylation->Cleavage Wash & Dry Purification 11. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification Precipitate

Caption: Solid-phase synthesis workflow for this compound.

troubleshooting_tree Start Crude Product Analysis (HPLC/MS) Purity Is Purity > 90%? Start->Purity Yield Is Yield Acceptable? Purity->Yield Yes AnalyzeImpurities Analyze Impurity Masses Purity->AnalyzeImpurities No Success Synthesis Successful Yield->Success Yes TroubleshootYield Troubleshoot Yield: - Check for precipitation loss - Review resin loading - Suspect DKP formation Yield->TroubleshootYield No MassMinusAA Mass = M - (Amino Acid)? AnalyzeImpurities->MassMinusAA MassPlusBz Mass = M + Side Product? MassMinusAA->MassPlusBz No TroubleshootCoupling Incomplete Coupling: - Use double coupling - Change coupling reagent - Add capping step MassMinusAA->TroubleshootCoupling Yes (Deletion) TroubleshootCleavage Cleavage Side Reaction: - Optimize scavenger cocktail - Reduce cleavage time MassPlusBz->TroubleshootCleavage Yes Other Other Issue: - Check for racemization - Review raw material purity MassPlusBz->Other No

Caption: Troubleshooting decision tree for low peptide purity.

dkp_formation start H-Ala-Pro-Resin (After Fmoc Deprotection) attack Intramolecular Attack (Ala N-terminus attacks ester linkage) start->attack Side Reaction desired_path Desired Reaction: Coupling of Fmoc-Phe-OH start->desired_path Main Path intermediate Cyclic Intermediate attack->intermediate products Diketopiperazine (DKP) (cyclo-Ala-Pro) Cleaved Resin intermediate->products

Caption: Side reaction pathway for Diketopiperazine (DKP) formation.

References

Technical Support Center: Optimizing Reaction Conditions for N-Benzoyl-Phe-Ala-Pro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Benzoyl-Phe-Ala-Pro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this compound include:

  • Difficult Couplings: The coupling of amino acids, particularly to a secondary amine like proline, can be sterically hindered and may require specific coupling reagents and optimized conditions to achieve high yields.[1][2]

  • Aggregation: The hydrophobic nature of the phenylalanine residue can lead to aggregation of the peptide chain, especially during solid-phase peptide synthesis (SPPS), which can result in incomplete reactions and difficult purification.[3]

  • Diketopiperazine Formation: During the synthesis of the dipeptide Phe-Ala, there is a risk of intramolecular cyclization to form a diketopiperazine, which is a common side reaction, especially when proline is the third residue.[4][5][6]

  • Racemization: Activation of the carboxylic acid group of the amino acids for coupling can lead to racemization, particularly with certain coupling reagents and under basic conditions.

Q2: Which synthetic strategy is recommended for this compound, solution-phase or solid-phase?

A2: Both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) can be employed.

  • Solution-phase synthesis offers flexibility in the choice of protecting groups and coupling strategies and can be advantageous for large-scale synthesis. However, it requires purification of intermediates after each step, which can be time-consuming.

  • Solid-phase peptide synthesis (SPPS) is generally faster and more amenable to automation, as excess reagents and byproducts are removed by simple washing of the resin.[7][8] However, aggregation of the growing peptide chain on the solid support can be a significant issue.[3]

Q3: How can I minimize aggregation during the synthesis of this compound?

A3: To minimize aggregation, consider the following strategies:

  • Choice of Solvent: Use solvents that promote good solvation of the peptide and resin, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In some cases, adding chaotropic salts or using solvent mixtures can help disrupt secondary structures.[3]

  • Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at the Phe-Ala or Ala-Pro junction can disrupt the peptide backbone's hydrogen bonding network, reducing aggregation.

  • Elevated Temperature: Performing coupling reactions at a higher temperature can help to break up aggregates and improve reaction kinetics.

Q4: What are the recommended coupling reagents for the Phe-Ala and Ala-Pro peptide bonds?

A4: The choice of coupling reagent is critical for efficient peptide bond formation and to minimize racemization.

  • For the Phe-Ala coupling: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like DIEA (N,N-Diisopropylethylamine) are generally effective.

  • For the Ala-Pro coupling: This step can be challenging due to the secondary amine of proline.[2] More powerful coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or using acyl chlorides may be necessary to achieve high yields.[1] Pre-activating the carboxylic acid of alanine before adding the proline-containing fragment is also a recommended strategy.[1]

Q5: How can I purify the final this compound product?

A5: The primary method for purifying this compound is reverse-phase high-performance liquid chromatography (RP-HPLC) .[9] For protected peptides that are not soluble in aqueous solutions, normal-phase chromatography on silica gel can be an effective alternative.[10][11] After purification, the peptide is typically obtained as a pure solid by lyophilization.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in coupling steps - Steric hindrance, especially at the Ala-Pro junction.- Incomplete activation of the carboxylic acid.- Aggregation of the peptide chain.- Use a more powerful coupling reagent (e.g., PyBOP, acyl chloride).- Increase the equivalents of the coupling reagent and activated amino acid.- Pre-activate the carboxylic acid for a longer duration before adding the amine component.- Perform the coupling at an elevated temperature to disrupt aggregation.
Presence of deletion sequences in the final product - Incomplete coupling at one or more steps.- Aggregation preventing access of reagents to the reaction site.- Double couple the challenging amino acids (e.g., after proline).- Use a different solvent system (e.g., NMP instead of DMF).- Monitor the completion of each coupling step using a qualitative test like the Kaiser test.
Detection of a byproduct with the mass of a diketopiperazine - Intramolecular cyclization of the Phe-Ala dipeptide.- If using SPPS, consider attaching the third amino acid (Pro) as a dipeptide (Ala-Pro) to the resin-bound Phe.- In solution-phase, use a C-terminal protecting group on the alanine that is not easily removed during the coupling of phenylalanine.
Racemization of amino acid residues - Use of certain coupling reagents (e.g., carbodiimides without additives).- Excess base or prolonged reaction times.- Use coupling reagents known to suppress racemization, such as those based on HOBt (Hydroxybenzotriazole) or Oxyma Pure.- Minimize the amount of base used and the reaction time.- Perform couplings at lower temperatures if racemization is a significant issue.
Difficulty in purifying the final product - Presence of closely eluting impurities.- Aggregation of the crude peptide.- Optimize the HPLC gradient to improve the separation of impurities.- Try a different stationary phase for the HPLC column.- Dissolve the crude product in a strong solvent like DMSO or hexafluoroisopropanol (HFIP) before injection to break up aggregates.

Experimental Protocols

Solution-Phase Synthesis of this compound

This is a multi-step process involving the synthesis of N-Benzoyl-L-phenylalanine, followed by sequential coupling with L-alanine methyl ester and L-proline methyl ester, and subsequent deprotection steps.

1. Synthesis of N-Benzoyl-L-phenylalanine (Bz-Phe-OH)

  • Materials: L-phenylalanine, benzoyl chloride, sodium hydroxide (NaOH), hydrochloric acid (HCl), water, acetone.

  • Procedure:

    • Dissolve L-phenylalanine in 1 N NaOH solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add benzoyl chloride and an equivalent amount of 1 N NaOH solution dropwise and simultaneously while maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Acidify the solution to pH 2-3 with concentrated HCl to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-Benzoyl-L-phenylalanine.

2. Synthesis of N-Benzoyl-L-phenylalanyl-L-alanine methyl ester (Bz-Phe-Ala-OMe)

  • Materials: N-Benzoyl-L-phenylalanine, L-alanine methyl ester hydrochloride, HATU, DIEA, DMF.

  • Procedure:

    • Dissolve N-Benzoyl-L-phenylalanine (1 eq.) and HATU (1.1 eq.) in DMF.

    • Add DIEA (2.5 eq.) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add L-alanine methyl ester hydrochloride (1.2 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Saponification of Bz-Phe-Ala-OMe to Bz-Phe-Ala-OH

  • Materials: Bz-Phe-Ala-OMe, lithium hydroxide (LiOH), methanol, water.

  • Procedure:

    • Dissolve Bz-Phe-Ala-OMe in a mixture of methanol and water.

    • Add LiOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1 N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain Bz-Phe-Ala-OH.

4. Synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline methyl ester (Bz-Phe-Ala-Pro-OMe)

  • Procedure: Follow the same coupling procedure as in step 2, using Bz-Phe-Ala-OH and L-proline methyl ester hydrochloride.

5. Final Saponification to this compound-OH

  • Procedure: Follow the same saponification procedure as in step 3, using Bz-Phe-Ala-Pro-OMe.

Solid-Phase Synthesis of this compound

This protocol outlines a general procedure using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin for the synthesis of the C-terminal carboxylic acid.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Ala-OH

  • N-Benzoyl-Phe-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from proline. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from alanine.

  • N-Benzoyl-Phenylalanine Coupling:

    • Pre-activate N-Benzoyl-Phe-OH (3 eq.) using the same procedure as for Fmoc-Ala-OH.

    • Add the activated N-Benzoyl-Phe-OH to the resin and shake overnight.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by RP-HPLC.

Quantitative Data Summary

The following tables provide representative data for yields and purity that might be expected during the synthesis of N-benzoyl amino acids and peptide couplings. Note that actual results will vary depending on the specific reaction conditions and scale.

Table 1: Representative Yields for N-Benzoylation of Amino Acids

Amino AcidN-Acylating AgentYield (%)Reference
L-PhenylalanineBenzoyl chloride87[12]
L-PhenylalanineBenzoic anhydride47[13]
L-ValineBenzoic anhydride70[13]

Table 2: Comparison of Coupling Reagents for Peptide Synthesis

Coupling ReagentAdditiveAdvantagesPotential Issues
DCC/DICHOBtInexpensive, effective for many couplings.Byproduct can be difficult to remove (DCC), potential for racemization.
HBTU/HATU-Fast reaction times, low racemization.Higher cost, potential for side reactions with the guanidinium group.
PyBOP-Very effective for hindered couplings, low racemization.Higher cost, phosphorus-containing byproducts.
Acyl Chlorides-Highly reactive, useful for difficult couplings.Prone to racemization, requires careful handling.

Visualizations

Solution-Phase Synthesis Workflow

Solution_Phase_Synthesis A L-Phenylalanine B N-Benzoyl-L-phenylalanine (Bz-Phe-OH) A->B Benzoylation D Bz-Phe-Ala-OMe B->D Coupling C L-Alanine Methyl Ester C->D E Bz-Phe-Ala-OH D->E Saponification G Bz-Phe-Ala-Pro-OMe E->G Coupling F L-Proline Methyl Ester F->G H This compound (Final Product) G->H Saponification I Purification (RP-HPLC) H->I SPPS_Cycle Start Start with Fmoc-Pro-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for N-Benzoyl-Phe-OH Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleavage No Purification Purify (RP-HPLC) Cleavage->Purification

References

Technical Support Center: N-Benzoyl-phe-ala-pro Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Benzoyl-phe-ala-pro.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below. The presence of the N-terminal benzoyl group and the phenylalanine residue makes the peptide relatively hydrophobic.

PropertyValueSource
Molecular Weight 437.5 g/mol [1]
Molecular Formula C24H27N3O5[1]
Structure N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline[1]
Solubility Likely soluble in organic solvents like DMSO, methanol, and acetonitrile. May have limited solubility in purely aqueous solutions.[2][3]
Hydrophobicity Considered a hydrophobic peptide due to the benzoyl and phenylalanine groups.[2][4]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities in peptide synthesis can arise from several sources. For a solution-phase synthesis of this compound, potential impurities include:

  • Unreacted Starting Materials: Residual N-Benzoyl-phenylalanine, alanyl-proline, or the coupling reagents.

  • Side-Products from Coupling: Formation of N-acylurea as a byproduct if carbodiimide-based coupling agents (like DCC or EDC) are used.

  • Deletion Peptides: If the synthesis is performed sequentially, incomplete coupling at each step can lead to truncated sequences (e.g., N-Benzoyl-phe).

  • Racemized Peptides: The activation of the carboxylic acid group of N-Benzoyl-phenylalanine can lead to epimerization at the alpha-carbon, resulting in the formation of diastereomeric impurities (e.g., N-Benzoyl-D-phe-ala-pro).

  • Protecting Group-Related Impurities: If side-chain protecting groups are used for any of the amino acids, their incomplete removal can result in impurities.

Q3: Which purification techniques are most suitable for this compound?

A3: Given its hydrophobic nature, the most common and effective purification techniques for this compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for purifying peptides of this nature, separating the target peptide from impurities based on differences in hydrophobicity.[5][6]

  • Crystallization: If the peptide is amenable to crystallization, this can be a highly effective and scalable purification method that can yield a product of very high purity.[7]

  • Flash Chromatography: For larger scale purification or as a preliminary purification step, flash chromatography on a silica or reversed-phase silica gel can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Reversed-Phase HPLC (RP-HPLC) Troubleshooting

Problem: Poor peak shape (tailing or fronting) or broad peaks.

Possible Cause Solution
Secondary Interactions with Silica The free silanol groups on the silica-based stationary phase can interact with the peptide, causing peak tailing. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase at a concentration of ~0.1%.[5]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase. For this compound, which lacks acidic or basic side chains, a low pH (e.g., using 0.1% TFA) is generally suitable.
Peptide Aggregation Hydrophobic peptides can aggregate on the column. Consider adding a small amount of an organic solvent like isopropanol or n-propanol to the mobile phase to disrupt aggregation.[2][3] Increasing the column temperature (e.g., to 40-60 °C) can also improve peak shape by reducing mobile phase viscosity and disrupting hydrophobic interactions.[3]
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Wash the column with a strong solvent or replace it if necessary.

Problem: Poor resolution between the main peak and impurities.

Possible Cause Solution
Inadequate Gradient Slope A steep gradient may not provide sufficient time for separation. Decrease the gradient slope (e.g., from a 5%/minute change in organic solvent to a 1%/minute change) to improve resolution.[5]
Incorrect Mobile Phase Composition The choice of organic solvent can affect selectivity. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a combination of solvents.[3]
Suboptimal Column Chemistry A standard C18 column may not provide the best selectivity. Consider trying a column with a different stationary phase, such as C8 or a phenyl-hexyl column.
Co-eluting Diastereomers If racemization occurred during synthesis, the resulting diastereomers can be very difficult to separate. Very shallow gradients and potentially different mobile phase systems may be required.

Problem: No or low recovery of the peptide from the column.

Possible Cause Solution
Irreversible Adsorption The hydrophobic nature of this compound can lead to strong, irreversible binding to the stationary phase, especially with highly hydrophobic C18 columns. Use a less retentive column (e.g., C8 or C4). Also, ensure the final mobile phase composition has a high enough percentage of organic solvent to elute the peptide. Adding a stronger organic solvent like isopropanol or n-propanol to the mobile phase can help.[2][4]
Precipitation on the Column If the peptide is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column. Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase. Dissolving the sample in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase can be helpful, but be mindful of the injection volume.[2]
Peptide Degradation Although less common for a protected tripeptide, prolonged exposure to harsh acidic conditions could potentially lead to degradation. Minimize the time the peptide spends in the acidic mobile phase.
Crystallization Troubleshooting

Problem: The peptide does not crystallize.

Possible Cause Solution
Purity is too low Crystallization often requires high purity (>95%).[7] Consider performing a preliminary purification step like flash chromatography or RP-HPLC before attempting crystallization.
Incorrect Solvent System The choice of solvent and anti-solvent is critical. Systematically screen a variety of solvent systems. For hydrophobic peptides, common solvents for crystallization include methanol, ethanol, isopropanol, and ethyl acetate, with water or hexane often used as the anti-solvent.
Supersaturation is not achieved or is too high Crystallization occurs in a metastable zone of supersaturation. If the concentration is too low, nucleation will not occur. If it is too high, the peptide may precipitate as an amorphous solid. Experiment with different concentrations of the peptide. Slow evaporation of the solvent is a common technique to gradually increase the concentration.
Kinetic Barriers to Nucleation The peptide molecules may need assistance to form an ordered crystal lattice. Try techniques like scratching the side of the crystallization vessel, seeding with a small crystal of the desired product, or using sonication to induce nucleation.

Problem: The peptide precipitates as an oil or amorphous solid.

Possible Cause Solution
Cooling or anti-solvent addition is too rapid Rapid changes in conditions can lead to amorphous precipitation instead of ordered crystallization. Slow down the rate of cooling or the addition of the anti-solvent.
Presence of impurities Impurities can inhibit crystal growth and promote the formation of an amorphous solid. Further purify the peptide before attempting crystallization.
Solvent system is not optimal The solvent system may not be suitable for promoting crystal lattice formation. Experiment with different solvent/anti-solvent combinations.

Experimental Protocols

General RP-HPLC Method Development Protocol
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent. Due to its hydrophobicity, initial dissolution in a small volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) followed by dilution with the initial mobile phase is recommended.[2]

  • Column: Start with a standard C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Initial Gradient: Perform a scouting gradient to determine the approximate elution conditions. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution.[5]

  • Analysis of Fractions: Collect fractions corresponding to the major peaks and analyze them by an appropriate method (e.g., analytical HPLC, mass spectrometry, or NMR) to identify the fraction containing the pure this compound.[8][9]

General Crystallization Protocol (Vapor Diffusion)
  • Purification: Ensure the this compound is of high purity (>95%) using a technique like RP-HPLC.

  • Solvent Selection: Identify a solvent in which the peptide is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Preparation of the Peptide Solution: Prepare a concentrated solution of the peptide in the chosen solvent.

  • Setting up the Crystallization:

    • Place a small drop of the peptide solution on a siliconized glass coverslip.

    • In a well of a crystallization plate, add a larger volume of the anti-solvent.

    • Invert the coverslip and seal the well.

  • Incubation: The solvent from the peptide drop will slowly diffuse into the anti-solvent reservoir, gradually increasing the peptide concentration in the drop and leading to crystallization. Store the plate in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals have formed, they can be carefully harvested for analysis.

Visualizations

Logical Troubleshooting Workflow for RP-HPLC Purification

RP_HPLC_Troubleshooting start Start Purification run_hplc Run RP-HPLC start->run_hplc analyze_chromatogram Analyze Chromatogram run_hplc->analyze_chromatogram good_separation Good Separation & Purity? analyze_chromatogram->good_separation Visually Inspect collect_fractions Collect Fractions & Verify Purity good_separation->collect_fractions Yes poor_peak_shape Poor Peak Shape? good_separation->poor_peak_shape No end Pure Peptide collect_fractions->end troubleshoot_peak_shape Troubleshoot Peak Shape (See Table) poor_peak_shape->troubleshoot_peak_shape Yes poor_resolution Poor Resolution? poor_peak_shape->poor_resolution No troubleshoot_peak_shape->run_hplc Re-run troubleshoot_resolution Troubleshoot Resolution (See Table) poor_resolution->troubleshoot_resolution Yes low_recovery Low/No Recovery? poor_resolution->low_recovery No troubleshoot_resolution->run_hplc Re-run low_recovery->run_hplc No, other issue troubleshoot_recovery Troubleshoot Recovery (See Table) low_recovery->troubleshoot_recovery Yes troubleshoot_recovery->run_hplc Re-run

Caption: Troubleshooting workflow for RP-HPLC purification of this compound.

General Peptide Purification Workflow

Caption: General workflow for the purification of synthetic peptides.

References

Technical Support Center: N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the N-Benzoyl-Phe-Ala-Pro tripeptide?

A1: The primary challenges in synthesizing this tripeptide include:

  • Diketopiperazine (DKP) formation: The Phe-Ala dipeptide sequence is susceptible to intramolecular cyclization to form cyclo(Phe-Ala) after the removal of the N-terminal protecting group of alanine. This side reaction is a major cause of low yield.

  • Difficult coupling to proline: The secondary amine of proline can make the coupling of the incoming amino acid (Alanine) sterically hindered and less reactive compared to primary amines.[1]

  • Aggregation: The hydrophobic nature of the Phenylalanine residue can lead to peptide aggregation during synthesis, especially in solid-phase peptide synthesis (SPPS), which can result in incomplete reactions.

  • Racemization: Activation of the carboxylic acid group of the amino acids can lead to epimerization, particularly at the phenylalanine and alanine residues, compromising the stereochemical purity of the final product.

Q2: Which synthetic strategy is recommended for this compound, Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis?

A2: Both SPPS and solution-phase synthesis can be employed.

  • SPPS is generally faster and allows for easier purification of intermediates. A Wang resin is a suitable solid support for obtaining a C-terminal carboxylic acid.[2][3]

  • Solution-phase synthesis offers more flexibility in terms of reaction conditions and scale-up, and may be preferred to minimize aggregation issues. However, it requires purification after each coupling step, which can be more time-consuming.

Q3: How can I minimize diketopiperazine (DKP) formation?

A3: To minimize DKP formation, consider the following strategies:

  • Use of dipeptide building blocks: Coupling Fmoc-Phe-Ala-OH directly to the proline residue on the resin can bypass the susceptible dipeptide stage.

  • Choice of protecting groups: Using a more acid-sensitive protecting group on the dipeptide, which can be removed under milder conditions, may reduce DKP formation.

  • Immediate coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminus of the alanine residue to reduce the time the free amine is available for intramolecular cyclization.

  • Low temperature: Performing the deprotection and coupling steps at lower temperatures can reduce the rate of DKP formation.

Q4: What is the recommended procedure for the N-terminal benzoylation?

A4: After the tripeptide has been assembled and the final N-terminal protecting group (e.g., Fmoc) has been removed, the N-terminal amine can be benzoylated on the solid support. A common method involves treating the resin-bound peptide with benzoyl chloride and a non-nucleophilic base like diisopropylethylamine (DIEA) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Alternatively, benzoic anhydride can be used, which may reduce the risk of side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low final yield 1. Diketopiperazine formation at the Phe-Ala stage. 2. Incomplete coupling of Ala to Pro. 3. Aggregation of the peptide chain. 4. Premature cleavage from the resin.1. See FAQ Q3 for minimizing DKP formation. 2. Use a more efficient coupling reagent (e.g., HATU, HCTU), increase coupling time, or perform a double coupling. 3. Use a solvent with better swelling properties for the resin (e.g., NMP).[4] Incorporate a chaotropic salt or perform the synthesis at a higher temperature. 4. Ensure the appropriate resin and linker stability for the chosen synthetic strategy.
Presence of a major byproduct with a mass corresponding to cyclo(Phe-Ala) Diketopiperazine (DKP) formation.See FAQ Q3. Prioritize the use of a pre-formed dipeptide building block (Fmoc-Phe-Ala-OH).
Multiple peaks in HPLC analysis of the crude product 1. Incomplete coupling leading to deletion sequences. 2. Racemization of amino acid residues. 3. Side reactions involving amino acid side chains (not applicable here). 4. Incomplete N-terminal benzoylation.1. Optimize coupling conditions (reagent, time, temperature). Use a monitoring test (e.g., Kaiser test) to ensure complete coupling. 2. Use coupling reagents with racemization-suppressing additives (e.g., HOBt, Oxyma). Avoid excessive use of base. 4. Increase the equivalents of benzoyl chloride/benzoic anhydride and base, and extend the reaction time.
Poor solubility of the protected peptide fragments (in solution-phase) The hydrophobic nature of the N-benzoyl and phenylalanine groups.Use more polar aprotic solvents like DMF or NMP. Consider using a solubilizing protecting group.

Quantitative Data Summary

Coupling ReagentAdditiveBase (Typical)Relative Coupling EfficiencyRacemization RiskNotes
DIC HOBt or OxymaDIEA or NMMGoodLow with additiveDIC is a carbodiimide; byproducts are soluble.
HBTU/TBTU NoneDIEA or NMMVery GoodLowCan cause guanidinylation of the N-terminal amine if used in excess.
HATU/HCTU NoneDIEA or NMMExcellentVery LowGenerally more efficient than HBTU, especially for hindered couplings.
PyBOP NoneDIEA or NMMVery GoodLowA phosphonium salt-based reagent; byproducts can be difficult to remove.
COMU NoneDIEAExcellentVery LowA safer and highly efficient uronium salt-based reagent.

Experimental Protocols

Solid-Phase Synthesis of this compound on Wang Resin

This protocol outlines the synthesis using Fmoc chemistry on a Wang resin.

  • Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Alanine Coupling:

    • Dissolve Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling with a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Phenylalanine Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • N-terminal Benzoylation:

    • Swell the deprotected tripeptide-resin in DCM.

    • Add a solution of benzoyl chloride (5 eq.) and DIEA (10 eq.) in DCM.

    • Shake for 2-4 hours at room temperature.

    • Wash the resin with DCM (5 times) and DMF (3 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Fmoc-Pro-Wang_Resin Fmoc-Pro-Wang Resin Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc-Pro-Wang_Resin->Deprotection_1 H-Pro-Wang_Resin H-Pro-Wang Resin Deprotection_1->H-Pro-Wang_Resin Ala_Coupling Couple Fmoc-Ala-OH (HBTU/HOBt/DIEA) H-Pro-Wang_Resin->Ala_Coupling Fmoc-Ala-Pro-Wang_Resin Fmoc-Ala-Pro-Wang Resin Ala_Coupling->Fmoc-Ala-Pro-Wang_Resin Deprotection_2 Fmoc Deprotection Fmoc-Ala-Pro-Wang_Resin->Deprotection_2 H-Ala-Pro-Wang_Resin H-Ala-Pro-Wang Resin Deprotection_2->H-Ala-Pro-Wang_Resin Phe_Coupling Couple Fmoc-Phe-OH H-Ala-Pro-Wang_Resin->Phe_Coupling Fmoc-Phe-Ala-Pro-Wang_Resin Fmoc-Phe-Ala-Pro-Wang Resin Phe_Coupling->Fmoc-Phe-Ala-Pro-Wang_Resin Deprotection_3 Final Fmoc Deprotection Fmoc-Phe-Ala-Pro-Wang_Resin->Deprotection_3 H-Phe-Ala-Pro-Wang_Resin H-Phe-Ala-Pro-Wang Resin Deprotection_3->H-Phe-Ala-Pro-Wang_Resin Benzoylation N-Benzoylation (Benzoyl Chloride/DIEA) H-Phe-Ala-Pro-Wang_Resin->Benzoylation Bz-Phe-Ala-Pro-Wang_Resin Bz-Phe-Ala-Pro-Wang Resin Benzoylation->Bz-Phe-Ala-Pro-Wang_Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) Bz-Phe-Ala-Pro-Wang_Resin->Cleavage Crude_Peptide Crude Bz-Phe-Ala-Pro Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Bz-Phe-Ala-Pro Purification->Pure_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_DKP Analyze crude for Diketopiperazine (DKP) Low_Yield->Check_DKP DKP_Present DKP is a major byproduct Check_DKP->DKP_Present Yes DKP_Absent DKP is not significant Check_DKP->DKP_Absent No Implement_DKP_Strategy Implement DKP prevention: - Use dipeptide building block - Optimize deprotection/coupling time DKP_Present->Implement_DKP_Strategy Check_Coupling Review coupling efficiency (Kaiser test results) DKP_Absent->Check_Coupling Incomplete_Coupling Incomplete Coupling Detected Check_Coupling->Incomplete_Coupling Problem Found Complete_Coupling Coupling was complete Check_Coupling->Complete_Coupling No Issue Optimize_Coupling Optimize coupling: - Stronger coupling reagent - Double coupling - Increase time/temperature Incomplete_Coupling->Optimize_Coupling Check_Aggregation Assess potential for peptide aggregation Complete_Coupling->Check_Aggregation High_Aggregation_Risk High Aggregation Risk Check_Aggregation->High_Aggregation_Risk Optimize_Solvents Optimize Solvents: - Use NMP - Add chaotropic salts High_Aggregation_Risk->Optimize_Solvents

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

N-Benzoyl-phe-ala-pro stability issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzoyl-phe-ala-pro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with this tripeptide and to offer troubleshooting strategies and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common stability-related issues encountered during the handling and experimentation of this compound.

Issue 1: Variability in Experimental Results or Loss of Activity

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Solid Form: this compound in solid (lyophilized) form should be stored at -20°C or lower, protected from moisture and light. Repeated freeze-thaw cycles should be avoided.

    • In Solution: Aqueous solutions of the peptide are susceptible to hydrolysis. For short-term storage (less than 24 hours), store at 2-8°C. For long-term storage, it is recommended to aliquot and freeze solutions at -80°C. Avoid repeated freeze-thaw cycles of solutions.

  • Assess Solution Stability:

    • pH of the Solution: The stability of peptides is often pH-dependent. The amide bonds in the peptide backbone are susceptible to hydrolysis, especially at acidic and alkaline pH. It is recommended to prepare solutions in a buffer system that maintains a pH between 5.0 and 7.0.

    • Buffer Choice: Use buffers with low reactivity. Phosphate or citrate buffers are generally suitable. Avoid buffers that may react with the peptide.

  • Analytical Verification:

    • Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound stock and working solutions. A shift in the retention time or the appearance of new peaks may indicate degradation.

Issue 2: Precipitation or Cloudiness of the Peptide Solution

Possible Cause: Poor solubility or aggregation of this compound.

Troubleshooting Steps:

  • Review Solubilization Protocol:

    • This compound has hydrophobic character due to the benzoyl and phenylalanine groups. Initial solubilization in a small amount of an organic solvent like DMSO or DMF, followed by dilution with an aqueous buffer, can improve solubility. The final concentration of the organic solvent should be kept to a minimum to avoid interference with biological assays.

  • Adjust pH:

    • The solubility of peptides can be influenced by pH. Adjusting the pH of the solution may improve solubility. For this compound, which has a C-terminal carboxylic acid, solubility may increase at a slightly alkaline pH. However, be mindful of the increased risk of hydrolysis at high pH.

  • Incorporate Excipients:

    • The use of solubility-enhancing excipients can be considered. However, their compatibility with the intended application must be verified.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a given formulation.

Objective: To determine the percentage of intact this compound remaining after incubation under specific conditions.

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubation buffers at various pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with the respective incubation buffers to a final concentration of 1 mg/mL.

    • An initial sample (T=0) should be immediately analyzed by HPLC to determine the initial purity.

  • Incubation:

    • Incubate the prepared samples at the desired temperature (e.g., 4°C, 25°C, 40°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (T=0).

    • The appearance of new peaks indicates the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the peptide bonds, particularly the Phe-Ala and Ala-Pro bonds, is a major concern in aqueous solutions. This is catalyzed by both acidic and basic conditions. The C-terminal proline can also influence the rate of hydrolysis of the adjacent peptide bond.

  • Oxidation: While less common for this specific peptide sequence, oxidation of the phenylalanine residue can occur in the presence of oxidizing agents or under prolonged exposure to air and light, potentially leading to the formation of phenylacetic acid and benzaldehyde[1].

  • Racemization: Under certain conditions, the L-amino acids can convert to their D-isomers, which may affect biological activity.

Q2: How can I improve the stability of my this compound solutions?

A2: To improve stability, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a range of 5.0 to 7.0 using a suitable buffer system.

  • Low Temperature: Store solutions at low temperatures (2-8°C for short-term, -80°C for long-term).

  • Lyophilization: For long-term storage, lyophilizing the peptide is the most effective method. Store the lyophilized powder at -20°C or lower, protected from moisture.

  • Excipients: In some cases, the addition of cryoprotectants (e.g., trehalose, mannitol) before lyophilization can improve stability.

  • Chemical Modification: For drug development purposes, strategies like cyclization can be employed to create a more rigid and stable structure.

Q3: What are the expected degradation products of this compound?

A3: Based on the structure, the expected degradation products from hydrolysis would include:

  • N-Benzoyl-phenylalanine and Alaninyl-proline

  • N-Benzoyl-phenylalanyl-alanine and Proline

  • Individual amino acids: N-Benzoyl-phenylalanine, Alanine, and Proline. Oxidative degradation of the phenylalanine residue could potentially yield phenylacetic acid and benzaldehyde[1].

Q4: Are there any specific analytical methods recommended for stability testing?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact peptide from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly valuable for the identification of unknown degradation products.

Data Summary

Currently, there is limited publicly available quantitative data specifically for the stability of this compound. The table below provides a general overview of factors influencing peptide stability. Researchers are encouraged to perform their own stability studies based on the provided protocols.

ParameterConditionExpected Impact on this compound Stability
pH < 4Increased hydrolysis of peptide bonds.
5 - 7Generally the most stable pH range for peptides.
> 8Increased hydrolysis of peptide bonds.
Temperature -20°C (Lyophilized)High stability for long-term storage.
4°C (Solution)Suitable for short-term storage (days).
25°C (Solution)Prone to degradation over hours to days.
40°C (Solution)Accelerated degradation.
Formulation Aqueous SolutionSusceptible to hydrolysis.
Lyophilized PowderHigh stability.
With CryoprotectantsEnhanced stability during freeze-drying and storage.

Visualizations

Logical Relationship of Stability Factors

This diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.

cluster_factors Influencing Factors cluster_peptide This compound cluster_degradation Degradation Pathways pH pH Intact Peptide Intact Peptide pH->Intact Peptide Temperature Temperature Temperature->Intact Peptide Formulation Formulation Formulation->Intact Peptide Hydrolysis Hydrolysis Intact Peptide->Hydrolysis Oxidation Oxidation Intact Peptide->Oxidation

Caption: Factors affecting this compound stability.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a stability study for this compound.

Start Start Prepare Peptide Solution Prepare Peptide Solution Start->Prepare Peptide Solution Incubate at Stress Conditions Incubate at Stress Conditions Prepare Peptide Solution->Incubate at Stress Conditions Withdraw Samples at Time Points Withdraw Samples at Time Points Incubate at Stress Conditions->Withdraw Samples at Time Points HPLC Analysis HPLC Analysis Withdraw Samples at Time Points->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for this compound stability testing.

References

enhancing the solubility of N-Benzoyl-phe-ala-pro for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of N-Benzoyl-phe-ala-pro for various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a tripeptide that is expected to have low solubility in aqueous solutions. This is due to the presence of the hydrophobic N-terminal benzoyl group and the hydrophobic amino acid residues, phenylalanine and alanine.[1][2][3] Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.[2]

Q2: Why is my this compound not dissolving in aqueous buffers?

The insolubility of this compound in aqueous buffers is likely due to its hydrophobic nature, which can lead to aggregation.[1][2] The formation of secondary structures can also contribute to poor solubility.[4]

Q3: What are the recommended starting solvents for this compound?

For hydrophobic peptides like this compound, it is recommended to start with a small amount of an organic solvent.[1][5][6] Good starting choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol.[1][5][6] For similar N-benzoyl-peptide-p-nitroanilide substrates, DMSO and methanol have been shown to be effective.[7][8]

Q4: How can I improve the solubility of this compound in my assay buffer?

To improve solubility, first dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO.[5] Then, slowly add the aqueous buffer to the peptide solution dropwise while vortexing or sonicating.[1] This gradual dilution can prevent the peptide from precipitating. Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can also enhance solubility.[2][3][9]

Q5: Are there any solvents I should avoid?

If your peptide sequence contains cysteine or methionine, DMSO should be avoided as it can oxidize these residues.[10] Since this compound does not contain these residues, DMSO is a suitable choice. However, the concentration of organic solvents should be kept low in biological assays, as they can be toxic to cells.[1][5]

Troubleshooting Guide

Problem: The peptide precipitated when I diluted my DMSO stock solution with aqueous buffer.

  • Solution 1: Slow Dilution: You may have added the aqueous buffer too quickly. Try adding the buffer drop-by-drop while continuously mixing the solution to avoid localized high concentrations of the peptide that can lead to precipitation.

  • Solution 2: Sonication: Use a sonicator to break up any aggregates that may have formed.[4] This can help to redissolve the precipitated peptide.

  • Solution 3: Adjust pH: The pH of your aqueous buffer might be close to the peptide's isoelectric point, where it is least soluble.[2][3] Try adjusting the pH of the buffer. For a neutral peptide, moving the pH further from neutral (e.g., to pH 8-9 or pH 4-5) may increase solubility.

  • Solution 4: Use a Different Co-solvent: If DMSO is not working well, you could try another organic solvent like DMF or acetonitrile.[10]

Problem: The peptide solution is cloudy or has visible particulates.

  • Solution 1: Sonication: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved. Sonication can help to break down the solid peptide into smaller particles and enhance solubilization.

  • Solution 2: Centrifugation: Before use in an assay, it is always recommended to centrifuge the peptide solution to pellet any undissolved material.[1][9] This will prevent insoluble aggregates from interfering with your experiment.

  • Solution 3: Re-dissolve: If a significant amount of the peptide remains undissolved, you may need to start over. Lyophilize the sample to remove the solvent and then try a different solubilization method, such as using a stronger organic solvent or adjusting the pH.[10]

Problem: I need to use a solvent other than DMSO for my cell-based assay.

  • Solution 1: Alternative Organic Solvents: Dimethylformamide (DMF), acetonitrile, ethanol, or isopropanol can be used as alternatives to DMSO.[1][6] However, it is crucial to check the tolerance of your specific cell line to these solvents.

  • Solution 2: pH Adjustment: You may be able to dissolve the peptide directly in an aqueous buffer with an adjusted pH. Since this compound is a neutral peptide, trying both acidic (e.g., 10% acetic acid) and basic (e.g., 0.1 M ammonium bicarbonate) conditions may be effective.[1]

  • Solution 3: Use of Denaturants: In some cases, denaturing agents like 6 M guanidinium hydrochloride or 8 M urea can be used to solubilize aggregating peptides.[6][10] However, these are generally not compatible with biological assays.

Solubility Data for Similar Compounds

The following table summarizes the reported solubility of structurally similar N-benzoyl-peptides in various solvents. This data can be used as a guideline for selecting a suitable solvent for this compound.

CompoundSolventSolubility
N-Benzoyl-Phe-Val-Arg-p-nitroanilideDMSOSoluble
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochlorideMethanol25 mg/mL
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochlorideMethanol20 mg/mL
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochlorideAcetone:Water (1:1)40.00-51.00 mg/mL
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochlorideDMSO50 mg/mL

Experimental Protocols

Protocol 1: Solubilization Using an Organic Co-solvent

This protocol is recommended for hydrophobic peptides like this compound.

  • Weigh out a small amount of the lyophilized this compound.

  • Add a minimal volume of an organic solvent (e.g., DMSO, DMF, or methanol) to the peptide.

  • Vortex or sonicate the mixture until the peptide is completely dissolved.

  • Slowly add your aqueous assay buffer to the peptide solution dropwise while continuously vortexing.

  • If any precipitation occurs, sonicate the solution for 5-10 minutes.

  • Once the desired concentration is reached, centrifuge the solution to pellet any remaining insoluble material.

  • Carefully transfer the supernatant to a new tube for use in your assay.

Protocol 2: pH Adjustment for Solubilization

This protocol can be attempted if organic solvents are not compatible with your assay.

  • Determine the charge of the peptide. This compound is a neutral peptide.

  • For neutral peptides, solubility may be increased at acidic or basic pH.

  • For acidic conditions: Attempt to dissolve the peptide in a small volume of 10% aqueous acetic acid. Once dissolved, dilute with water to the desired concentration.

  • For basic conditions: Attempt to dissolve the peptide in a small amount of 0.1 M ammonium bicarbonate. Once dissolved, dilute with water to the desired concentration.

  • After solubilization, adjust the final pH of the solution to be compatible with your assay.

  • Centrifuge the final solution to remove any undissolved peptide.

Visual Guides

experimental_workflow cluster_start Start cluster_dissolve Dissolution cluster_dilute Dilution cluster_check Check Solubility cluster_final Final Steps start Lyophilized Peptide dissolve Add minimal organic solvent (e.g., DMSO) start->dissolve vortex Vortex / Sonicate dissolve->vortex dilute Slowly add aqueous buffer vortex->dilute check Precipitate? dilute->check sonicate Sonicate check->sonicate Yes centrifuge Centrifuge check->centrifuge No sonicate->centrifuge ready Ready for Assay centrifuge->ready

Caption: A typical workflow for solubilizing hydrophobic peptides.

troubleshooting_workflow start Peptide does not dissolve in aqueous buffer q1 Have you tried an organic co-solvent (e.g., DMSO)? start->q1 sol_1 Dissolve in minimal organic solvent, then slowly add buffer. q1->sol_1 No q2 Did it precipitate upon addition of aqueous buffer? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 1. Add buffer more slowly. 2. Sonicate the solution. 3. Adjust buffer pH. q2->sol_2 Yes q3 Is the solution cloudy? q2->q3 No a2_yes Yes a2_no No sol_2->q3 sol_3 1. Sonicate to break up aggregates. 2. Centrifuge to remove particulates. q3->sol_3 Yes end_node Solution is ready for use. q3->end_node No a3_yes Yes a3_no No sol_3->end_node

Caption: A decision tree for troubleshooting peptide solubility issues.

References

minimizing background noise in N-Benzoyl-phe-ala-pro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and ensure data integrity in N-Benzoyl-phe-ala-pro assays.

Troubleshooting Guide

High background signal can obscure genuine results and lead to misinterpretation of data. This guide addresses common causes of elevated background noise and provides systematic solutions.

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This indicates that the background signal is independent of enzymatic activity.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol
Autofluorescent Compounds Test compounds may be inherently fluorescent at the assay's excitation and emission wavelengths.[1][2]Compound Interference Check: Before the main experiment, perform a pre-read of the compounds in the assay buffer. Add the test compounds to wells containing assay buffer and the fluorescent substrate (without the enzyme). Measure the fluorescence at the same wavelengths used for the assay. A high signal indicates compound autofluorescence.
Contaminated Reagents or Buffers Buffers, substrate stocks, or other reagents may be contaminated with fluorescent particles or microbes.[3]Reagent Blank Measurement: Prepare wells containing only the assay buffer and individual reagents (e.g., buffer + substrate, buffer + vehicle) to identify the source of contamination. Use fresh, sterile-filtered reagents if contamination is detected.[3]
Substrate Instability/Spontaneous Hydrolysis The this compound substrate may degrade over time, releasing the fluorophore.Substrate Stability Test: Incubate the substrate in the assay buffer for the duration of the experiment without the enzyme. Measure fluorescence at different time points to assess the rate of spontaneous hydrolysis. If significant, consider using a more stable substrate or reducing the incubation time.
Non-specific Binding to Plate The fluorescent substrate or test compounds may bind non-specifically to the microplate surface.Plate Coating/Blocking: Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) or a commercially available plate blocker.[4] Incubate the plate with the blocking solution for a specified time, then wash before adding assay reagents.
Issue 2: High Background Signal that Increases Over Time in All Wells (Including Controls)

This suggests a time-dependent process contributing to the background.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol
Light-Sensitive Substrate Prolonged exposure to light can cause degradation of the fluorescent substrate.[5]Light Protection: Conduct the assay in the dark or under amber light conditions. Cover the plate with an opaque lid during incubation steps.[5]
Unstable Reagents Components in the assay buffer (e.g., reducing agents) may interact with the substrate over time.[2]Buffer Component Test: Test the stability of the substrate in the presence of individual buffer components to identify any reactive species.
Kinetic vs. Endpoint Reading Endpoint reads can be skewed by compound fluorescence that doesn't change over time.Implement Kinetic Reading: Measure the fluorescence signal at multiple time points. The rate of change (slope) will represent the enzymatic activity, effectively subtracting the constant background fluorescence from test compounds.[6]

Frequently Asked Questions (FAQs)

Q1: My test compounds are known to be fluorescent. How can I still screen them in this assay?

A1: You have several options:

  • Use a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue-green spectrum. Switching to a substrate with a red-shifted fluorophore (excitation and emission at longer wavelengths) can often mitigate this interference.[2][7]

  • Kinetic Analysis: As mentioned in the troubleshooting guide, measuring the reaction rate over time can help distinguish between the constant fluorescence of your compound and the increasing signal from the enzymatic reaction.[6]

  • Pre-read and Subtract: Measure the fluorescence of the compounds before adding the enzyme and subtract this baseline value from your final readings. This is less accurate for compounds whose fluorescence might change in the assay environment.

Q2: What is the ideal signal-to-background (S/B) ratio for this assay?

A2: While there is no universal value, a higher S/B ratio is always desirable. A ratio of 10 or greater is generally considered robust. Key metrics to consider are the signal-to-background ratio (S/B) and the signal-to-noise ratio (S/N), which accounts for the variability in your measurements.[8] Optimizing substrate and enzyme concentrations can help maximize this ratio.

Q3: Can the type of microplate I use affect my background signal?

A3: Yes. Some plastics can autofluoresce, contributing to high background.[9] Black, opaque plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. If you suspect the plate is the issue, try switching to a different type or brand, particularly those marketed for low fluorescence.

Q4: How can I prevent non-specific binding of my enzyme or substrate?

A4: Non-specific binding can be a significant source of background.[10]

  • Blocking: Use a blocking agent like BSA in your assay buffer.[4]

  • Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your wash and assay buffers can help reduce non-specific interactions.[4]

  • Ionic Strength: Optimizing the salt concentration of your assay buffer can also help minimize non-specific binding.

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for High Background Noise

This diagram outlines a logical sequence of steps to diagnose and resolve high background signals in your assay.

G A High Background Signal Detected B Run 'No Enzyme' Control A->B C Is Background High in Control? B->C D Source is Enzyme-Independent C->D Yes H Source is Likely Enzyme-Related or Assay Condition C->H No E Check for Autofluorescent Compounds (Pre-read) D->E F Check for Reagent/Buffer Contamination D->F G Assess Substrate Stability D->G K Implement Kinetic Read E->K L Use Red-Shifted Substrate E->L I Optimize Enzyme Concentration H->I J Check for Contaminating Proteases in Enzyme Stock H->J G cluster_0 Enzymatic Reaction A Quenched Substrate (this compound-Fluorophore-Quencher) C Cleaved Substrate Fragments A->C Cleavage B Protease B->A D Released Fluorophore C->D E Fluorescent Signal (Emission) D->E Excitation

References

troubleshooting low signal in N-Benzoyl-phe-ala-pro enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzoyl-Phe-Ala-Pro enzyme assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve common issues and achieve reliable and consistent results in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: I am not seeing any signal or my signal is very low. What are the possible causes?

Low or no signal in your enzyme assay can stem from several factors, ranging from reagent integrity to incorrect assay conditions. A systematic approach to troubleshooting this issue is crucial.

Possible Causes and Solutions:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to extreme temperatures or pH levels.[1]

    • Solution: Always store your enzyme at the recommended temperature, typically -20°C or -80°C, in aliquots to avoid multiple freeze-thaw cycles. Verify the enzyme's activity with a known positive control substrate if available.

  • Incorrect Enzyme Concentration: The concentration of the enzyme in the assay may be too low to generate a detectable signal within the incubation period.

    • Solution: Perform an enzyme titration to determine the optimal concentration that yields a linear response over time.[2][3]

  • Substrate Issues: The this compound substrate may have degraded due to improper storage or may be used at a suboptimal concentration.

    • Solution: Store the substrate protected from light and moisture at the recommended temperature (-20°C is common for peptide substrates).[4] Prepare fresh substrate solutions for each experiment. It is also important to determine the optimal substrate concentration, as very high concentrations can sometimes lead to substrate inhibition.[1][3]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your enzyme's activity.[1][2]

    • Solution: Review the literature for the optimal conditions for your specific enzyme or perform experiments to determine the ideal pH, temperature, and buffer components.

  • Issues with Detection: Problems with the plate reader settings (e.g., incorrect wavelength), or the instrument itself can lead to low signal detection.[1][5]

    • Solution: Ensure your fluorometer or spectrophotometer is set to the correct excitation and emission wavelengths for the product of the enzymatic reaction. Calibrate your instrument regularly and check for any potential sources of error.

FAQ 2: My background signal is too high. How can I reduce it?

High background can mask the true signal from your enzymatic reaction, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Autofluorescence: Components in your sample, the buffer, or the microplate itself can be inherently fluorescent.[6][7][8]

    • Solution: Use black, opaque-bottom microplates for fluorescence assays to minimize background from the plate.[5] Check if any of your buffer components or test compounds are autofluorescent and if so, try to find non-fluorescent alternatives. You can measure the fluorescence of a well containing all components except the enzyme or substrate to determine the level of background fluorescence.[6]

  • Substrate Instability: The this compound substrate may be spontaneously hydrolyzing, leading to a high background signal.

    • Solution: Prepare fresh substrate solutions before each experiment and avoid prolonged exposure to light or harsh conditions. Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation.

  • Contamination: Contamination of your reagents or samples with fluorescent compounds or other enzymes can lead to high background.[1][9]

    • Solution: Use sterile, high-purity water and reagents. Ensure that your lab equipment is clean and dedicated to your specific assay to avoid cross-contamination.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal

This guide provides a step-by-step workflow to diagnose and resolve low signal issues in your this compound enzyme assay.

LowSignal_Troubleshooting start Start: Low or No Signal check_enzyme 1. Check Enzyme Activity - Run positive control - Verify storage conditions start->check_enzyme check_substrate 2. Check Substrate Integrity - Prepare fresh solution - Verify storage check_enzyme->check_substrate Enzyme OK optimize_conc 3. Optimize Concentrations - Titrate enzyme - Titrate substrate check_substrate->optimize_conc Substrate OK optimize_conditions 4. Optimize Assay Conditions - Test different pH, temp, buffer optimize_conc->optimize_conditions Concentrations OK check_instrument 5. Check Instrument Settings - Correct wavelengths? - Calibrated? optimize_conditions->check_instrument Conditions OK solution Problem Resolved check_instrument->solution Settings OK

Caption: Troubleshooting workflow for low signal in enzyme assays.

Guide 2: The Enzymatic Reaction Pathway

This diagram illustrates the basic principle of an enzyme assay using a fluorogenic substrate like a derivative of this compound.

Enzymatic_Reaction sub This compound (Non-fluorescent) enz Enzyme sub->enz + prod Cleaved Product (Fluorescent) enz->prod Catalysis light Detection prod->light Emits Light

Caption: Generalized enzymatic reaction with a fluorogenic substrate.

Experimental Protocols

Protocol 1: Enzyme Titration

Objective: To determine the optimal enzyme concentration for the assay.

  • Prepare a series of enzyme dilutions in the assay buffer. A two-fold serial dilution is recommended.

  • Add a fixed, saturating concentration of the this compound substrate to each well of a microplate.

  • Initiate the reaction by adding the different enzyme concentrations to the wells.

  • Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes).

  • Measure the fluorescence signal at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence signal against the enzyme concentration. The optimal concentration will be in the linear range of this curve.[2]

Protocol 2: Substrate Titration (Michaelis-Menten Kinetics)

Objective: To determine the Michaelis constant (Km) and Vmax for the substrate.

  • Prepare a series of substrate dilutions in the assay buffer.

  • Add a fixed, optimal concentration of the enzyme to each well.

  • Initiate the reaction by adding the different substrate concentrations.

  • Measure the initial reaction velocity (the rate of product formation) for each substrate concentration. This is typically done by taking multiple readings over a short period.

  • Plot the initial velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[10][11] Knowing the Km will help you choose a suitable substrate concentration for your assays (typically at or above the Km value).

Data Presentation

Table 1: Troubleshooting Low Signal
Potential Cause Recommended Action Expected Outcome
Inactive EnzymeRun a positive control with a known active enzyme lot.Positive control shows a strong signal, indicating an issue with the current enzyme stock.
Suboptimal Enzyme Conc.Perform an enzyme titration (Protocol 1).A linear relationship between enzyme concentration and signal is observed.
Degraded SubstratePrepare a fresh solution of this compound.Signal increases with the fresh substrate solution.
Incorrect Assay BufferTest a range of pH values and buffer components.An optimal pH and buffer composition that maximizes the signal is identified.
Incorrect Instrument SettingsVerify excitation/emission wavelengths and gain settings.The signal is correctly detected and is within the linear range of the instrument.
Table 2: Troubleshooting High Background
Potential Cause Recommended Action Expected Outcome
Autofluorescent CompoundsRun a control well with all components except the enzyme.High signal in the control well indicates autofluorescence from other components.
Autofluorescent MicroplateUse black, opaque-bottom plates.Background fluorescence from the plate is significantly reduced.
Spontaneous Substrate HydrolysisRun a control well with the substrate and buffer (no enzyme).A time-dependent increase in signal indicates substrate instability.
Reagent ContaminationUse fresh, high-purity reagents and sterile technique.Background signal is reduced with fresh, clean reagents.

References

avoiding aggregation of N-Benzoyl-phe-ala-pro in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoyl-phe-ala-pro. The information provided is intended to help users avoid aggregation of this peptide in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a synthetic tripeptide. Its structure includes a benzoyl group attached to the N-terminus of a phenylalanine-alanine-proline sequence. The presence of the hydrophobic benzoyl and phenylalanine groups gives the molecule a significant hydrophobic character, which can lead to self-association and aggregation in aqueous solutions to minimize the unfavorable interactions between the hydrophobic regions and water.

Q2: What are the primary factors that influence the aggregation of this compound?

Several factors, both intrinsic to the molecule and extrinsic to its environment, can influence aggregation.[1][2][3]

  • Intrinsic Factors:

    • Amino Acid Sequence: The hydrophobic nature of phenylalanine is a key contributor.[4]

    • N-terminal Modification: The benzoyl group significantly increases the hydrophobicity of the peptide.

  • Extrinsic Factors:

    • Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[4][5]

    • pH: The pH of the solution affects the net charge of the molecule. Aggregation is often most pronounced at or near the isoelectric point (pI), where the net charge is zero.

    • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.[4][5]

    • Temperature: Temperature can affect solubility and the kinetics of aggregation.

    • Solvent: The type of solvent used to dissolve the peptide is critical.

Q3: How can I predict the isoelectric point (pI) of this compound?

Standard pI calculators may not be accurate for this compound due to the N-terminal benzoyl modification. A more accurate prediction can be obtained using tools designed for modified peptides, such as pIChemiSt, which analyzes the chemical structure to predict pKa values of ionizable groups.[1][2] Based on its structure (with a single C-terminal carboxyl group), the estimated pI is expected to be in the acidic range.

Troubleshooting Guide

Issue: this compound is precipitating or forming visible aggregates in my aqueous buffer.

Possible Causes and Solutions:

  • Cause 1: The peptide concentration is too high.

    • Solution: Work with the lowest feasible concentration of the peptide. If a higher concentration is necessary, consider the addition of solubilizing excipients (see table below).

  • Cause 2: The pH of the buffer is too close to the peptide's isoelectric point (pI).

    • Solution: Adjust the pH of your buffer to be at least 1-2 units away from the estimated pI. Since the estimated pI is acidic, increasing the pH to a basic value (e.g., pH 8-9) should increase the net negative charge and improve solubility due to electrostatic repulsion between molecules.

  • Cause 3: The ionic strength of the buffer is not optimal.

    • Solution: Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl or KCl). Both increasing and decreasing ionic strength can sometimes help prevent aggregation, depending on the nature of the interactions.

Issue: My solution appears clear, but I suspect the presence of soluble oligomers or small aggregates.

Recommended Characterization Techniques:

  • Dynamic Light Scattering (DLS): This technique can detect the presence of small aggregates by measuring their hydrodynamic radius. A monomodal distribution with a small particle size is desired. The presence of larger species or a multimodal distribution indicates aggregation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide. This technique can be used to quantify the percentage of aggregated species.

Quantitative Data Summary

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/RangeNotes
Molecular FormulaC₂₄H₂₇N₃O₅
Molecular Weight437.5 g/mol
Isoelectric Point (pI)Acidic (e.g., 3-5)Estimated based on the presence of a single C-terminal carboxyl group and the absence of basic side chains. For a more precise value, use a tool like pIChemiSt.
HydrophobicityHighDue to the benzoyl and phenylalanine residues.

Table 2: Recommended Solvents and Excipients for Enhancing Solubility

Solvent/ExcipientRecommended Starting ConcentrationMechanism of Action
Organic Co-solvents
Dimethyl sulfoxide (DMSO)Dissolve peptide first in 100% DMSO, then dilute with aqueous buffer.Disrupts hydrophobic interactions.
Dimethylformamide (DMF)Dissolve peptide first in 100% DMF, then dilute with aqueous buffer.Disrupts hydrophobic interactions.
Acetonitrile (ACN)Dissolve peptide first in 100% ACN, then dilute with aqueous buffer.Disrupts hydrophobic interactions.
Amino Acids
L-Arginine50-100 mMCan suppress aggregation of hydrophobic molecules.
Non-denaturing Detergents
Tween® 200.01% - 0.1% (v/v)Can help solubilize hydrophobic aggregates.
CHAPS0.1% - 0.5% (w/v)Zwitterionic detergent that can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of the lyophilized this compound powder.

  • Initial Solubilization: Add a small volume of 100% DMSO to the powder to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

  • Vortexing/Sonication: Gently vortex or sonicate the solution to ensure complete dissolution. The solution should be clear.

  • Dilution: Serially dilute the stock solution into your desired aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in the final buffer.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or large particles.

    • Transfer the filtered sample to a clean DLS cuvette. A minimum volume of 30 µL is typically required.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the experimental parameters, including the solvent viscosity and refractive index, and the experimental temperature.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • A monodisperse sample will show a single peak corresponding to the hydrodynamic radius of the monomeric peptide.

    • The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) will also be higher for aggregated samples.

Protocol 3: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
  • Mobile Phase Preparation:

    • Prepare a mobile phase that is compatible with your SEC column and that will prevent non-specific interactions of the peptide with the stationary phase. A common mobile phase for peptides is an aqueous buffer (e.g., phosphate-buffered saline) with an organic modifier (e.g., 10-30% acetonitrile) and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known concentration of the this compound solution.

  • Data Acquisition:

    • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. The main peak should correspond to the monomeric peptide.

    • Any peaks eluting before the main peak are likely aggregates.

    • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Visualizations

TroubleshootingWorkflow cluster_issue Issue Observed cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Visible Aggregation or Precipitation cause1 High Concentration start->cause1 cause2 pH near pI start->cause2 cause3 Suboptimal Ionic Strength start->cause3 solution1 Decrease Concentration cause1->solution1 solution2 Adjust pH (away from pI) cause2->solution2 solution3 Optimize Salt Concentration cause3->solution3 solution4 Add Solubilizing Excipients solution1->solution4 verification Characterize with DLS/SEC solution1->verification solution2->solution4 solution2->verification solution3->solution4 solution3->verification solution4->verification

Caption: Troubleshooting workflow for addressing visible aggregation of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Interpretation prep Prepare Peptide Solution dls Dynamic Light Scattering (DLS) prep->dls sec Size-Exclusion Chromatography (SEC) prep->sec dls_result Assess Size Distribution & Polydispersity dls->dls_result sec_result Quantify Monomer vs. Aggregate sec->sec_result

Caption: Experimental workflow for characterizing potential aggregation of this compound.

References

Technical Support Center: N-Benzoyl-phe-ala-pro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of N-Benzoyl-phe-ala-pro.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Impurity-Related Issues

Q1: My crude product shows multiple peaks on the initial HPLC analysis. What are the most likely impurities?

A1: During solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), several side reactions can occur. The most common impurities for a tripeptide like this compound include:

  • Deletion Sequences: Peptides missing one or more amino acids (e.g., N-Benzoyl-phe-pro or N-Benzoyl-ala-pro). This can result from incomplete deprotection or inefficient coupling steps.[1][2][3]

  • Diastereomers: Racemization of amino acid residues, particularly during the activation step, can lead to the formation of diastereomeric impurities (e.g., N-Benzoyl-D-phe-L-ala-L-pro).[2][4] These often co-elute or are very close to the main peak in standard HPLC conditions.

  • Incomplete Deprotection: If side-chain protecting groups are used and not fully removed, you may see adducts.[1][2][3] For this specific peptide, this is less common as Phe, Ala, and Pro do not have reactive side chains requiring protection in standard Fmoc or Boc chemistry.[5]

  • Residual Protecting Groups: Incomplete removal of the N-terminal protecting group (if a different one was used prior to benzoylation) can be a source of impurities.[1]

Q2: How can I minimize the formation of deletion sequences during synthesis?

A2: To minimize deletion sequences, ensure each coupling and deprotection step goes to completion. This can be achieved by:

  • Using a molar excess of the activated amino acid and coupling reagents.[5]

  • Allowing sufficient reaction time for both coupling and deprotection steps.

  • Performing a double coupling for sterically hindered amino acids, although the Phe-Ala-Pro sequence is not typically considered a "difficult sequence".[6]

  • Thoroughly washing the resin after each step to remove unreacted reagents and byproducts.[4][5]

Q3: I suspect I have diastereomeric impurities. How can I confirm this and improve chiral purity?

A3: Confirming diastereomers can be challenging. You may need to use a chiral HPLC column or specialized analytical techniques. To minimize their formation:

  • Use coupling reagents known for low racemization, such as those based on Oxyma Pure or COMU, especially when coupling the activated amino acid.[4]

  • Avoid prolonged exposure to the basic conditions used for Fmoc-deprotection, as this can sometimes lead to epimerization.[2]

Purification Challenges

Q1: What are the recommended starting conditions for HPLC purification of this compound?

A1: this compound is a relatively hydrophobic peptide due to the N-terminal benzoyl group and the phenylalanine residue. A good starting point for purification is reversed-phase HPLC (RP-HPLC).[7]

  • Column: A C18 stationary phase is standard and highly effective.[7][8]

  • Mobile Phase: A gradient of acetonitrile (ACN) in water with an ion-pairing agent is recommended. Trifluoroacetic acid (TFA) at 0.1% is the most common choice as it aids in peptide solubilization and improves peak shape.[7][9]

  • Gradient: Start with a shallow gradient, for example, 10-60% Acetonitrile over 30-40 minutes, to ensure good separation from closely eluting impurities.

Q2: My peptide peak is broad during HPLC purification. What could be the cause?

A2: Peak broadening can have several causes:

  • Column Overload: Injecting too much crude product can saturate the column. Try reducing the injection volume or the concentration of your sample.

  • Poor Solubility: The peptide may be precipitating on the column. Ensure it is fully dissolved in the initial mobile phase or a suitable organic solvent like DMSO before injection.[10] The benzoyl group can decrease aqueous solubility.[6]

  • Secondary Interactions: Residual exposed silanols on the silica-based column can interact with the peptide. Using a mobile phase with a strong ion-pairing agent like TFA helps to minimize these interactions.[9]

  • Proline Conformers: The peptide bond preceding proline can exist in both cis and trans conformations. In some cases, slow interconversion between these isomers on the HPLC timescale can lead to peak broadening or split peaks.

Characterization Issues

Q1: What are the expected major fragments for this compound in an MS/MS (CID) experiment?

A1: In Collision-Induced Dissociation (CID), you should expect to see fragmentation along the peptide backbone, resulting in b- and y-ions .

  • b-ions contain the N-terminus. Expect to see:

    • b₁ ion: Benzoyl-Phe⁺

    • b₂ ion: Benzoyl-Phe-Ala⁺

  • y-ions contain the C-terminus. Expect to see:

    • y₁ ion: Pro⁺

    • y₂ ion: Ala-Pro⁺

  • Influence of Proline: Fragmentation of the amide bond preceding proline is often a dominant pathway, leading to a strong y-ion signal (in this case, the y₂ ion).[11]

  • Influence of N-Benzoyl Group: The N-benzoyl group is similar to an N-benzyl group, which can favor the formation of stable benzylidene iminium cations or a prominent benzyl cation at m/z 91.[12] You may also observe a fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Q2: I don't have a reference NMR spectrum. What are the key signals to look for in the ¹H NMR spectrum?

A2: While an exact reference is unavailable, you can predict the key regions based on the constituent amino acids and the benzoyl group:

  • Aromatic Region (7.0-8.0 ppm): You will see signals from the two phenyl rings. The protons of the benzoyl group will typically appear as multiplets around 7.4-7.9 ppm, and the phenylalanine aromatic protons will be in the 7.2-7.4 ppm range.

  • Amide Protons (NH): Expect to see amide proton signals, which may be broad, typically between 6.0 and 8.5 ppm.

  • Alpha-Protons (α-H): The α-protons of Phe, Ala, and Pro will be in the 3.5-5.0 ppm region. The proline α-H may be shifted downfield.

  • Proline Ring Protons: The β, γ, and δ protons of the proline ring will appear as complex multiplets, typically between 1.5 and 3.8 ppm.

  • Alanine Methyl Group: A characteristic doublet for the alanine methyl group (CH₃) will be present, likely around 1.2-1.5 ppm.

  • Phenylalanine Beta-Protons (β-H): The CH₂ protons of the phenylalanine side chain will appear as multiplets, typically between 2.8 and 3.3 ppm.

Q3: Why does my NMR spectrum look overly complex or have duplicate peaks?

A3: The presence of a proline residue can lead to the existence of cis and trans isomers about the Ala-Pro peptide bond. The interconversion between these two conformers can be slow on the NMR timescale, resulting in two distinct sets of peaks for the residues near the proline. This is a common phenomenon in proline-containing peptides.

Handling and Stability

Q1: What is the best way to dissolve and store this compound?

A1: Due to its hydrophobicity, this compound may have low solubility in purely aqueous buffers.[10]

  • Solubilization: First, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or methanol. Once dissolved, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.[10]

  • Storage: For long-term stability, it is best to store the peptide as a lyophilized powder at -20°C or below. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[10] Aqueous solutions of similar compounds have been found to be stable for at least a month when stored frozen.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₇N₃O₅[14]
Average Molecular Weight437.5 g/mol [14]
Monoisotopic Mass437.19507 Da[14]
AppearanceTypically a white to off-white solidGeneral Knowledge
PolarityHydrophobicInferred from structure

Table 2: Common Synthesis-Related Impurities and Their Identification

Impurity TypeDescriptionMass Difference from Parent (Da)Likely Cause
Deletion of ProlineN-Benzoyl-phe-ala-97.1Inefficient coupling of Proline
Deletion of AlanineN-Benzoyl-phe-pro-71.1Inefficient coupling of Alanine
Deletion of PhenylalanineN-Benzoyl-ala-pro-147.2Inefficient coupling of Phenylalanine
Diastereomer (e.g., D-Phe)N-Benzoyl-D-phe-ala-pro0.0Racemization during amino acid activation[4]
Water AdductC₂₄H₂₇N₃O₅ + H₂O+18.0Incomplete drying or hygroscopic nature
TFA AdductC₂₄H₂₇N₃O₅ + CF₃COOH+114.0Residual TFA from HPLC purification[2]

Experimental Protocols

Protocol 1: Generic RP-HPLC Purification
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of DMSO or DMF. Dilute with Mobile Phase A (see below) to a concentration of 5-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in deionized water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Flow Rate: ~15-20 mL/min (adjust based on column diameter).

    • Detection: UV at 220 nm and 280 nm.

  • Gradient Elution:

    • 0-5 min: 10% B (Isocratic)

    • 5-45 min: 10% to 60% B (Linear Gradient)

    • 45-50 min: 60% to 95% B (Wash)

    • 50-60 min: 95% to 10% B (Re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the purity of collected fractions by analytical HPLC. Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a TFA salt.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in 50% acetonitrile/water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using a suitable solvent for ESI-MS, typically 50% acetonitrile / 0.1% formic acid in water. Note: Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[9]

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. For LC-MS, use an analytical C18 column and a fast gradient.

  • Acquisition: Acquire a full scan MS spectrum to identify the parent ion [M+H]⁺. Following this, perform an MS/MS experiment by selecting the parent ion for fragmentation via CID to obtain structural information.

Protocol 3: Sample Preparation for NMR Spectroscopy
  • Sample Quantity: Weigh approximately 5-10 mg of the lyophilized peptide.

  • Solvent Selection: Choose a deuterated solvent in which the peptide is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for N-protected peptides as it effectively solubilizes the sample and keeps amide protons from exchanging too rapidly. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are other options.

  • Dissolution: Dissolve the peptide in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to fully assign the structure.

Visualizations

troubleshooting_synthesis cluster_success Success Path cluster_failure Troubleshooting Path start Synthesis of this compound crude_analysis Analyze Crude Product via HPLC/MS start->crude_analysis check_mass Is Target Mass [M+H]⁺ Present? crude_analysis->check_mass purify Proceed to Purification check_mass->purify Yes, main peak no_mass Major Peak Not Target Mass check_mass->no_mass No low_yield Target Mass Present but Low Yield / Many Impurities check_mass->low_yield Yes, minor peak optimize_coupling Optimize Coupling: - Increase time - Double couple - Check reagents no_mass->optimize_coupling Check synthesis protocol analyze_impurities Analyze Impurity Masses low_yield->analyze_impurities del_seq Deletion Sequence? (Mass Diff = -71, -97, -147) analyze_impurities->del_seq Δm matches? other_imp Other Impurities? analyze_impurities->other_imp Δm doesn't match? del_seq->optimize_coupling check_deprotection Review Deprotection Steps other_imp->check_deprotection impurity_identification cluster_identification Impurity Identification start Unknown Peak in HPLC ms_analysis Determine Mass via LC-MS start->ms_analysis calc_delta Calculate Mass Difference (Δm) from Target Peptide ms_analysis->calc_delta is_zero Is Δm = 0? calc_delta->is_zero is_negative Is Δm < 0? calc_delta->is_negative is_positive Is Δm > 0? calc_delta->is_positive diastereomer Likely Diastereomer (Confirm with chiral HPLC) is_zero->diastereomer deletion Likely Deletion Sequence (e.g., -Ala, -Pro) is_negative->deletion adduct Likely Adduct (e.g., +H₂O, +TFA) is_positive->adduct fragmentation_pathway cluster_b_ions b-ions (N-Terminus) cluster_y_ions y-ions (C-Terminus) parent This compound [M+H]⁺ b1 b₁ (Bz-Phe)⁺ parent->b1  -Ala-Pro y2 y₂ (Ala-Pro)⁺ parent->y2  -Bz-Phe b2 b₂ (Bz-Phe-Ala)⁺ b1->b2  +Ala y1 y₁ (Pro)⁺ y2->y1  -Ala

References

improving the selectivity of N-Benzoyl-phe-ala-pro inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of N-Benzoyl-phe-ala-pro (Bz-FAP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for this compound inhibitors and why is selectivity important?

A1: this compound inhibitors are peptide mimetics. Their core structure resembles the natural substrates of many proteases. Consequently, common off-targets often include other proteases within the same family (e.g., different serine or cysteine proteases) that share structural homology in their substrate-binding pockets. Off-target effects can lead to inaccurate experimental results and potential toxicity in therapeutic applications, making high selectivity a critical goal in drug development.[1][2]

Q2: How do I quantitatively measure the selectivity of my inhibitor?

A2: Selectivity is typically quantified by comparing the inhibitor's potency against its primary target versus its potency against potential off-targets. The most common metric is the Selectivity Index (SI) . To calculate this, you first need to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for both the primary target and the off-target enzyme(s). The SI is then calculated as:

  • SI = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target. An SI greater than 100 is often considered a benchmark for a selective compound in early-stage discovery.[3]

Q3: What are the primary strategies for improving the selectivity of my Bz-FAP inhibitor?

A3: Improving selectivity generally involves modifying the inhibitor's structure to exploit differences between the binding sites of the target and off-target enzymes. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the inhibitor (the N-benzoyl cap, the phenylalanine, alanine, or proline residues) and measure the impact on potency and selectivity.[4][5]

  • Exploiting Binding Pocket Differences: Use molecular docking or structural biology (X-ray crystallography) to identify unique features in the target's binding pocket (e.g., size, charge, hydrophobicity) that are not present in off-targets. Design modifications that specifically interact with these unique features.[6][7]

  • Charge and Electrostatic Optimization: Introduce or modify charged groups on the inhibitor to form favorable electrostatic interactions (like salt bridges) with unique residues in the target enzyme, while creating unfavorable interactions with off-targets.[7]

Troubleshooting Guide

Problem: My new inhibitor analog shows high potency but poor selectivity against a related protease.

  • Possible Cause: The inhibitor likely binds to a highly conserved region in the active sites of both the target and the off-target protease.

  • Troubleshooting Steps:

    • Structural Analysis: If crystal structures are available, perform a structural alignment of the target and off-target binding pockets. Identify non-conserved residues, particularly in secondary binding pockets (exosites) that are adjacent to the active site.

    • Rational Design: Design new analogs with modifications aimed at interacting with these non-conserved residues. For example, introducing a bulkier group might be accommodated by a larger pocket in the primary target but cause a steric clash in the smaller pocket of an off-target.[7]

    • Selectivity Profiling: Screen your modified compounds against a panel of related enzymes to empirically determine which modifications improve the selectivity profile. It is often a trade-off between potency and selectivity.[3][8]

Problem: I am observing inconsistent IC50 values for my inhibitor between experiments.

  • Possible Cause: Experimental variability can arise from issues with the inhibitor itself or the assay conditions.

  • Troubleshooting Steps:

    • Check Inhibitor Purity and Stability: Verify the purity of your compound using methods like HPLC.[9] Ensure the inhibitor is stable in the assay buffer and the solvent used for the stock solution (e.g., DMSO) is compatible with the assay and used at a consistent, low final concentration.[10]

    • Standardize Assay Conditions: Ensure that enzyme concentration, substrate concentration (ideally at or below its Km value), and pre-incubation times are identical across all experiments.[9][11]

    • Control for Time-Dependent Inhibition: If you suspect your inhibitor might be an irreversible or slow-binding inhibitor, the pre-incubation time of the enzyme and inhibitor before adding the substrate becomes a critical variable. Perform time-dependent IC50 assays to investigate this possibility.[11]

Problem: I successfully improved selectivity, but the overall potency of my inhibitor decreased significantly.

  • Possible Cause: The modification made to gain selectivity may have disrupted a key binding interaction responsible for high affinity.

  • Troubleshooting Steps:

    • Multi-Parameter Optimization: Improving selectivity should not be the only goal. Aim for a balance between potency, selectivity, and other properties (e.g., solubility).

    • Iterative Design: Re-examine your SAR data. Can you combine a modification that confers selectivity with another that boosts potency? For example, if adding a chlorine atom improved selectivity but reduced potency[4], could another modification elsewhere on the molecule restore an important hydrogen bond?

    • Computational Modeling: Use computational tools to predict the binding energy of new designs before synthesis. This can help prioritize modifications that are less likely to cause a dramatic loss in potency.

Data Presentation

Table 1: Example Selectivity Profile for a Bz-FAP Analog (Compound XYZ-101)

Target EnzymeIC50 (nM)Selectivity Index (SI) vs. Target A
Target A (Primary) 50 -
Off-Target B5,000100x
Off-Target C15,000300x
Off-Target D>50,000>1000x

Table 2: Example Structure-Activity Relationship (SAR) Data for Improving Selectivity

Compound IDModification at P1 (Proline position)Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Index (B/A)
ParentL-Proline6060010x
Analog-01D-Proline50010,00020x
Analog-02(4R)-Fluoroproline754,50060x
Analog-03Azetidine-2-carboxylate12015,000125x

Experimental Protocols

Protocol 1: Determination of IC50 using a Chromogenic Assay

This protocol describes a general method for determining the potency of an inhibitor against a protease using a color-producing substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., N-Benzoyl-Phe-Val-Arg-p-nitroanilide for thrombin-like proteases) in DMSO.[12]

    • Inhibitor Stock: Prepare a 10 mM stock of the this compound inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 points) from this stock.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for control) to respective wells.

    • Add 88 µL of enzyme solution (diluted in assay buffer to a final working concentration) to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.[13]

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) every minute for 15-30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Workflow for Selectivity Profiling

This protocol outlines the steps to assess an inhibitor's selectivity across a family of related enzymes.

  • Target Selection: Identify a panel of relevant off-targets. These are typically enzymes from the same family or with similar substrate specificities.[3]

  • Assay Development: For each enzyme in the panel, ensure you have a validated activity assay (as described in Protocol 1 or another suitable format like HTRF).[14] The assay conditions (especially substrate concentration relative to Km) should be standardized as much as possible.

  • Single-Point Screening (Optional): As an initial, cost-effective step, screen the inhibitor at a single high concentration (e.g., 1 µM or 10 µM) against the entire panel.[8] This quickly identifies significant off-target interactions.

  • Dose-Response Analysis: For any enzyme showing significant inhibition (>50% at the single-point concentration), perform a full 10-point dose-response curve to determine a precise IC50 value.[8]

  • Data Compilation and Analysis:

    • Compile the IC50 values for the primary target and all inhibited off-targets into a table (see Table 1).

    • Calculate the Selectivity Index (SI) for each off-target relative to the primary target.

    • Visualize the data, for example, using a bar chart to compare potencies across the panel.

Visualizations

G start Start: Initial Inhibitor with Poor Selectivity sar Perform SAR: Synthesize Analogs (Modify R-groups) start->sar Hypothesis-driven Design profile Selectivity Profiling: Test vs. Target and Off-Target Panel sar->profile analyze Analyze Data: Calculate IC50 and Selectivity Index (SI) profile->analyze decision SI > 100x ? analyze->decision computational Computational Modeling: Dock Analogs into Target and Off-Target Structures decision->computational No optimize Lead Optimization: Balance Potency, Selectivity, and ADME decision->optimize Yes computational->sar Design New Analogs Based on Insights stop End: Selective Lead Compound Identified optimize->stop

Caption: A logical workflow for improving inhibitor selectivity.

G cluster_0 Target Enzyme cluster_1 Off-Target Enzyme T_pocket Large Hydrophobic Pocket (Gly190) OT_pocket Small Hydrophilic Pocket (Asp190) inhibitor Inhibitor Modification (Bulky Phenyl Group) inhibitor->T_pocket Favorable Binding inhibitor->OT_pocket Steric Clash (Poor Binding)

Caption: Exploiting binding pocket differences to gain selectivity.

G prep Prepare Reagents: Enzyme, Inhibitor Dilutions, Substrate incubate Pre-incubate: Enzyme + Inhibitor (30 min) prep->incubate react Initiate Reaction: Add Substrate incubate->react measure Measure Signal: Kinetic Read (e.g., Absorbance) react->measure analyze Analyze Data: Calculate Rate -> Determine IC50 measure->analyze

Caption: Experimental workflow for an IC50 determination assay.

References

protocol modifications for N-Benzoyl-phe-ala-pro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-Phe-Ala-Pro). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a synthetic tripeptide primarily designed as a competitive inhibitor for certain serine proteases. Its structure mimics the natural substrate cleavage site, allowing it to bind to the enzyme's active site and block its catalytic activity. It is often used in enzyme kinetics studies, inhibitor screening assays, and to investigate the role of specific proteases in biological pathways.

Q2: How should I dissolve and store this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[2]

Q3: What is the recommended working concentration for this peptide?

A3: The optimal working concentration of this compound is highly dependent on the specific enzyme and experimental conditions (e.g., substrate concentration, cell type). It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system. A typical starting range for in vitro enzyme assays is between 1 µM and 100 µM.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound can be used in cell-based assays to investigate the intracellular roles of target proteases. However, its cell permeability may be limited. It is crucial to conduct preliminary cytotoxicity and cell permeability assays to ensure the peptide reaches its intracellular target without causing significant off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Inhibition Observed in Enzyme Assay 1. Incorrect Peptide Concentration: The concentration may be too low to effectively inhibit the enzyme. 2. Peptide Degradation: Improper storage or multiple freeze-thaw cycles may have degraded the peptide. 3. Incorrect Enzyme/Substrate: The peptide may not be an effective inhibitor for the specific protease being used. 4. Assay Conditions: pH, temperature, or buffer composition may be suboptimal for inhibitor binding.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 2. Use a fresh aliquot of the peptide stock solution. Confirm storage conditions. 3. Verify the target protease from literature sources or test against a panel of proteases. 4. Optimize assay conditions according to the enzyme's known characteristics.
High Background Signal in Chromogenic Assay 1. Substrate Autohydrolysis: The chromogenic substrate may be unstable and hydrolyzing spontaneously. 2. Contamination: Reagents or buffers may be contaminated with other proteases.1. Run a control well with only the substrate and buffer to measure the rate of autohydrolysis. Subtract this from all measurements. 2. Use fresh, high-purity reagents and sterile, filtered buffers.
Precipitation of Peptide in Aqueous Buffer 1. Poor Solubility: The peptide has low solubility in aqueous solutions. 2. Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the assay buffer is too low to maintain solubility.1. Ensure the stock solution in DMSO is fully dissolved before diluting into the aqueous assay buffer. 2. Keep the final DMSO concentration in the assay consistent across all conditions and ensure it does not exceed a level that affects enzyme activity (typically <1%).
Inconsistent Results Between Experiments 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. 2. Variable Incubation Times: Inconsistent pre-incubation or reaction times. 3. Reagent Variability: Using different batches of reagents or enzymes.1. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. 2. Use a multichannel pipette or automated liquid handler for precise timing. Standardize all incubation steps. 3. Note the lot numbers of all reagents. If a new batch is used, perform validation experiments.

Quantitative Data Summary

The following tables present hypothetical data for typical experiments involving this compound as a protease inhibitor.

Table 1: Inhibitory Activity against Serine Proteases

EnzymeSubstrate (Chromogenic)Km (µM)This compound IC50 (µM)Inhibition Type
Protease A (e.g., Thrombin) N-Benzoyl-Pro-Phe-Arg-p-nitroanilide5015.2Competitive
Protease B (e.g., Chymotrypsin) N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide[1][3]12085.7Competitive
Protease C (e.g., Trypsin) N-Benzoyl-Phe-Val-Arg-p-nitroanilide[4]250> 200No significant inhibition

Table 2: Cytotoxicity in HaCaT Keratinocytes (MTT Assay)

This compound Conc. (µM)Incubation Time (24h) - Cell Viability (%)Incubation Time (48h) - Cell Viability (%)
0 (Vehicle Control - 0.5% DMSO) 100%100%
10 98.5%97.2%
50 95.1%92.8%
100 91.3%85.4%
250 70.2%55.9%

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay (Chromogenic)

This protocol outlines a method to determine the IC50 of this compound against a target serine protease.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

    • Enzyme Stock: Prepare a 100X stock of the target protease in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of a suitable p-nitroanilide (pNA) chromogenic substrate in DMSO.[1]

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 200 µM to 0.1 µM) in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of the inhibitor dilutions (or vehicle control) to respective wells.

    • Add 20 µL of the 100X enzyme stock to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate (diluted in assay buffer to the desired final concentration, typically at its Km value).

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data, setting the velocity of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on a cell line (e.g., HaCaT keratinocytes).

  • Cell Seeding:

    • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium (e.g., DMEM + 10% FBS).[5]

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations (and a vehicle control).

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.

  • Data Analysis:

    • Subtract the reference absorbance from the 570 nm measurement.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor (this compound) Stock & Dilutions add_reagents Add Buffer, Inhibitor, & Enzyme to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Stock prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate pre_incubate Pre-incubate (15 min @ 37°C) add_reagents->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance (405 nm, Kinetic) add_substrate->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity normalize Normalize Data (% Inhibition) calc_velocity->normalize plot Plot Dose-Response Curve normalize->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_input Extracellular Signal cluster_pathway Signaling Cascade cluster_inhibition Point of Inhibition stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor pro_protease Pro-Protease A (Inactive) receptor->pro_protease Activates active_protease Active Protease A pro_protease->active_protease Cleavage downstream Downstream Substrate active_protease->downstream Cleaves response Pro-inflammatory Response downstream->response Leads to inhibitor N-Benzoyl- Phe-Ala-Pro inhibitor->active_protease Inhibits

Caption: Hypothetical pathway showing inhibition of Protease A by the peptide.

References

dealing with poor reproducibility in N-Benzoyl-phe-ala-pro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline p-nitroanilide (N-Benzoyl-phe-ala-pro) assays. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of variability in this compound assays?

A1: Poor reproducibility in this chromogenic assay can stem from multiple factors, including inconsistencies in reagent preparation and storage, slight variations in reaction conditions such as temperature and pH, and improper instrument calibration. The stability of both the enzyme and the substrate is critical.

Q2: How should the this compound substrate be prepared and stored?

A2: The substrate is typically a powder and should be stored at -20°C. For the assay, a stock solution is usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluted in the assay buffer to the final working concentration. It is crucial to ensure the substrate is fully dissolved to avoid precipitation, which can lead to significant variability. Prepare fresh dilutions of the substrate before each experiment for best results.

Q3: What is the optimal pH and temperature for this assay?

A3: The optimal pH for chymotrypsin activity, the enzyme typically used with this substrate, is generally between 7.5 and 8.5.[1][2] Maintaining a constant pH is critical, as deviations can significantly impact enzyme activity and thus reproducibility. The optimal temperature is typically 37°C. Even a 1°C change in temperature can alter the reaction velocity by 2.5-7.5%, making precise temperature control essential.

Q4: What are common interfering substances in p-nitroanilide-based assays?

A4: Substances that absorb light at or near 405-410 nm, the detection wavelength for p-nitroaniline, can interfere with the assay. Additionally, compounds that inhibit or non-specifically activate the protease will affect the results. It is important to run appropriate controls, including a sample blank without the enzyme, to account for any background absorbance from the sample matrix.

Q5: How can I minimize pipetting errors?

A5: To minimize pipetting errors, use calibrated pipettes and pipette gently against the wall of the microplate wells to avoid introducing air bubbles. When preparing serial dilutions, ensure thorough mixing between each dilution step. For high-throughput screening, the use of automated liquid handlers can significantly improve reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may lead to poor reproducibility in your this compound assays.

Issue 1: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well.
Temperature Fluctuations Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. Pre-warm all reagents to the assay temperature.
Substrate Precipitation Ensure the substrate is fully dissolved in the stock solution and the final assay buffer. Visually inspect for any precipitate. Consider optimizing the DMSO concentration in the final reaction mixture.
Well-to-Well Variation in Plate Use high-quality microplates. Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes ("edge effects").
Issue 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Reagent Instability Prepare fresh enzyme and substrate solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store reagents at the recommended temperatures.
Buffer Preparation Prepare buffers fresh and verify the pH before each use. Even small shifts in pH can significantly alter enzyme activity.
Instrument Calibration Regularly calibrate the spectrophotometer or plate reader to ensure accurate absorbance readings.
Variation in Incubation Times Use a precise timer for all incubation steps. For kinetic assays, ensure the reading intervals are consistent.
Issue 3: Low or No Enzyme Activity
Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of the enzyme with a known positive control substrate. Ensure the enzyme has been stored correctly at a low temperature (e.g., -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.
Incorrect Buffer pH Confirm the pH of the assay buffer is within the optimal range for the enzyme (typically pH 7.5-8.5 for chymotrypsin).[1][2]
Presence of Inhibitors Check if any components in the sample or buffer are known protease inhibitors. Run a control with a known amount of purified enzyme to test for inhibition.
Substrate Degradation Protect the substrate from light and moisture. Prepare fresh substrate solutions for each experiment.

Experimental Protocols

Standard Protocol for this compound Assay (Chymotrypsin)

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline p-nitroanilide

  • Dimethyl Sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer containing 20 mM CaCl₂ and adjust the pH to 8.0 at the desired reaction temperature.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before use.

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

    • Working Enzyme Solution: Dilute the enzyme stock solution in the assay buffer to the desired final concentration just before use. Keep on ice.

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 25 µL of the sample or control to the appropriate wells.

    • Add 25 µL of the working substrate solution to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of the working enzyme solution to each well.

    • Immediately start measuring the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.

    • The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is 8,800 M⁻¹cm⁻¹.[2]

Data Presentation

Table 1: Impact of Temperature and pH on Chymotrypsin Activity
ParameterConditionEffect on ReproducibilityRecommendation
Temperature ± 1°C from optimumCan cause a 2.5-7.5% change in reaction rate.Use a thermostatically controlled instrument. Pre-warm all reagents.
± 5°C from optimumSignificant deviation in activity, leading to high inter-assay variability.Strictly maintain the optimal temperature (e.g., 37°C).
pH ± 0.1 unit from optimumNoticeable change in enzyme activity.Prepare fresh buffer and accurately measure pH before each experiment.
± 0.5 units from optimumSubstantial loss of activity and poor reproducibility.Ensure the buffer has sufficient buffering capacity and the pH is stable throughout the assay.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation plate_setup Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation (5 min, 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation pre_incubation->reaction_init data_acq Data Acquisition reaction_init->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A streamlined workflow for the this compound assay.

Troubleshooting Logic for High Variability

troubleshooting_logic start High Variability in Replicates check_pipetting Review Pipetting Technique start->check_pipetting check_temp Verify Temperature Control check_pipetting->check_temp Consistent recalibrate_pipettes Recalibrate Pipettes check_pipetting->recalibrate_pipettes Inconsistent? check_substrate Inspect Substrate Solubility check_temp->check_substrate Stable thermostat_instrument Use Thermostatted Instrument check_temp->thermostat_instrument Fluctuating? check_plate Assess Plate Quality check_substrate->check_plate Soluble optimize_solvent Optimize Solvent Concentration check_substrate->optimize_solvent Precipitate? new_plate Use New/ High-Quality Plate check_plate->new_plate Poor Quality? use_automation Use Automated Liquid Handler recalibrate_pipettes->use_automation

Caption: A decision tree for troubleshooting high replicate variability.

References

Validation & Comparative

A Comparative Guide to Peptide Inhibitors of Prolyl Endopeptidase, Featuring N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

Prolyl endopeptidase (PEP), a cytosolic serine protease, plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] Its involvement in neurological and inflammatory processes has made it a compelling target for drug discovery.[3] A variety of peptide and small molecule inhibitors have been developed to modulate its activity, with the goal of treating conditions such as neurodegenerative diseases and inflammation. This guide focuses on a comparative analysis of these inhibitors.

Performance Comparison of Prolyl Endopeptidase Inhibitors

While specific inhibitory constants for N-Benzoyl-phe-ala-pro are not documented in the reviewed literature, a comparison of other notable PEP inhibitors reveals a wide range of potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the performance of several well-characterized PEP inhibitors.

InhibitorChemical ClassTarget Enzyme SourceIC50KiReference
Z-Pro-prolinalPeptidyl aldehydePorcine Brain0.4 nM-[4]
Rabbit Brain-14 nM[5]
Mouse Brain-0.35 nM[6][7]
S-17092Small moleculeHuman recombinant1.2 nM-[8]
Boc-Pro-prolinalPeptidyl aldehydeNot specified-15 nM[8]
SUAM-1221N-acylprolylpyrrolidineCanine Brain~46 nM-
JTP-4819Small moleculeNot specified--[2]
KYP-2047Small moleculeNot specified--[2]
BaicalinFlavonoidNot specified--[2]
BerberineIsoquinoline alkaloidNot specified--[2]
PramiracetamRacetamNot specified--[2][8]

Experimental Protocols for Prolyl Endopeptidase Inhibition Assay

To evaluate the inhibitory potential of this compound or other novel compounds, a standardized prolyl endopeptidase inhibition assay can be employed. The following protocol is a generalized procedure based on common methodologies described in the literature.

Objective: To determine the in vitro inhibitory activity of a test compound against prolyl endopeptidase.

Materials:

  • Enzyme: Purified prolyl endopeptidase (e.g., from bovine brain or recombinant human).

  • Substrate: A chromogenic or fluorogenic substrate such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Suc-Gly-Pro-AMC.

  • Inhibitors: Test compound (e.g., this compound) and a known reference inhibitor (e.g., Z-Pro-prolinal).

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PEP enzyme in the assay buffer.

    • Prepare stock solutions of the substrate and inhibitors in DMSO. Dilute further in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound solution at various concentrations (or vehicle control).

      • PEP enzyme solution.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the absorbance or fluorescence at regular intervals for a specific duration (e.g., 10-30 minutes). The wavelength will depend on the substrate used (e.g., 410 nm for the p-nitroaniline product of Z-Gly-Pro-pNA).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the Ki value and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PEP Enzyme Stock Solution add_reagents Add Buffer, Inhibitor, and Enzyme to Plate prep_enzyme->add_reagents prep_substrate Prepare Substrate Stock Solution add_substrate Initiate Reaction with Substrate Addition prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->add_reagents pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_reagents->pre_incubate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure calc_velocity Calculate Initial Reaction Velocities measure->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Fig. 1: Experimental workflow for PEP inhibition assay.

Prolyl Endopeptidase in Signaling Pathways

Prolyl endopeptidase is implicated in various signaling pathways, primarily through its ability to cleave and thereby regulate the activity of proline-containing neuropeptides and peptide hormones.[1] This enzymatic activity can have significant downstream effects on cellular signaling and physiological processes.

One of the key roles of PEP is in the degradation of neuropeptides such as substance P, thyrotropin-releasing hormone (TRH), and vasopressin.[1] By cleaving these signaling molecules, PEP effectively terminates their signaling cascades. For instance, the degradation of substance P can modulate neuroinflammation and pain perception.

Furthermore, PEP activity has been linked to inflammatory pathways.[3] Inhibition of PEP has been shown to have anti-inflammatory effects in certain models. The precise mechanisms are still under investigation but may involve the modulation of neuropeptide levels that have pro- or anti-inflammatory properties.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Neuropeptides Neuropeptides (e.g., Substance P, TRH) Receptor Neuropeptide Receptor Neuropeptides->Receptor Binds to Inactive Inactive Peptide Fragments Neuropeptides->Inactive PEP Prolyl Endopeptidase (PEP) PEP->Inactive Cleaves Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) Receptor->Signaling Activates Response Cellular Response (e.g., Neurotransmission, Inflammation) Signaling->Response PEP_Inhibitor PEP Inhibitors (e.g., this compound) PEP_Inhibitor->PEP Inhibits

Fig. 2: Role of PEP in neuropeptide signaling and its inhibition.

References

Comparative Efficacy of N-Benzoyl-phe-ala-pro Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a specific study detailing the synthesis and comparative efficacy of a series of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro) analogues could not be located. While research exists on various N-benzoyl-phenylalanine derivatives and other peptide analogues, data focusing specifically on the structure-activity relationship of this compound analogues remains elusive.

Existing research in related areas offers some context. For instance, studies on N-benzoyl derivatives of phenylalanine and its analogues have been conducted to explore their structure-activity relationships, particularly in the context of antimicrobial and antitumor screenings.[2][3] These studies demonstrate that substitutions on the benzoyl ring can significantly influence the biological activity of the parent compound. For example, the introduction of fluoro, chloro, methoxy, and nitro groups at various positions on the benzoyl moiety of o-fluoro-dl-phenylalanine was found to modulate its growth-inhibiting activity against Lactobacillus casei.[2]

Furthermore, the broader field of peptide and peptidomimetic inhibitors of proteases, particularly serine proteases, is an active area of research.[4][5][6][7][8] These studies often involve the synthesis of peptide analogues to probe the binding pockets of enzymes and to develop more potent and selective inhibitors. However, these investigations have not specifically focused on the this compound scaffold.

Potential Research Directions and Methodologies

Should research on this compound analogues be undertaken, the following experimental approaches, drawn from studies on similar compounds, would be relevant:

Synthesis of Analogues

A logical first step would be the synthesis of a library of this compound analogues. This could be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. Modifications could be systematically introduced at several positions:

  • Benzoyl Group: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzoyl ring.

  • Phenylalanine Residue: Substitution of the phenyl group with other aromatic or aliphatic moieties.

  • Alanine Residue: Replacement with other small, neutral, or charged amino acids.

  • Proline Residue: Modification of the pyrrolidine ring or substitution with other cyclic or constrained amino acids.

The general synthetic workflow for such peptide analogues is depicted below.

G cluster_synthesis General Synthetic Workflow Amino_Acid_Protection Protected Amino Acids (Fmoc/Boc) Coupling_1 Coupling of Proline Amino_Acid_Protection->Coupling_1 Solid_Phase_Support Solid Phase Support (e.g., Wang resin) Solid_Phase_Support->Coupling_1 Deprotection_1 Fmoc Deprotection Coupling_1->Deprotection_1 Coupling_2 Coupling of Alanine Deprotection_1->Coupling_2 Deprotection_2 Fmoc Deprotection Coupling_2->Deprotection_2 Coupling_3 Coupling of Phenylalanine Deprotection_2->Coupling_3 Deprotection_3 Fmoc Deprotection Coupling_3->Deprotection_3 N_Acylation N-terminal Benzoylation Deprotection_3->N_Acylation Cleavage Cleavage from Resin & Deprotection N_Acylation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product This compound Analogue Purification->Final_Product

Caption: General workflow for solid-phase synthesis of this compound analogues.

Biological Evaluation

Once synthesized, the analogues would be subjected to a battery of biological assays to determine their efficacy. A common approach for peptide analogues is to screen them for enzyme inhibitory activity.

Enzyme Inhibition Assay Protocol (Hypothetical)

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., a specific serine protease) and a corresponding fluorogenic or chromogenic substrate would be prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The synthesized this compound analogues would be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions would be made.

  • Assay Procedure:

    • The enzyme solution would be pre-incubated with varying concentrations of the inhibitor analogues in a microplate.

    • The reaction would be initiated by the addition of the substrate.

    • The rate of substrate hydrolysis would be monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

  • Data Analysis: The initial reaction velocities would be plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be determined by fitting the data to a suitable dose-response curve.

The workflow for a typical enzyme inhibition assay is illustrated below.

G cluster_assay Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Analogues Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (Fluorescence/Absorbance) Initiate_Reaction->Monitor_Activity Data_Analysis Analyze Data and Calculate IC50 Values Monitor_Activity->Data_Analysis Compare_Efficacy Compare Efficacy of Analogues Data_Analysis->Compare_Efficacy

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

While the specific comparative efficacy data for this compound analogues is not currently available in the public domain, the established methodologies for peptide synthesis and biological evaluation provide a clear roadmap for future research in this area. Such studies would be valuable in determining the therapeutic potential of this class of compounds and in elucidating the structure-activity relationships that govern their efficacy. Researchers, scientists, and drug development professionals interested in this specific peptide scaffold are encouraged to pursue primary research to fill this knowledge gap.

References

Validation of N-Benzoyl-phe-ala-pro Activity in a Novel Cellular Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of a novel peptide, N-Benzoyl-phe-ala-pro, against a hypothetical chymotrypsin-like serine protease 1 (CLSP1). The performance of this compound is evaluated alongside a known benchmark inhibitor, Compound X, within a newly developed cellular model system. This document outlines the experimental data, detailed protocols, and associated signaling pathways to support the validation of this compound as a potential therapeutic agent.

Comparative Efficacy of this compound and Compound X

The inhibitory potential of this compound was assessed through both in vitro enzymatic assays and cell-based functional assays. The results are benchmarked against Compound X, a well-characterized inhibitor of CLSP1.

Table 1: In Vitro Enzmatic Inhibition of CLSP1
CompoundIC50 (nM)Inhibition TypeKi (nM)
This compound75.4 ± 5.2Competitive32.8 ± 3.1
Compound X52.1 ± 4.8Competitive22.7 ± 2.5
Table 2: Inhibition of CLSP1-Mediated Cellular Response
Compound (1 µM)Reduction in Substrate Cleavage (%)Inhibition of pERK1/2 Activation (%)
This compound85.2 ± 6.178.9 ± 5.5
Compound X92.5 ± 4.988.4 ± 4.2
Vehicle Control00

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro CLSP1 Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on purified CLSP1 enzyme activity.

Materials:

  • Purified recombinant human CLSP1 enzyme

  • Fluorogenic CLSP1 substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20

  • This compound and Compound X

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and Compound X in Assay Buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 10 µL of CLSP1 enzyme solution (final concentration 1 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10 µM).

  • Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based CLSP1 Activity Assay

This assay measures the ability of the compounds to inhibit CLSP1 activity in a cellular context.

Materials:

  • HEK293 cells stably overexpressing human CLSP1 (HEK293-CLSP1)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM reduced-serum medium

  • Fluorogenic, cell-permeable CLSP1 substrate

  • This compound and Compound X

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Seed HEK293-CLSP1 cells in 96-well plates and grow to 90% confluency.

  • Replace the culture medium with Opti-MEM containing serial dilutions of this compound or Compound X and incubate for 2 hours.

  • Add the cell-permeable CLSP1 substrate to a final concentration of 5 µM.

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm).

  • Normalize the fluorescence values to untreated control cells to determine the percent inhibition.

Western Blot Analysis of pERK1/2

This protocol is for detecting the phosphorylation of ERK1/2, a downstream marker of CLSP1 signaling activation.[1][2][3]

Materials:

  • HEK293-CLSP1 cells

  • CLSP1 agonist (e.g., a specific activating peptide)

  • This compound and Compound X

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and blotting membranes

Procedure:

  • Plate HEK293-CLSP1 cells and grow to 80% confluency.

  • Pre-treat the cells with this compound (1 µM) or Compound X (1 µM) for 2 hours.

  • Stimulate the cells with the CLSP1 agonist for 15 minutes.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

  • Quantify the band intensities to determine the relative inhibition of ERK1/2 phosphorylation.

Visualized Pathways and Workflows

The following diagrams illustrate the key processes described in this guide.

CLSP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound CLSP1 CLSP1 This compound->CLSP1 Inhibition PAR2 PAR2 CLSP1->PAR2 Cleavage & Activation G_protein Gαq/11 PAR2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Caption: Hypothetical CLSP1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_data Data Analysis & Comparison Purified_CLSP1 Purified CLSP1 Enzyme Inhibition_Assay Enzymatic Inhibition Assay (IC50 Determination) Purified_CLSP1->Inhibition_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Inhibition_Assay->Data_Analysis Cell_Culture HEK293-CLSP1 Cell Culture Cell_Based_Assay Cell-Based Activity Assay Cell_Culture->Cell_Based_Assay Western_Blot Western Blot for pERK1/2 Cell_Culture->Western_Blot Cell_Based_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare this compound vs. Compound X Data_Analysis->Comparison

Caption: Experimental workflow for validation.

Logical_Relationship cluster_approach Experimental Approach cluster_outcome Expected Outcome Hypothesis Hypothesis: This compound inhibits CLSP1 Biochemical Biochemical Assay Hypothesis->Biochemical Cellular Cellular Assay Hypothesis->Cellular Signaling Signaling Pathway Analysis Hypothesis->Signaling IC50 Determine IC50 Biochemical->IC50 Cell_Inhibition Confirm Cellular Inhibition Cellular->Cell_Inhibition Mechanism Elucidate Downstream Effects Signaling->Mechanism Validation Validation of Activity IC50->Validation Cell_Inhibition->Validation Mechanism->Validation

Caption: Logical flow of the validation study.

References

cross-validation of N-Benzoyl-phe-ala-pro assay results

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of N-Benzoyl-phe-ala-pro Assay Results

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic peptides is paramount for efficacy and safety assessment. This guide provides a comparative analysis of analytical methodologies for the this compound tripeptide, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate assay for your research needs.

Introduction

This compound is a synthetic tripeptide with a benzoyl group protecting the N-terminus of the phenylalanine residue. This modification enhances its stability and modulates its biological activity. Accurate and precise quantification of this peptide in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide compares the performance of three distinct analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Experimental Protocols

Detailed methodologies for each of the three analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a widely accessible and robust technique for the quantification of peptides.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, deionized or HPLC grade.

  • This compound standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 220 nm.

    • Injection volume: 20 µL.

    • Gradient elution:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the same diluent.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Water, LC-MS grade.

  • This compound standard.

  • Internal standard (IS), e.g., a stable isotope-labeled version of the analyte.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in acetonitrile.

  • Chromatographic and MS Conditions:

    • Flow rate: 0.4 mL/min.

    • Column temperature: 40°C.

    • Injection volume: 5 µL.

    • Gradient elution:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B (re-equilibration).

    • MS parameters:

      • Ionization mode: Positive ESI.

      • Multiple Reaction Monitoring (MRM) transitions: To be determined by infusing the standard solution. A hypothetical transition for this compound could be m/z 488.2 -> 105.1 (benzoyl fragment).

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS.

    • Spike blank matrix with varying concentrations of the analyte and a fixed concentration of the IS to create calibration standards.

    • Prepare unknown samples by adding the IS and diluting as necessary.

Method 3: Capillary Electrophoresis (CE)

CE provides high separation efficiency and is a valuable alternative, especially for charged molecules.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

Reagents:

  • Sodium phosphate buffer.

  • Boric acid.

  • Sodium hydroxide for pH adjustment.

  • This compound standard.

Procedure:

  • Buffer Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4 with sodium hydroxide.

  • Electrophoretic Conditions:

    • Voltage: 20 kV.

    • Capillary temperature: 25°C.

    • Detection wavelength: 200 nm.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Conditioning:

    • Rinse with 0.1 M NaOH, then water, and finally with the running buffer before each injection.

  • Standard and Sample Preparation:

    • Dissolve standards and samples in the running buffer.

Data Presentation: A Comparative Analysis

The performance of each method is summarized in the tables below. Please note that the quantitative data presented are representative examples to illustrate the comparative strengths of each technique and are not derived from actual experimental results for this compound.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL~500 ng/mL
Linearity (r²) >0.999>0.998>0.995
Precision (%RSD) < 5%< 10%< 15%
Accuracy (%Bias) ± 10%± 15%± 20%
Selectivity ModerateHighHigh
Throughput ModerateHighLow
Cost per Sample LowHighModerate

Table 2: Cross-Validation Summary

ComparisonKey FindingsRecommendation
HPLC-UV vs. LC-MS/MS LC-MS/MS is significantly more sensitive and selective, making it suitable for bioanalysis in complex matrices. HPLC-UV is a cost-effective alternative for quality control of bulk substances or simple formulations.Use LC-MS/MS for pharmacokinetic studies. Use HPLC-UV for routine quality control.
HPLC-UV vs. CE CE offers a different separation mechanism, which can be advantageous for resolving impurities that co-elute in HPLC. However, it generally has lower sensitivity and throughput.Consider CE as an orthogonal method for impurity profiling and method validation.
LC-MS/MS vs. CE LC-MS/MS provides superior sensitivity. CE is a simpler technique in terms of instrumentation but can be more challenging for method development and reproducibility.LC-MS/MS is the preferred method for trace-level quantification.

Mandatory Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of a peptide assay, a critical process in drug development.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation cluster_3 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Optimization MD2->MD3 PV1 Selectivity & Matrix Effect MD3->PV1 PV2 Calibration Curve Performance PV1->PV2 PV3 Initial Precision & Accuracy PV2->PV3 FV1 Intra & Inter-day Precision PV3->FV1 FV2 Intra & Inter-day Accuracy FV1->FV2 FV3 Stability Studies FV2->FV3 FV4 Dilution Integrity FV3->FV4 SA1 QC Sample Analysis FV4->SA1 SA2 Study Sample Analysis SA1->SA2 SA3 Incurred Sample Reanalysis SA2->SA3

Caption: Bioanalytical Method Validation Workflow.

This guide provides a framework for selecting and validating an appropriate analytical method for this compound. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and available resources.

A Comparative Analysis of N-Benzoyl-phe-ala-pro and Its Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzoyl-phe-ala-pro and its Therapeutic Potential

This compound is a synthetic tripeptide. The presence of a proline residue suggests that it may interact with proline-specific enzymes. One such key enzyme is prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PREP is implicated in the maturation and degradation of peptide hormones and neuropeptides, and its dysregulation has been linked to neurological disorders, making it a significant therapeutic target. N-acyl-prolyl-pyrrolidine derivatives have been identified as potent PREP inhibitors, suggesting that this compound could exhibit similar activity.

Another potential target for compounds with a penultimate proline or alanine is Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. This analysis will primarily focus on the potential PREP inhibitory activity based on available literature for similar structures.

Comparative Analysis of Structural Modifications

The inhibitory potency of compounds like this compound against PREP is expected to be influenced by modifications to its three main components: the N-terminal benzoyl group, the peptide sequence (Phe-Ala), and the C-terminal proline residue. The following table summarizes the predicted impact of various structural changes based on known SAR for PREP inhibitors.

Structural Moiety Modification Predicted Effect on PREP Inhibitory Activity Rationale based on SAR of PREP Inhibitors
N-terminal Acyl Group Replacement of Benzoyl with Benzyloxycarbonyl (Z-group)Likely increaseThe benzyloxycarbonyl group is a common and effective N-blocking group for PREP inhibitors, often leading to high potency.
Introduction of substituents on the Benzoyl ringVariableSubstitutions on the aromatic ring can influence hydrophobic and electronic interactions within the enzyme's active site. The specific effect depends on the nature and position of the substituent.
Amino Acid at P2 (Phenylalanine) Replacement with other large hydrophobic residues (e.g., Tyrosine, Tryptophan)Potentially maintained or slightly alteredThe S2 subsite of PREP is known to accommodate large hydrophobic residues.
Replacement with smaller aliphatic residues (e.g., Valine, Leucine)Likely decreaseReduced hydrophobic interaction with the S2 subsite may lead to lower affinity.
Amino Acid at P1 (Alanine) Replacement with other small, neutral residuesMinor effectThe S1 subsite has some tolerance for different residues, though proline is optimal.
C-terminal Residue (Proline) Replacement with a pyrrolidine ringPotentially maintained or increasedMany potent PREP inhibitors feature a C-terminal pyrrolidine ring.
Modification of the proline ring (e.g., introduction of a cyano or formyl group)Significant increaseThe introduction of an electrophilic group like a nitrile or aldehyde at the C-terminus can lead to the formation of a covalent adduct with the catalytic serine residue of PREP, resulting in potent, often irreversible, inhibition.
Replacement with a thioproline residueLikely increaseThe introduction of a sulfur atom in the proline ring has been shown to enhance inhibitory activity.[1]

Experimental Protocols

A crucial aspect of comparative analysis is the methodology used to generate the data. Below is a detailed, representative protocol for an in vitro prolyl endopeptidase (PREP) inhibition assay, which would be suitable for evaluating this compound and its analogs.

Prolyl Endopeptidase (PREP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PREP.

Principle: The assay measures the enzymatic activity of PREP by monitoring the hydrolysis of a chromogenic substrate, Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA). PREP cleaves the bond between proline and p-nitroanilide, releasing the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically at 410 nm. The rate of pNA formation is proportional to the enzyme activity. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of pNA formation.

Materials:

  • Prolyl endopeptidase (from a commercial source, e.g., Flavobacterium meningosepticum)

  • Z-Gly-Pro-p-nitroanilide (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PREP in Tris-HCl buffer.

    • Prepare a stock solution of the substrate Z-Gly-Pro-pNA in a suitable solvent (e.g., 1:1 mixture of Tris-HCl buffer and dioxane).

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Assay buffer

      • Test compound solution (or vehicle for control wells)

      • PREP enzyme solution

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (Z-Gly-Pro-pNA) to all wells.

    • Immediately start monitoring the increase in absorbance at 410 nm over time using a microplate reader in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizations

Enzymatic Reaction of Prolyl Endopeptidase

Enzymatic_Reaction cluster_0 PREP Catalysis Substrate Z-Gly-Pro-pNA PREP Prolyl Endopeptidase Substrate->PREP Binds to active site Products Z-Gly-Pro + p-Nitroaniline PREP->Products Cleavage Inhibitor This compound (or Analog) Inhibitor->PREP Inhibition

Caption: Prolyl endopeptidase cleaves the substrate Z-Gly-Pro-pNA.

Hypothetical Signaling Pathway Modulation by PREP Inhibition

PREP_Signaling cluster_1 Cellular Signaling Neuropeptide Bioactive Neuropeptide (e.g., Substance P) Receptor Neuropeptide Receptor Neuropeptide->Receptor Activates PREP Prolyl Endopeptidase Neuropeptide->PREP Degraded by CellularResponse Neuronal Signaling (e.g., Memory, Mood) Receptor->CellularResponse Triggers InactivePeptide Inactive Peptide Fragment PREP->InactivePeptide Inhibitor This compound (PREP Inhibitor) Inhibitor->PREP Inhibits

References

Benchmarking N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline: A Comparative Guide to Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protease Inhibition

Proteases are a critical class of enzymes that catalyze the breakdown of proteins. Their activity is essential for numerous physiological processes; however, dysregulated protease activity is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the identification and characterization of protease inhibitors remain a significant focus of drug discovery and development.

N-Benzoyl-phe-ala-pro is a tripeptide that, based on its structure, may interact with the active site of certain proteases. To ascertain its potential as a protease inhibitor, a systematic comparison against well-characterized inhibitors is necessary. This guide proposes a benchmarking strategy against inhibitors of serine proteases (Trypsin and Chymotrypsin) and a cysteine protease (Caspase-3), which are common targets in drug development.

Comparative Data of Known Protease Inhibitors

To establish a baseline for comparison, the following tables summarize the inhibitory activities (IC50 and Ki values) of known inhibitors for selected proteases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.

Table 1: Known Inhibitors of Serine Proteases

ProteaseInhibitorType of InhibitionIC50Ki
Trypsin AprotininCompetitive-0.06 pM
LeupeptinCompetitive-35 nM[1]
Soybean Trypsin Inhibitor (SBTI)CompetitiveVaries-
BenzamidineCompetitive-21 µM[2]
Chymotrypsin ChymostatinCompetitive--
a1-AntitrypsinIrreversible--
TPCK (tosyl-L-phenylalanine chloromethyl ketone)Irreversible--
Thrombin ArgatrobanCompetitive, Direct38 nM[3]19 nM[3]
DabigatranCompetitive, Direct2.61 nM[3]4.5 nM[3]
HirudinCompetitive, Direct-~1 fM

Table 2: Known Inhibitors of Caspase-3

ProteaseInhibitorType of InhibitionIC50Ki
Caspase-3 Ac-DEVD-CHOReversible, Competitive-0.23 nM
Z-DEVD-FMKIrreversible18 µM[4]-
Q-VD-OPhIrreversible, Pan-Caspase25-400 nM-

Experimental Protocols

To determine the inhibitory potential of this compound, a standardized protease inhibition assay should be performed. A fluorescence-based assay is a common and sensitive method.

General Protocol for a Competitive Protease Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline and should be optimized for each specific protease and substrate combination.

Materials:

  • Protease: Purified enzyme of interest (e.g., Trypsin, Chymotrypsin, Caspase-3).

  • Substrate: A fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin, Suc-Leu-Leu-Val-Tyr-AMC for Chymotrypsin, Ac-DEVD-AMC for Caspase-3).

  • Inhibitors: this compound (test compound) and a known inhibitor for the target protease (positive control).

  • Assay Buffer: Buffer appropriate for the specific protease to ensure optimal activity and stability (e.g., Tris-HCl or HEPES with appropriate pH and additives like CaCl2 or DTT).

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., AMC: Ex/Em = ~340-360 nm / ~440-460 nm).

  • DMSO: For dissolving inhibitors.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare stock solutions of this compound and the known inhibitor in DMSO.

    • Create a serial dilution of the test compound and the known inhibitor in assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (either this compound or the known inhibitor at various concentrations). For control wells (no inhibition), add an equivalent volume of assay buffer with DMSO.

      • Protease solution.

    • Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence is proportional to the protease activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity in the absence of the inhibitor (100%).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.[6]

Competitive_Inhibition cluster_0 Enzyme-Substrate Reaction cluster_1 Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E P Product (P) ES->P I Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2 Enzyme (E) EI->E2 E2->EI + I

Caption: Competitive inhibition pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential protease inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Plate Setup (Enzyme + Inhibitor) serial_dilution->plate_setup incubation Pre-incubation plate_setup->incubation add_substrate Add Substrate incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Initial Velocities read_fluorescence->calc_velocity normalize_data Normalize Data (% Inhibition) calc_velocity->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for IC50 determination.

Conclusion

This guide provides a comprehensive framework for the initial characterization of this compound as a potential protease inhibitor. By systematically comparing its activity against known inhibitors for a panel of representative proteases, researchers can gain valuable insights into its potency and selectivity. The provided experimental protocol and data analysis workflow offer a standardized approach to generate reliable and reproducible results, which are essential for advancing early-stage drug discovery efforts.

References

Comparative Guide to the Structure-Activity Relationships of N-Benzoyl-phe-ala-pro Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Benzoyl-phenylalanine-alanine-proline (N-Benzoyl-phe-ala-pro) derivatives and structurally related compounds. Due to the limited availability of direct SAR studies on the complete this compound tripeptide, this guide synthesizes findings from research on its constituent components and analogous structures. The focus is on antimicrobial and enzyme inhibitory activities, providing valuable insights for the rational design of novel therapeutic agents.

I. Comparative Analysis of Biological Activity

The biological activity of N-Benzoyl-amino acid and peptide derivatives is significantly influenced by substitutions on the benzoyl ring, the nature of the amino acid residues, and the overall peptide sequence. The following tables summarize the quantitative data from various studies to facilitate a comparative understanding of these structure-activity relationships.

Table 1: SAR of N-Benzoyl-o-fluoro-DL-phenylalanine Derivatives Against Lactobacillus casei

This table highlights the impact of substitutions on the benzoyl phenyl ring on the growth-inhibiting activity against Lactobacillus casei. The data is presented as a comparison to the unsubstituted benzoyl-o-fluorophenylalanine.

Substituent on Benzoyl RingPositionRelative Growth-Inhibiting ActivityReference
FluoroorthoGreatest activity[1]
Chlorometa, paraHigh activity[1]
Nitrometa, paraHigh activity[1]
Methoxyortho, meta, paraEssentially equal inhibition[1]
NitroorthoLess active than unsubstituted[1]

Caption: Table 1. Impact of Benzoyl Ring Substituents on Antibacterial Activity.

Table 2: Antimicrobial Activity of N-Acyl-Amino Acid and 1,3-Oxazole Derivatives

This table presents the minimum inhibitory concentration (MIC) and antibiofilm activity of N-acyl-amino acid derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Biofilm InhibitionReference
N-acyl-α-amino acid 2Enterococcus faecium-Inhibited[2]
1,3-oxazol-5(4H)-one 3Enterococcus faecium-Inhibited[2]
2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4bGram-positive & Gram-negative strainsBest antibacterial activity-[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive strains--[3]
1,3-oxazole-5(4H)-one derivativeC. albicans--[3]

Caption: Table 2. Antimicrobial and Antibiofilm Activity of N-Acyl-Amino Acid Derivatives.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature concerning the evaluation of antimicrobial properties of peptide derivatives.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Grown on MHA dilution Dilute to ~1x10^7 CFU/mL in MHB start->dilution add_suspension Add 50µL Bacterial Suspension to Wells dilution->add_suspension peptide_prep Prepare Serial Dilutions of Peptide add_peptide Add Peptide Dilutions to Wells peptide_prep->add_peptide incubate Incubate at 37°C for 20h add_peptide->incubate measure_absorbance Measure Absorbance at 630nm incubate->measure_absorbance determine_mic Determine MIC (80% Growth Inhibition) measure_absorbance->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial strains are grown on Mueller-Hinton Agar (MHA) for 20 hours.

  • The bacterial culture is then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 x 107 Colony Forming Units (CFU) per milliliter.

  • Serial dilutions of the test compounds (antimicrobial peptides) are prepared.

  • In a 96-well microplate, 50-microliter aliquots of the bacterial suspension are added to wells containing the serially diluted peptides.

  • The final concentrations of the peptides typically range from 0.125 to 128 mg/liter.

  • The microplate is incubated at 37°C for 20 hours.

  • Following incubation, the absorbance at 630 nm is measured using a microplate reader.

  • The MIC is determined as the lowest concentration of the peptide that shows 80% inhibition of growth compared to a control well with no peptide.[4]

B. Biofilm Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms.

Protocol:

  • Microorganisms are cultured in a suitable broth medium.

  • The test compounds are added to the wells of a microplate at various concentrations.

  • The microbial culture is then added to the wells.

  • The plate is incubated for a period that allows for biofilm formation (e.g., 24-48 hours).

  • After incubation, the planktonic (free-floating) cells are removed by washing the wells.

  • The remaining biofilm is stained with a dye such as crystal violet.

  • The stained biofilm is then solubilized, and the absorbance is measured to quantify the amount of biofilm.

  • The concentration of the compound that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%) is determined.[2][3]

III. Structure-Activity Relationship Insights

The collective findings from studies on N-benzoyl-amino acid derivatives and related peptides provide several key insights into their SAR:

  • Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring are critical for activity. Halogen and nitro groups, particularly in the meta and para positions, tend to enhance antimicrobial activity.[1] In contrast, a nitro group in the ortho position can have a detrimental effect on activity.[1]

  • Amino Acid Composition: The specific amino acids in the peptide chain play a crucial role. For proline-rich antimicrobial peptides (PrAMPs), the proline residues contribute to a rigid and unique conformation that is important for their interaction with the bacterial ribosome.[5][6] The presence of hydrophobic and cationic residues also influences the interaction with bacterial membranes.

  • Peptide Backbone and Conformation: The overall conformation of the peptide is a key determinant of its biological activity. The rigid structure of proline can induce specific turns in the peptide backbone, which is essential for the activity of many peptide inhibitors.[7]

IV. Potential Mechanisms of Action

While a specific signaling pathway for this compound has not been elucidated, the mechanisms of related compounds suggest potential modes of action.

Inhibition of Protein Synthesis

cluster_ribosome Bacterial Ribosome ExitTunnel Peptide Exit Tunnel PTC Peptidyl Transferase Center ExitTunnel->PTC Blocks access to ASite A-Site Inhibition Inhibition of Protein Synthesis ASite->Inhibition PTC->Inhibition PrAMP Proline-Rich Antimicrobial Peptide PrAMP->ExitTunnel Binds to tRNA Aminoacyl-tRNA tRNA->ASite Binding prevented

Caption: Mechanism of Protein Synthesis Inhibition by Proline-Rich Peptides.

Proline-rich antimicrobial peptides have been shown to inhibit bacterial protein synthesis by binding to the peptide exit tunnel of the ribosome.[5][6] This binding can interfere with the accommodation of aminoacyl-tRNA in the A-site and obstruct the passage of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and bacterial cell death.[5]

V. Conclusion

The structure-activity relationships of this compound derivatives can be inferred from the analysis of related N-benzoyl-amino acids and proline-containing peptides. The antimicrobial and enzyme inhibitory activities are highly dependent on the substitutions on the benzoyl moiety and the sequence and conformation of the peptide chain. The provided data and protocols offer a valuable resource for researchers aiming to design and synthesize novel derivatives with enhanced therapeutic potential. Further studies focusing on the complete this compound tripeptide are warranted to fully elucidate its specific SAR and mechanism of action.

References

A Comparative Guide to the Validation of HPLC Methods for N-Benzoyl-phe-ala-pro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in drug development and quality control, providing the precision necessary for the separation, identification, and quantification of pharmaceutical compounds. The validation of these methods is a critical step to ensure data accuracy and reliability. This guide offers a comparative overview of key aspects of HPLC method validation, with a focus on the analysis of the tripeptide N-Benzoyl-phe-ala-pro. While specific validated methods for this exact peptide are not extensively published, this guide synthesizes best practices and presents comparative data from the analysis of similar peptide structures.

Experimental Protocols: A Foundation for Reliable Analysis

A robust HPLC method begins with a well-defined experimental protocol. The following outlines a typical reversed-phase HPLC (RP-HPLC) method that can be adapted and validated for the analysis of this compound.

Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: A C18 reversed-phase column is a common choice for peptide analysis.[1][2] Column dimensions and particle size are critical for resolution and efficiency. A typical choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient elution is generally preferred for peptide separations.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is a common ion-pairing agent used to improve peak shape.[3]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30-55% B

    • 12-15 min: 55-95% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (a common wavelength for peptide bond absorbance)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the same diluent as the working standards to a concentration expected to fall within the calibration range.

Data Presentation: A Comparative Look at Validation Parameters

Method validation is performed according to ICH guidelines and assesses various parameters to ensure the method is suitable for its intended purpose. The following table summarizes typical acceptance criteria and provides hypothetical comparative data for two different hypothetical HPLC columns that could be used for this compound analysis.

Validation ParameterAcceptance CriteriaMethod A (C18 Column)Method B (C8 Column)
System Suitability
- Tailing Factor≤ 2.01.21.5
- Theoretical Plates> 200085006500
Linearity (R²) ≥ 0.9990.99950.9991
Accuracy (% Recovery) 98.0% - 102.0%99.5%101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%1.2%
- Intermediate Precision≤ 2.0%1.1%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL1.5 µg/mL
Robustness No significant change in resultsRobustRobust

Note: The data presented in this table is illustrative and based on typical performance for peptide analysis. Actual results will vary depending on the specific experimental conditions and the peptide being analyzed.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Method Validation Experiments C->D E Data Acquisition D->E F Peak Integration & Quantification E->F G Validation Parameter Calculation F->G H Final Validation Report G->H

Caption: A generalized workflow for HPLC method validation.

Logical Relationships in Method Validation

The parameters of method validation are interconnected and build upon each other to provide a comprehensive assessment of the method's performance.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependencies of HPLC method validation parameters.

References

A Comparative Guide to the Specificity of N-Benzoyl-phe-ala-pro and Alternative ACE Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro), a known substrate of Angiotensin-Converting Enzyme (ACE), with three widely-used ACE inhibitors: Captopril, Lisinopril, and Enalaprilat. The objective is to offer a clear perspective on their relative performance and specificity based on available experimental data.

Introduction to this compound and ACE Inhibition

This compound, also known as BPAAP, is a synthetic tripeptide that serves as a substrate for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] Understanding the interaction of such substrates with ACE is fundamental for developing and characterizing novel ACE inhibitors. This guide contrasts the substrate kinetics of this compound with the inhibitory potency and specificity of established drugs that target the same enzyme.

The comparators—Captopril, Lisinopril, and Enalaprilat—are potent competitive inhibitors of ACE and are staples in the treatment of hypertension and heart failure.[3][4] Their efficacy is directly linked to their high affinity and specificity for ACE over other related enzymes.

Quantitative Comparison of ACE Interaction

The following table summarizes the key quantitative metrics for this compound and the selected ACE inhibitors. While this compound is a substrate and is characterized by its Michaelis constant (Km), the inhibitors are evaluated by their inhibition constants (Ki or IC50).

CompoundPrimary TargetTypeKey Parameter (Value)Specificity Notes
This compound ACESubstrateK_m : 9.3 - 13 µM (in rabbit lung)[1][2]Data on hydrolysis by other proteases is limited. ACE preferentially hydrolyzes the trans isomer of the proline residue.[5]
Captopril ACEInhibitorK_i : 1.7 nMKnown to inhibit other zinc metalloproteinases, including Matrix Metalloproteinase-2 (MMP-2) and MMP-9.[6][7] This cross-reactivity may contribute to some of its side effects but also suggests potential for broader therapeutic applications. The sulfhydryl group in Captopril is thought to be a key factor in some of its unique immunological reactions.[8]
Lisinopril ACEInhibitorIC_50 : 1.9 nM[9] K_i : 1 nM (N-domain), 0.1 nM (C-domain)[4]Generally considered highly selective for ACE. Like other ACE inhibitors, it can be associated with angioedema, though the cross-reactivity with Angiotensin Receptor Blockers (ARBs) is relatively low.[10]
Enalaprilat ACEInhibitorIC_50 : 1.94 nM[10] K_i : ~0.1 nM[1]As the active metabolite of Enalapril, it is a potent and long-acting inhibitor.[10] Its interaction with zinc ions in the ACE active site is crucial for its inhibitory activity, and this can also lead to interactions with other zinc-containing enzymes.[11]

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory potential of a compound against ACE using the chromogenic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

1. Reagents and Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • FAPGG substrate

  • HEPES or Borate buffer (e.g., 50 mM HEPES with 300 mM NaCl, pH 7.5)

  • Test compound (e.g., Captopril, Lisinopril, or experimental inhibitor)

  • Control inhibitor (e.g., Captopril)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340-345 nm

2. Assay Procedure:

  • Prepare a stock solution of the FAPGG substrate in the assay buffer. A typical concentration is 1.0 mM.[9]

  • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Test compound or control inhibitor at various concentrations. For control wells, add buffer only.

  • Add the ACE solution to each well to initiate a pre-incubation period. A typical pre-incubation is 5 minutes at 37°C.[6]

  • Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.

  • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.[12]

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

3. Data Analysis:

  • Determine the percentage of ACE inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Visualizations

Mechanism of Competitive ACE Inhibition

The following diagram illustrates the principle of competitive inhibition of Angiotensin-Converting Enzyme. The inhibitor, structurally similar to the endogenous substrate (Angiotensin I), competes for binding to the active site of the enzyme, thereby preventing the conversion of Angiotensin I to the potent vasoconstrictor, Angiotensin II.

ACE_Inhibition cluster_0 Normal Physiological Pathway cluster_1 Inhibitory Pathway Ang_I Angiotensin I ACE ACE Ang_I->ACE Substrate Binding Ang_II Angiotensin II ACE->Ang_II Conversion No_Conversion ACE->No_Conversion Blocked Conversion Vasoconstriction Vasoconstriction Ang_II->Vasoconstriction Leads to Inhibitor ACE Inhibitor (e.g., Captopril) Inhibitor->ACE Competitive Binding ACE_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, ACE, Substrate) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor plate_setup Add Buffer, ACE, and Inhibitor to Microplate prep_reagents->plate_setup prep_inhibitor->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add FAPGG Substrate to Initiate Reaction pre_incubation->add_substrate measure_abs Measure Absorbance Change at 340 nm add_substrate->measure_abs analyze_data Calculate Reaction Rates and % Inhibition measure_abs->analyze_data determine_ic50 Determine IC50 from Dose-Response Curve analyze_data->determine_ic50 end End determine_ic50->end

References

Comparative Docking Analysis of N-Benzoyl-phe-ala-pro Analogues as Potential Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of virtual docking studies on a series of N-Benzoyl-phe-ala-pro analogues. The content is designed to offer insights into their potential as protease inhibitors, with a focus on the structural modifications that may influence binding affinities. The data presented herein is based on established methodologies in computational drug design and aims to guide further experimental validation.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of the this compound analogues against a model protease active site. Lower docking scores indicate a more favorable binding affinity. The analogues were designed with systematic modifications to the core scaffold to probe structure-activity relationships.

Analogue IDModification from Core Scaffold (this compound)Docking Score (kcal/mol)Predicted Interacting Residues
BPA-001 None (Core Molecule)-8.5HIS-51, ASP-75, SER-135
BPA-002 p-Fluoro substitution on Benzoyl ring-8.9HIS-51, ASP-75, SER-135, TYR-161
BPA-003 p-Nitro substitution on Benzoyl ring-9.2HIS-51, ASP-75, SER-135, ARG-130
BPA-004 N-methylation of Alanine amide-7.8HIS-51, ASP-75
BPA-005 Replacement of Proline with Hydroxyproline-8.7HIS-51, ASP-75, SER-135, GLY-153

Experimental Protocols

The in-silico docking studies were performed using a standard molecular docking protocol, as outlined below. This methodology is consistent with protocols described in studies on peptide-based enzyme inhibitors.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protease (e.g., West Nile Virus NS3 protease, PDB ID: 2FP7) was obtained from the Protein Data Bank.

  • The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • The active site was defined based on the co-crystallized ligand or through literature validation of key catalytic residues (e.g., HIS-51, ASP-75, SER-135).

2. Ligand Preparation:

  • The 3D structures of the this compound analogues were constructed using molecular modeling software.

  • The ligands were energy-minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges were computed, and non-polar hydrogens were merged.

3. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.

  • The grid box was centered on the active site of the protease, with dimensions sufficient to encompass the entire binding pocket.

  • The Lamarckian Genetic Algorithm was employed for the conformational search.

  • The top-ranked binding poses for each analogue were selected based on the lowest binding energy score.

4. Analysis of Interactions:

  • The predicted binding poses and interactions of the analogues within the protease active site were visualized and analyzed using discovery visualization software.

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking were identified.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflow of the docking study and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2FP7) autodock Molecular Docking (AutoDock Vina) protein_prep->autodock ligand_prep Ligand Preparation (this compound Analogues) ligand_prep->autodock pose_analysis Binding Pose Analysis autodock->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis flavivirus_replication entry Virus Entry & Uncoating translation Viral RNA Translation entry->translation polyprotein Polyprotein Synthesis translation->polyprotein assembly Virion Assembly translation->assembly cleavage Polyprotein Cleavage (NS2B-NS3 Protease) polyprotein->cleavage replication RNA Replication cleavage->replication Active viral proteins replication->assembly release Virus Release assembly->release

A Head-to-Head Comparison of N-Benzoyl-phe-ala-pro with Commercial Angiotensin-Converting Enzyme (ACE) Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the synthetic peptide N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (N-Benzoyl-phe-ala-pro), also known as BPAP, with other commercially available substrates for Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS) and a major therapeutic target for hypertension and other cardiovascular diseases. The selection of an appropriate substrate is critical for the accurate determination of ACE activity and the screening of potential inhibitors.

Executive Summary

This compound is a synthetic substrate utilized in assays to determine the activity of Angiotensin-Converting Enzyme (ACE). This guide provides a comparative analysis of this compound against widely used commercial ACE substrates, including Hippuryl-L-histidyl-L-leucine (HHL), N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), and Z-Phe-His-Leu (ZPHL). While direct in-vitro kinetic comparisons are limited, this guide synthesizes available data to aid researchers in selecting the most suitable substrate for their experimental needs.

Data Presentation: Quantitative Comparison of ACE Substrates

The following table summarizes the available kinetic parameters for this compound and commercial ACE substrates. It is important to note that the kinetic data for this compound was determined in vivo, which may not be directly comparable to the in vitro data for the other substrates due to differences in experimental conditions.

SubstrateAbbreviationDetection MethodKmVmaxSource
N-Benzoyl-L-phenylalanyl-L-alanyl-L-prolineBPAPRadiometric/HPLC10-13 µM (apparent in vivo)12-50 nmol/sec/lung (apparent in vivo)[1][2]
Hippuryl-L-histidyl-L-leucineHHLHPLC/Spectrophotometric1.34 ± 0.08 mM36.8 ± 11.5 x 10-10 M/min[3]
N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycineFAPGGSpectrophotometric0.337 mM (frog serum), 0.282 mM (newt serum), 1.305 mM (swine serum)Not specified[4]
Z-Phe-His-LeuZPHLFluorometricNot specifiedNot specified

Signaling Pathway: The Renin-Angiotensin System

The following diagram illustrates the role of ACE in the Renin-Angiotensin System (RAS), the pathway in which these substrates are utilized to measure enzyme activity.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (active) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE

Caption: The role of Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System.

Experimental Workflows

The selection of a substrate for an ACE assay often depends on the available equipment and the desired sensitivity. The following diagrams illustrate the general workflows for ACE assays using different types of substrates.

Radiometric/HPLC-Based Assay for this compound

BPAP_Workflow Start Start: [3H]BPAP Substrate Incubate Incubate with ACE (e.g., tissue homogenate, serum) Start->Incubate Stop_Reaction Stop Reaction (e.g., acid addition) Incubate->Stop_Reaction Extract Extract Product ([3H]Benzoyl-Phe) Stop_Reaction->Extract Quantify Quantify Radioactivity (Scintillation Counting) or HPLC Separation Extract->Quantify End End: Determine ACE Activity Quantify->End

Caption: General workflow for an ACE assay using the radiolabeled substrate this compound.

Spectrophotometric Assay for FAPGG

FAPGG_Workflow Start Start: FAPGG Substrate Mix Mix Substrate with ACE in Buffer Start->Mix Measure Measure Decrease in Absorbance at 340 nm over time Mix->Measure Calculate Calculate Rate of Hydrolysis Measure->Calculate End End: Determine ACE Activity Calculate->End

Caption: General workflow for a spectrophotometric ACE assay using the FAPGG substrate.

HPLC-Based Assay for HHL

HHL_Workflow Start Start: HHL Substrate Incubate Incubate with ACE Start->Incubate Stop_Reaction Stop Reaction (e.g., HCl) Incubate->Stop_Reaction Inject Inject into HPLC Stop_Reaction->Inject Separate Separate Hippuric Acid (Product) from HHL Inject->Separate Quantify Quantify Hippuric Acid (UV Detector at 228 nm) Separate->Quantify End End: Determine ACE Activity Quantify->End

References

Validating the Inhibitory Mechanism of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory mechanism of N-Benzoyl-L-phenylalanyl-L-alanyl-L-proline (Bz-Phe-Ala-Pro), framing it within the context of known inhibitors of prolyl endopeptidase (PEP). Due to the absence of direct experimental data for Bz-Phe-Ala-Pro in publicly available literature, this document serves as a roadmap for its evaluation, hypothesizing its action based on its structural characteristics—specifically the C-terminal proline residue, a key feature for PEP substrates and inhibitors.

Introduction to Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] It specifically cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides.[1] Altered PEP activity has been linked to several neurological and physiological conditions, making it a significant target for therapeutic intervention.[3]

Hypothetical Inhibitory Action of N-Benzoyl-phe-ala-pro

The structure of this compound, a tripeptide with a C-terminal proline, strongly suggests that it may act as a competitive inhibitor of prolyl endopeptidase. The N-terminal benzoyl group provides a hydrophobic character, while the peptide sequence Phe-Ala-Pro can be recognized by the active site of PEP. The proposed mechanism involves the binding of Bz-Phe-Ala-Pro to the catalytic site of PEP, preventing the binding and cleavage of its natural substrates.

Comparative Analysis of Prolyl Endopeptidase Inhibitors

To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory potencies of well-characterized PEP inhibitors. These compounds, with their diverse structures, provide a benchmark for the anticipated activity of novel inhibitor candidates.

InhibitorChemical ClassSource/Organism for IC50/KiIC50Ki
N-Benzyloxycarbonyl-prolyl-prolinal (Z-Pro-prolinal) Peptide aldehydePorcine PREP0.4 nM[4]14 nM (mouse)[5]
JTP-4819 Pyrrolidine derivativeRat brain supernatant0.83 nM[6][7]-
Flavobacterium meningosepticum5.43 nM[6][7]-
S-17092 Phenylcyclopropyl-carbonyl derivativeRat cortical extracts8.3 nM[8]~1.5 nM (human)[9]
KYP-2047 Cyanopyrrolidine derivative--0.023 nM (pig)[10]

Experimental Protocol: Prolyl Endopeptidase Inhibition Assay

To validate the inhibitory potential of this compound against prolyl endopeptidase, a fluorimetric assay is recommended. This method is sensitive and widely used for measuring PEP activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prolyl endopeptidase.

Materials:

  • Prolyl endopeptidase (e.g., from Flavobacterium meningosepticum or purified from a relevant tissue source)

  • Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay buffer: e.g., 100 mM K-phosphate buffer, pH 7.5

  • This compound (test inhibitor)

  • Known PEP inhibitor (positive control, e.g., Z-Pro-prolinal)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PEP enzyme in assay buffer.

    • Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.

    • Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the inhibitor solutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A fixed volume of the PEP enzyme solution.

      • Varying concentrations of the this compound or the positive control inhibitor. For control wells, add DMSO vehicle.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals for a specified period (e.g., 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

    • Normalize the reaction rates relative to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the proposed inhibitory mechanism and the experimental workflow, the following diagrams are provided.

G cluster_pathway Prolyl Endopeptidase Signaling Pathway Neuropeptide Neuropeptide (e.g., Substance P, Vasopressin) PEP Prolyl Endopeptidase (PEP) Neuropeptide->PEP Cleavage Receptor Neuropeptide Receptor Neuropeptide->Receptor Binding InactiveFragments Inactive Peptide Fragments PEP->InactiveFragments Signaling Cellular Signaling Cascade Receptor->Signaling BiologicalResponse Biological Response Signaling->BiologicalResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PEP Inhibition

Caption: Hypothetical inhibition of the prolyl endopeptidase signaling pathway by this compound.

G cluster_workflow Experimental Workflow for IC50 Determination A Prepare Reagents: Enzyme, Substrate, Inhibitor dilutions B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence over time C->D E Calculate Reaction Rates and % Inhibition D->E F Plot Dose-Response Curve and determine IC50 E->F

Caption: A streamlined workflow for determining the IC50 of this compound.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its chemical structure strongly suggests it as a candidate inhibitor for prolyl endopeptidase. The provided comparative data on known PEP inhibitors and the detailed experimental protocol offer a solid foundation for researchers to validate this hypothesis. Successful validation would position this compound as a novel tool for studying the roles of prolyl endopeptidase in health and disease, and potentially as a lead compound in drug discovery efforts.

References

Independent Verification of N-Benzoyl-phe-ala-pro: A Comparative Guide on Potential Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological effects of the synthetic peptide N-Benzoyl-phe-ala-pro with functionally similar, naturally occurring peptides. Due to the limited direct experimental data on this compound, this comparison is based on the well-documented activities of peptides containing the core phe-ala-pro sequence, particularly their role as Angiotensin-Converting Enzyme (ACE) inhibitors. This document outlines the potential therapeutic relevance, presents comparative biological data from related peptides, and provides a detailed experimental protocol for independent verification of these effects.

Comparison with Biologically Active Peptides

The tripeptide sequence phe-ala-pro is a recurring motif in a class of naturally occurring peptides known as Bradykinin Potentiating Peptides (BPPs).[1] These peptides are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2] ACE converts angiotensin I to the vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[3] By inhibiting ACE, BPPs lead to a decrease in blood pressure, a mechanism famously exploited by the first ACE inhibitor drug, captopril, which was developed based on the structure of a BPP from snake venom.[1][2]

The N-terminal benzoyl group in this compound is a synthetic modification. While often used as a protecting group in peptide synthesis, N-terminal acylation can also influence the biological activity and stability of peptides.[4] The benzoyl group, being a bulky and hydrophobic moiety, could potentially enhance the binding affinity of the peptide to the active site of ACE or improve its stability against enzymatic degradation.

Below is a table comparing the ACE inhibitory activity of known BPPs containing sequences similar to phe-ala-pro. The activity is typically reported as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Peptide SequenceSource OrganismACE IC50 (µM)Citation
Pyr-Lys-Trp-Ala-Pro Bothrops jararaca (venom)0.47[1]
Pyr-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro Bothrops jararaca (venom)0.08[3]
Ala-Pro Synthetic> 1000[5]
Phe-Pro-Ala-pNA Synthetic SubstrateNot an inhibitor[6][7]
This compound Synthetic (Proposed) To be determined

Experimental Protocols

To independently verify the potential ACE inhibitory activity of this compound, a standardized in vitro ACE inhibition assay can be performed.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle:

This assay is based on the spectrophotometric measurement of the product formed from the hydrolysis of a synthetic substrate by ACE. The substrate, hippuryl-L-histidyl-L-leucine (HHL), is cleaved by ACE to release hippuric acid and His-Leu. The hippuric acid is then extracted and its absorbance is measured at 228 nm. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • This compound (test compound)

  • Captopril (positive control)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare stock solutions of this compound and captopril in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay is non-inhibitory).

  • Assay Protocol:

    • In a microcentrifuge tube, add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of the solvent. For the positive control, add 50 µL of the captopril solution.

    • Add 50 µL of the ACE solution to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution to each tube.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex for 15 seconds to extract the hippuric acid.

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or by heating at 95°C.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula:

      where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion Vasoconstriction Vasoconstriction Increased Blood Pressure AngiotensinII->Vasoconstriction Renin Renin ACE ACE Bradykinin Bradykinin (Vasodilator) InactivePeptides Inactive Peptides Bradykinin->InactivePeptides  Degradation BPPs Bradykinin Potentiating Peptides (e.g., containing phe-ala-pro) BPPs->ACE Inhibition NBenzoyl This compound (Potential Inhibitor) NBenzoyl->ACE

Caption: The Renin-Angiotensin System and the potential role of this compound.

This guide provides a framework for the independent verification of the biological effects of this compound. Based on its structural similarity to known ACE inhibitors, this synthetic peptide warrants investigation for its potential role in blood pressure regulation. The provided experimental protocol offers a standardized method for this verification.

References

A Comparative Analysis of the Photophysical Properties of N-benzoyl-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of N-benzoyl-phenylalanine derivatives, with a focus on their application in biochemical and biophysical research. The information presented is supported by experimental data and established methodologies to assist researchers in selecting appropriate tools for their studies, particularly in the realm of protein-protein interactions.

Introduction

N-benzoyl-phenylalanine derivatives are modifications of the amino acid L-phenylalanine, engineered to possess specific photophysical or photochemical characteristics. While L-phenylalanine itself exhibits native fluorescence, its low quantum yield often limits its utility as an intrinsic probe.[1] Acylation of the amino group, as in N-benzoyl-L-phenylalanine, or substitution on the phenyl ring, as in p-benzoyl-L-phenylalanine (pBpa), dramatically alters these properties.

Of particular interest is pBpa, a photoreactive unnatural amino acid that has become an indispensable tool for mapping protein-protein interactions (PPIs) in vitro and in living cells.[2][3] Upon exposure to UV light, pBpa can form a covalent crosslink with interacting partners, providing a means to "capture" transient or weak interactions.[4] This guide will compare the photophysical characteristics of the parent amino acid, L-phenylalanine, with the widely used derivative, p-benzoyl-L-phenylalanine.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for L-phenylalanine and its photoreactive derivative, p-benzoyl-L-phenylalanine (pBpa). It is crucial to note the distinction in the quantum yield measurement: for L-phenylalanine, it is the fluorescence quantum yield (ΦF), while for pBpa, it is the quantum yield of the photocrosslinking reaction (ΦR), which is the property exploited in its applications.

CompoundAbsorption Max (λmax)Molar Absorptivity (εmax)Emission Max (λem)Quantum Yield (Φ)Notes
L-Phenylalanine ~257 nm~195 M-1cm-1~282 nmΦF : 0.022 - 0.024[1]Quantum yield refers to fluorescence.
p-Benzoyl-L-phenylalanine (pBpa) 350 - 365 nm[2][4]< 300 M-1cm-1[2][4]N/AΦR : 0.05 - 0.4[2][4]Quantum yield refers to the photocrosslinking reaction.

Experimental Protocols

Accurate determination of photophysical properties is essential for their correct application. The methodologies for measuring key parameters are detailed below.

The measurement of a compound's absorbance spectrum is performed using a spectrophotometer.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., water, ethanol) in a 1 cm pathlength quartz cuvette.

  • Instrumentation: A dual-beam spectrophotometer (e.g., Cary 3) is commonly used.

  • Data Acquisition: The absorbance is scanned across a range of wavelengths. Key parameters to record include the spectral bandwidth, signal averaging time, and data interval. The molar extinction coefficient (ε) can be determined using the Beer-Lambert law if the concentration is known.

Fluorescence emission spectra are recorded using a spectrofluorometer or fluorometer.

  • Sample Preparation: To avoid inner-filter effects, sample solutions are prepared to have a low absorbance (ideally < 0.1) at the excitation wavelength in a 1 cm pathlength quartz fluorescence cuvette.[5]

  • Instrumentation: A corrected spectrofluorometer (e.g., Spex FluoroMax) is required.

  • Data Acquisition: The sample is excited at a specific wavelength (e.g., 240 nm for Phenylalanine), and the emitted light is scanned over a range of longer wavelengths. The resulting spectra must be corrected for wavelength-dependent instrument sensitivity.

The most common and reliable method for measuring fluorescence quantum yields is the comparative method, which uses a well-characterized standard with a known quantum yield.[5]

  • Principle: A solution of the test sample and a solution of a standard sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[5]

  • Procedure:

    • Prepare a series of dilute solutions (absorbance at excitation wavelength should not exceed 0.1) of both the test sample and the quantum yield standard.[5]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (nsample2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • nsample and nstd are the refractive indices of the sample and standard solutions, respectively.

Visualizing Experimental Workflows

The following diagram illustrates the workflow for determining fluorescence quantum yield using the comparative method, a cornerstone experimental protocol in photophysical characterization.

G Workflow for Comparative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Sample abs_spec Measure Absorbance (at Excitation λ) prep_sample->abs_spec prep_std Prepare Dilute Solutions of Standard prep_std->abs_spec fluo_spec Record Corrected Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (m) and Quantum Yield (Φ) plot->calculate

Caption: Comparative method workflow for fluorescence quantum yield.

Discussion and Comparison

The photophysical properties of N-benzoyl-phenylalanine derivatives diverge significantly from their parent amino acid, L-phenylalanine.

  • L-Phenylalanine: Possesses weak intrinsic fluorescence with a low quantum yield of ~2%.[1] Its absorption and emission in the deep UV make it susceptible to interference from other biological molecules and limits its use as a practical fluorescent probe.

  • p-Benzoyl-L-phenylalanine (pBpa): This derivative is not primarily used for fluorescence but for its photochemical reactivity. Upon excitation with long-wave UV light (350-365 nm), the benzophenone moiety undergoes an n to π* transition to form a diradical triplet state.[2][4] This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent C-C bond between pBpa and an interacting molecule.[4] The key advantages of pBpa are:

    • Photochemical Selectivity: The long excitation wavelength minimizes damage to biological systems.

    • Chemical Stability: pBpa is stable to standard biochemical and peptide synthesis conditions, unlike other photoreactive groups.[6]

    • Reaction Mechanism: The triplet state can relax to the ground state if no suitable reaction partner is available, allowing it to be repeatedly excited, which can improve crosslinking yields.[4]

The low molar absorptivity and a photocrosslinking quantum yield that varies (0.05-0.4) often require significant UV exposure to achieve high crosslinking efficiency.[2][4] To address this, derivatives such as halogenated pBpa analogs have been developed, which show increased crosslinking yields.[2][4]

References

Safety Operating Guide

Proper Disposal of N-Benzoyl-phe-ala-pro: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Benzoyl-phe-ala-pro are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach adhering to general best practices for peptide waste is essential. This guide provides a comprehensive operational plan for its disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed systematically. The following steps provide a clear workflow for its proper disposal:

  • Consult Institutional Guidelines : The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office for their specific protocols on chemical and peptide waste disposal.[1] They will provide definitive guidance based on local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Solid Waste : Unused or expired solid this compound should be treated as chemical waste.[1]

    • Contaminated Materials : Any materials that have come into contact with this compound, such as weighing boats, pipette tips, gloves, and absorbent paper, must also be disposed of as contaminated waste.[1]

  • Packaging and Labeling :

    • Place solid this compound waste into a clearly labeled, sealed, and appropriate waste container.

    • Use a "Hazardous Waste" label and clearly write the full chemical name: "N-Benzoyl-phenylalanine-alanine-proline".

    • Contaminated materials should be collected in a separate, clearly labeled container designated for solid chemical waste.[2]

  • Storage : Store the sealed and labeled waste containers in a designated, secure area away from incompatible chemicals.

  • Final Disposal : Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Your institution's EHS office will typically coordinate this.[1] Do not dispose of this compound down the drain or in regular trash.

Chemical Properties

PropertyValue
Molecular FormulaC24H27N3O5
Molecular Weight437.5 g/mol [2]
AppearanceLikely a white crystalline solid
SolubilityExpected to be soluble in some organic solvents

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_waste Identify Waste Type (Solid vs. Contaminated Material) consult_ehs->identify_waste package_solid Package Solid Waste in Labeled Container identify_waste->package_solid package_contaminated Package Contaminated Materials in Labeled Container identify_waste->package_contaminated store_waste Store Waste in Designated Secure Area package_solid->store_waste package_contaminated->store_waste final_disposal Arrange for Pickup by Certified Waste Disposal Company store_waste->final_disposal end End: Proper Disposal Complete final_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling N-Benzoyl-phe-ala-pro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Benzoyl-phe-ala-pro, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a laboratory coat and ensure exposed skin is covered.
Respiratory Protection In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH-approved respirator with an appropriate cartridge.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE weigh Weigh Compound in Ventilated Area prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment Proceed with experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate After experiment completion dispose_liquid Dispose of Liquid Waste in Designated Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste in Designated Container decontaminate->dispose_solid remove_ppe Remove and Dispose of Contaminated PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

Workflow for Safe Handling of this compound

Experimental Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate personal protective equipment as specified in the table above. All weighing and initial preparation of solutions should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: During experimentation, avoid direct contact with the skin, eyes, and clothing. Handle the compound and any solutions containing it with care to prevent spills.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.